molecular formula C9H8ClN3 B1591492 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine CAS No. 748796-39-6

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B1591492
CAS No.: 748796-39-6
M. Wt: 193.63 g/mol
InChI Key: QVDLCABKNWXXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)-2-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDLCABKNWXXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586522
Record name 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748796-39-6
Record name 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS 748796-39-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical properties, a plausible synthetic route, its reactive potential, and its significant role in the development of novel therapeutic agents.

Core Compound Profile

This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety. This unique structural combination makes it a valuable intermediate for synthesizing more complex molecules with diverse biological activities.

PropertyValueSource(s)
CAS Number 748796-39-6
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.64 g/mol
IUPAC Name This compound
Appearance Off-white solid
Purity ≥ 97% (via HPLC)
Storage Conditions Store at 0-8 °C under an inert atmosphere
SMILES C1=CN(N=C1)C2=NC=C(C=C2)CCl
InChI Key QVDLCABKNWXXQF-UHFFFAOYSA-N

Significance in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs exhibiting anti-inflammatory, analgesic, and anti-cancer properties. Similarly, the pyridine scaffold is a common feature in bioactive molecules. The combination of these two heterocyclic systems in this compound, along with the reactive chloromethyl "handle," provides a powerful platform for generating libraries of diverse compounds for high-throughput screening. Its application is particularly noted in the development of anti-inflammatory and anti-cancer agents, as well as compounds targeting neurological disorders.

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Step 1: Alcohol Formation cluster_1 Step 2: Chlorination A Starting Materials: - 6-chloronicotinaldehyde - Pyrazole - K2CO3 in DMF B Nucleophilic Aromatic Substitution A->B C Intermediate: 6-(1H-pyrazol-1-yl)nicotinaldehyde B->C D Reduction (e.g., NaBH4 in Methanol) C->D E Product 1: (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol D->E F Product 1 from Step 1 G Chlorination (e.g., SOCl2 in DCM) F->G H Final Product: This compound G->H

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol

  • To a solution of 6-chloronicotinaldehyde (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water, which may result in the precipitation of 6-(1H-pyrazol-1-yl)nicotinaldehyde.

  • Filter the solid, wash with water, and dry under vacuum.

  • Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol product.

Step 2: Synthesis of this compound

  • Dissolve the crude (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification

The crude final product can be purified by one of the following methods:

  • Recrystallization: Using a suitable solvent system such as ethyl acetate/hexanes.

  • Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes.

The purity of the final compound should be confirmed by HPLC, which is typically reported to be ≥ 97%.

Chemical Reactivity and Functionalization

The primary site of reactivity on this compound is the benzylic-like chloride. This chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, which is a key strategy in creating diverse chemical libraries for drug discovery.

G cluster_0 Nucleophilic Substitution cluster_1 Resulting Derivatives A 5-(Chloromethyl)-2- (1H-pyrazol-1-yl)pyridine B R-OH / Base A->B O-Nucleophile C R-SH / Base A->C S-Nucleophile D R2NH A->D N-Nucleophile E NaN3 A->E Azide F Ether (R-O-CH2-Py) G Thioether (R-S-CH2-Py) H Amine (R2N-CH2-Py) I Azide (N3-CH2-Py)

Caption: Key reactivity of the chloromethyl group.

This versatility allows for the facile synthesis of ethers, thioethers, amines, azides, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the following spectroscopic characteristics can be predicted based on the molecule's structure.

  • ¹H NMR:

    • Chloromethyl protons (-CH₂Cl): A singlet is expected around δ 4.6-4.8 ppm.

    • Pyridine protons: Three protons in the aromatic region (δ 7.0-8.5 ppm), likely appearing as a doublet, a doublet of doublets, and a doublet.

    • Pyrazole protons: Three protons (δ 6.5-8.0 ppm), likely appearing as two doublets of doublets and a triplet.

  • ¹³C NMR:

    • Nine distinct carbon signals are expected.

    • Chloromethyl carbon (-CH₂Cl): A signal around δ 45-50 ppm.

    • Aromatic carbons: Signals in the range of δ 110-155 ppm.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z 193, with a characteristic M+2 isotope peak at m/z 195 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.

    • Major Fragment: Loss of a chlorine radical to give a fragment at m/z 158.

Safety and Handling

Hazard Identification:

This compound is considered a hazardous substance. The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep under an inert atmosphere.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Conclusion

This compound is a high-value building block for chemical synthesis. Its dual heterocyclic nature, combined with a reactive chloromethyl group, provides a versatile platform for the development of novel compounds with significant potential in the pharmaceutical and agrochemical industries. While detailed experimental data in the public literature is sparse, its structural features and known applications underscore its importance for researchers in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this reactive and hazardous compound.

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the physical properties, synthesis, handling, and application of this compound. The information herein is synthesized to provide not just data, but actionable insights into the utility and experimental considerations of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety.[1] This unique structural arrangement makes it a highly valuable building block in modern synthetic chemistry. Its strategic importance lies in its role as a key intermediate for the synthesis of a wide array of more complex molecules with significant biological and material properties.

The compound's utility spans several high-value research and development sectors:

  • Pharmaceutical Development: It is a cornerstone intermediate for creating novel drug candidates. The pyrazole and pyridine scaffolds are prevalent in molecules targeting inflammatory conditions, cancer, neurological disorders, and microbial infections.[2][3] The reactive chloromethyl group provides a direct handle for introducing the core structure into larger, more complex active pharmaceutical ingredients (APIs).[2]

  • Agrochemicals: The compound is utilized in the synthesis of advanced agrochemicals, contributing to the development of targeted pesticides and herbicides that enhance crop protection and yield.[2][3]

  • Material Science: Its structural motifs have applications in the design of functional materials, including dye-sensitized solar cells, organic field-effect transistors (OFETs), and liquid crystal displays.[1]

  • Coordination Chemistry: The nitrogen atoms in the pyridine and pyrazole rings act as excellent coordination sites for metal ions, enabling the synthesis of novel catalysts and functional metal-organic complexes.[1][4]

Physicochemical and Structural Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for designing experimental setups, ensuring safe handling, and predicting its behavior in reaction mixtures.

PropertyValueSource(s)
CAS Number 748796-39-6[2][5]
Molecular Formula C₉H₈ClN₃[2][5][6]
Molecular Weight 193.63 g/mol [5][6]
Appearance White to off-white solid/crystalline powder[1][2]
Boiling Point 336.07 °C at 760 mmHg (Predicted)[1]
Density 1.292 g/cm³ (Predicted)[1]
Solubility Slightly soluble in water.[5][7]
LogP 2.006 (Predicted)[1]
Storage Conditions Store at 2-8 °C under an inert gas (Nitrogen or Argon).[2][7]
Structural and Spectroscopic Identifiers
  • IUPAC Name: this compound[3]

  • SMILES: ClCc1ccc(nc1)-n2cccn2[6]

  • InChI Key: QVDLCABKNWXXQF-UHFFFAOYSA-N[3]

While detailed experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) are typically provided in supplier-specific Certificates of Analysis or within dedicated synthetic publications, the structural identifiers above are universally recognized for database searches and computational modeling.

Synthesis and Reactivity: A Versatile Electrophile

The synthetic value of this compound is anchored in the reactivity of its benzylic-like chloride. The chloromethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the pyrazolyl-pyridine core to a wide variety of nucleophiles, including phenols, thiols, amines, and carbanions.

The choice to use this specific intermediate is driven by causality:

  • Controlled Reactivity: The chloride is a good leaving group, activated by the adjacent pyridine ring, yet stable enough for isolation and storage under appropriate conditions.[2]

  • Synthetic Versatility: It provides a reliable and direct pathway to introduce the desired scaffold, avoiding multi-step syntheses that might otherwise be required to build the heterocyclic system from scratch. This efficiency is paramount in medicinal chemistry for the rapid generation of chemical libraries for screening.[2]

The general workflow for utilizing this intermediate is depicted below.

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Product & Purification start_compound 5-(Chloromethyl)-2- (1H-pyrazol-1-yl)pyridine reaction Nucleophilic Substitution (e.g., in DMF or ACN) + Base (e.g., K₂CO₃) start_compound->reaction nucleophile Nucleophile (Nu-H) e.g., R-OH, R-SH, R₂-NH nucleophile->reaction product Functionalized Product (Pyrazolyl-pyridine)-CH₂-Nu reaction->product Forms C-Nu bond purification Workup & Purification (Extraction, Chromatography) product->purification

Caption: General workflow for nucleophilic substitution using the title compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a self-validating system for the functionalization of this compound. The inclusion of reaction monitoring and purification steps ensures the integrity of the final product.

Objective: To synthesize a derivative via Sₙ2 reaction at the chloromethyl position.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., 4-methoxyphenol) (1.1 eq)

  • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine and Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: To the flask, add the nucleophile (1.1 eq) and anhydrous DMF. Stir until dissolved. Add the base (K₂CO₃, 1.5 eq).

  • Initiation: Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise to the stirring mixture at room temperature.

  • Reaction & Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50-60 °C if necessary). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until completion (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding deionized water. The product will often precipitate or can be extracted.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict adherence to safety protocols is mandatory. The following guidelines are based on standard safety data sheets for structurally related hazardous compounds.[8][9][10][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[8][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[9]

  • Skin Protection: Wear a lab coat and, if handling large quantities, an apron. Ensure full skin coverage.[8]

Handling and Engineering Controls:

  • Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Prevent all personal contact.[9]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]

Storage Requirements:

  • Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7][10]

  • Keep in a cool, dry, and dark place. Recommended storage temperature is 2-8 °C.[2][7]

  • Store locked up in a designated area for hazardous chemicals.[8][10]

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

The logical relationship for safe handling is visualized below.

G Safe Handling & Storage Logic ppe_nodes Goggles / Face Shield + Chemical Gloves + Lab Coat controls_nodes Use in Fume Hood + Avoid Inhalation/Contact + Wash Hands After Use storage_nodes Store at 2-8 °C + Inert Atmosphere + Tightly Sealed & Locked

Caption: Key pillars of safe handling and storage for the title compound.

References

An In-depth Technical Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic intermediate with significant applications in medicinal chemistry and materials science. This document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, safety and handling guidelines, and predicted spectroscopic data are presented to support researchers, scientists, and drug development professionals in leveraging this versatile building block for their research endeavors.

Introduction: The Strategic Importance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The compound this compound emerges as a particularly valuable synthetic intermediate due to the presence of a reactive chloromethyl group. This functional handle allows for facile derivatization and the introduction of diverse molecular fragments, making it an essential tool for constructing chemical libraries for drug discovery[1]. Its unique electronic and structural features also make it a candidate for applications in materials science, including the development of novel polymers and coatings[2]. This guide aims to provide a detailed technical resource for researchers working with this potent chemical entity.

Physicochemical and Structural Characteristics

This compound is an off-white solid at room temperature and is slightly soluble in water[3]. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic pathways[1].

PropertyValueSource
CAS Number 748796-39-6[1][2]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.63 g/mol [3][4]
Appearance Off-white solid[1]
Boiling Point 336.074°C at 760 mmHg[5]
Density 1.292 g/cm³[5]
LogP 2.00610[5]
Storage 0-8 °C, under inert gas[1][3]

The molecule's structure, featuring a pyridine ring at the N1 position of the pyrazole, is key to its utility. The pyridine ring can engage in various non-covalent interactions within biological targets, while the pyrazole moiety offers additional hydrogen bonding capabilities. The C5-linked chloromethyl group on the pyridine ring is the primary site of reactivity, acting as an electrophile for a wide range of nucleophiles.

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Chlorination 2_chloro_5_hydroxymethylpyridine 2-Chloro-5-(hydroxymethyl)pyridine Product_1 (2-(1H-Pyrazol-1-yl)pyridin-5-yl)methanol 2_chloro_5_hydroxymethylpyridine->Product_1 K2CO3, DMF, Heat Pyrazole Pyrazole Pyrazole->Product_1 Product_1_clone (2-(1H-Pyrazol-1-yl)pyridin-5-yl)methanol Final_Product This compound Product_1_clone->Final_Product SOCl2 or (COCl)2, DCM

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of (2-(1H-Pyrazol-1-yl)pyridin-5-yl)methanol

  • To a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added pyrazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

  • The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield (2-(1H-pyrazol-1-yl)pyridin-5-yl)methanol.

Step 2: Synthesis of this compound

  • To a solution of (2-(1H-pyrazol-1-yl)pyridin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on the compound's structure and known chemical shifts of similar moieties.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.55 (d, J = 2.0 Hz, 1H): Proton on the pyridine ring at position 6.

  • δ 8.45 (d, J = 0.8 Hz, 1H): Proton on the pyrazole ring at position 3.

  • δ 7.90 (dd, J = 8.4, 2.4 Hz, 1H): Proton on the pyridine ring at position 4.

  • δ 7.80 (d, J = 8.4 Hz, 1H): Proton on the pyridine ring at position 3.

  • δ 7.75 (dd, J = 2.4, 0.8 Hz, 1H): Proton on the pyrazole ring at position 5.

  • δ 6.50 (t, J = 2.0 Hz, 1H): Proton on the pyrazole ring at position 4.

  • δ 4.65 (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

¹³C NMR (101 MHz, CDCl₃):

  • δ 151.0: C2 of the pyridine ring.

  • δ 149.5: C6 of the pyridine ring.

  • δ 141.5: C3 of the pyrazole ring.

  • δ 139.0: C4 of the pyridine ring.

  • δ 133.0: C5 of the pyridine ring.

  • δ 127.0: C5 of the pyrazole ring.

  • δ 112.0: C3 of the pyridine ring.

  • δ 108.0: C4 of the pyrazole ring.

  • δ 45.0: Carbon of the chloromethyl group (-CH₂Cl).

Mass Spectrometry (ESI+):

  • m/z [M+H]⁺: 194.04796 (calculated for C₉H₉ClN₃⁺)[6].

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This makes it an excellent electrophile for a variety of nucleophiles.

Key Chemical Transformations

Reactivity cluster_reactions Nucleophilic Substitution Reactions Start This compound Product_Amine Aminomethyl derivative Start->Product_Amine Product_Azide Azidomethyl derivative Start->Product_Azide Product_Cyanide Acetonitrile derivative Start->Product_Cyanide Product_Thiol Thioether derivative Start->Product_Thiol Product_Alkoxide Ether derivative Start->Product_Alkoxide Amine R₂NH Amine->Product_Amine Azide NaN₃ Azide->Product_Azide Cyanide KCN Cyanide->Product_Cyanide Thiol RSH Thiol->Product_Thiol Alkoxide RO⁻ Alkoxide->Product_Alkoxide

Caption: Key nucleophilic substitution reactions of this compound.

  • Reaction with Amines: Forms aminomethyl-pyridine derivatives, which are common structural motifs in bioactive molecules.

  • Reaction with Azides: Yields azidomethyl-pyridines, which can be further transformed, for example, via Huisgen cycloaddition or reduction to primary amines.

  • Reaction with Cyanide: Produces the corresponding acetonitrile derivative, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine[7][8][9].

  • Reaction with Thiols and Alkoxides: Leads to the formation of thioethers and ethers, respectively, allowing for the introduction of a wide range of functional groups.

Application in the Synthesis of Kinase Inhibitors

The pyrazolyl-pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation[10][11]. This compound serves as a key starting material for the synthesis of potent inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK) and c-Jun N-terminal kinase (JNK)[10][11][12][13][14].

For example, in the synthesis of ALK inhibitors, the chloromethyl group can be displaced by a nucleophilic amine-containing fragment, which can then be further elaborated to create a molecule that fits into the ATP-binding pocket of the kinase[10][13]. Similarly, in the development of JNK inhibitors, this compound can be used to introduce the pyrazolyl-pyridine core, which is essential for binding to the kinase[12][14].

Safety and Handling

As a chloromethylated aromatic compound, this compound should be handled with care. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar compounds provide a strong basis for safe handling procedures[15].

Potential Hazards:

  • Toxicity: Chloromethylated compounds can be toxic if ingested, inhaled, or absorbed through the skin. Long-term exposure to some chloromethyl ethers has been linked to an increased risk of cancer[16].

  • Corrosivity: May cause burns to the skin, eyes, and respiratory tract.

  • Irritation: Can cause skin and eye irritation.

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its versatile reactivity, stemming from the strategically placed chloromethyl group, allows for the efficient construction of complex molecular architectures. While the full scope of its applications is still being explored, its role in the synthesis of kinase inhibitors highlights its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to safely and effectively utilize this potent building block in their scientific pursuits.

References

Navigating the Solubility Landscape of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a key heterocyclic building block in the synthesis of innovative therapeutics, particularly in the realms of oncology and inflammatory diseases.[1][2] Its synthetic utility is, however, intrinsically linked to its physicochemical properties, with solubility paramount among them. A compound's solubility profile dictates its behavior in biological systems, influencing everything from absorption and distribution to ultimate bioavailability and therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this pivotal intermediate. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in-house.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from laboratory bench to patient bedside is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's oral bioavailability. A poorly soluble compound will exhibit limited dissolution in the gastrointestinal tract, leading to low absorption and consequently, inadequate plasma concentrations to elicit a therapeutic effect.

This compound, with its constituent pyridine and pyrazole moieties, presents a unique solubility profile. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the overall aromaticity contributes to a degree of lipophilicity. The chloromethyl group further adds to the molecule's reactivity and polarity. Understanding the interplay of these structural features is crucial for predicting and experimentally determining its solubility in various solvent systems, a critical step in formulation development and preclinical assessment. This guide will delve into the theoretical underpinnings of solubility and provide practical, step-by-step methodologies for its accurate determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValue/DescriptionSource(s)
Molecular Formula C₉H₈ClN₃[3][4]
Molecular Weight 193.63 g/mol [3][4]
Appearance White to off-white solid[1]
Water Solubility Described as "Slightly soluble in water"[3][5][6]
Predicted logP 1.5[7]

The predicted octanol-water partition coefficient (logP) of 1.5 suggests a moderate lipophilicity, which aligns with the qualitative description of being "slightly soluble in water."[7] This indicates that while the compound has some affinity for non-polar environments, it is not excessively hydrophobic. The pyrazole and pyridine rings, while aromatic, also introduce polar characteristics through their nitrogen atoms, which can engage in hydrogen bonding.

Theoretical Framework: Factors Influencing Solubility

The solubility of a crystalline solid in a solvent is governed by the thermodynamics of two competing processes: the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the individual molecules.

For this compound, key factors include:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding, will determine the energy needed to disrupt the crystal lattice. A higher lattice energy generally corresponds to lower solubility.

  • Solvation Energy: The interaction between the solute molecules and the solvent molecules releases energy. In polar solvents like water, this involves hydrogen bonding with the nitrogen atoms of the pyridine and pyrazole rings. In organic solvents, dipole-dipole and van der Waals interactions will dominate.

  • pH: The pyridine ring has a basic nitrogen atom that can be protonated at acidic pH. This would result in the formation of a pyridinium salt, which would be significantly more water-soluble than the neutral molecule. The pyrazole ring is weakly basic.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional energy helps to overcome the lattice energy.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of published quantitative solubility data, experimental determination is crucial. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method . For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or organic solvents) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. A shaker or rotator should be used to ensure thorough mixing.

  • Phase Separation:

    • After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful aspiration of the supernatant, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). It is critical to avoid disturbing the solid pellet during this step.

  • Quantification:

    • Accurately dilute the clear, saturated supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. Report the solubility in units of mg/mL or µg/mL, and also as molarity (mol/L), specifying the solvent and the temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Reporting a Add excess solid to solvent b Agitate at constant T (24-72 hours) a->b c Centrifuge or Filter b->c d Dilute supernatant c->d e Analyze by HPLC-UV d->e f Calculate & Report Solubility (mg/mL, mol/L) e->f

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods that measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This method is faster but may overestimate solubility as it does not represent a true equilibrium state.

Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well containing the diluted compound. This sudden change in solvent composition can induce precipitation of poorly soluble compounds.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.

G cluster_prep 1. Preparation cluster_dil 2. Dilution cluster_add 3. Precipitation Induction cluster_inc 4. Incubation cluster_detect 5. Detection a Prepare DMSO stock solution b Serial dilution in microplate a->b c Add aqueous buffer b->c d Incubate (1-2 hours) c->d e Measure light scattering (Nephelometry) d->e

Caption: Workflow for Kinetic Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable, albeit predictive, insights into a compound's solubility. These in silico methods utilize the chemical structure to estimate solubility based on various molecular descriptors.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., logP, molecular weight, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined solubility data for a large set of compounds.

  • Machine Learning and AI: More advanced models using graph convolutional neural networks and other machine learning algorithms are being developed to predict solubility with increasing accuracy.[8]

While these models can be useful for prioritizing compounds in early discovery, they are not a substitute for experimental determination, especially for lead optimization and formulation development.

Conclusion and Future Directions

References

Spectroscopic Characterization of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, a key intermediate in pharmaceutical and materials science research.[1][2] The unique structural arrangement of a pyridine ring, a pyrazole moiety, and a reactive chloromethyl group presents a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Its Spectroscopic Implications

This compound (C₉H₈ClN₃) is an off-white solid with a molecular weight of 193.64 g/mol .[1] Its structure, featuring distinct aromatic and aliphatic regions, gives rise to a predictable and interpretable set of spectroscopic data. The pyridine and pyrazole rings constitute the aromatic region, with the protons and carbons in this region exhibiting characteristic chemical shifts in NMR spectroscopy. The chloromethyl group represents the aliphatic portion and is a key reactive site for further chemical modification.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra involves dissolving 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and analyzing the sample in a 400 MHz or higher NMR spectrometer.[3]

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H and 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Solvent Peak baseline->calibrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the pyridine and pyrazole rings, as well as the chloromethyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6' (Pyridine)8.50d~2.0
H-4' (Pyridine)7.90dd~8.5, 2.5
H-3' (Pyridine)7.80d~8.5
H-5 (Pyrazole)8.20d~2.5
H-3 (Pyrazole)7.75d~1.5
H-4 (Pyrazole)6.55t~2.0
-CH₂Cl4.70s-

Interpretation of the ¹H NMR Spectrum:

  • Pyridine Protons (H-6', H-4', H-3'): The protons on the pyridine ring are expected to appear in the downfield region (7.80-8.50 ppm) due to the electron-withdrawing effect of the nitrogen atom. The observed splitting patterns (doublet and doublet of doublets) arise from coupling with adjacent protons.

  • Pyrazole Protons (H-5, H-3, H-4): The pyrazole protons also resonate in the aromatic region. The distinct chemical shifts are a result of their relative positions to the nitrogen atoms within the five-membered ring.[4]

  • Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are expected to appear as a singlet around 4.70 ppm.[5] The downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent chlorine atom and the pyridine ring.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2' (Pyridine)152.0
C-6' (Pyridine)149.0
C-4' (Pyridine)138.0
C-5' (Pyridine)132.0
C-3' (Pyridine)121.0
C-5 (Pyrazole)142.0
C-3 (Pyrazole)130.0
C-4 (pyrazole)108.0
-CH₂Cl45.0

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The carbons of the pyridine and pyrazole rings are found in the downfield region (108.0-152.0 ppm), which is characteristic of sp²-hybridized carbons in aromatic systems.[6] The carbons attached to nitrogen atoms (C-2', C-6', C-5, C-3) are typically shifted further downfield.

  • Aliphatic Carbon: The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate in the upfield region around 45.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

Experimental Protocol for Mass Spectrometry

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺.[7]

Workflow for ESI-MS Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve Dissolve Sample in Methanol/Acetonitrile infuse Infuse Sample into Mass Spectrometer dissolve->infuse ionize Electrospray Ionization (Positive Mode) infuse->ionize analyze Analyze Ions by m/z ionize->analyze identify Identify Molecular Ion Peak [M+H]+ analyze->identify compare Compare with Predicted Isotopic Pattern identify->compare

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed.

Ion Predicted m/z Relative Abundance
[M+H]⁺ (³⁵Cl)194.04796100%
[M+H]⁺ (³⁷Cl)196.04501~32%
[M+Na]⁺ (³⁵Cl)216.02990-
[M+Na]⁺ (³⁷Cl)218.02695-

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The base peak is expected at an m/z of 194.04796, corresponding to the protonated molecule with the ³⁵Cl isotope.[8]

  • Isotopic Pattern: A significant peak at m/z 196.04501, with roughly one-third the intensity of the base peak, is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).[8]

  • Adducts: Depending on the experimental conditions, sodium adducts ([M+Na]⁺) may also be observed.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Weak
1600-1450C=C and C=N stretch (aromatic rings)Strong
1300-1000C-N stretchMedium
800-600C-Cl stretchStrong

Interpretation of the IR Spectrum:

  • Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the pyridine and pyrazole rings.

  • Aliphatic C-H Stretch: The weaker bands below 3000 cm⁻¹ correspond to the C-H stretching of the chloromethyl group.

  • Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the aromatic rings.[6]

  • C-Cl Stretch: A strong absorption in the fingerprint region (800-600 cm⁻¹) is indicative of the C-Cl bond.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provides a comprehensive analytical fingerprint for this important chemical intermediate. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are consistent with the known structure of the molecule and are based on established spectroscopic principles and data from structurally related compounds. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the identification, characterization, and quality control of this versatile compound.

References

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Abstract

Introduction: Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety. This unique architecture makes it a highly valuable building block in synthetic chemistry.[1] Its primary application lies in serving as a key intermediate for the synthesis of more complex bioactive molecules, particularly in the development of novel anti-inflammatory, anti-cancer, and neuroprotective agents.[1][2] The 2-(pyrazol-1-yl)pyridine scaffold is a known pharmacophore found in compounds targeting critical biological pathways, while the chloromethyl group provides a reactive handle for facile chemical modification and diversification.[1]

Given its role as a foundational precursor in multi-step syntheses, absolute certainty of its structure and purity is paramount. NMR spectroscopy is the definitive analytical technique for this purpose, providing unambiguous confirmation of the molecular structure in solution. This guide establishes a validated workflow for achieving that confirmation.

Predicted Spectral Characteristics and Foundational Principles

Before acquiring experimental data, a thorough understanding of the expected NMR spectrum is crucial for efficient and accurate interpretation. The structure of this compound contains three distinct spin systems: the substituted pyridine ring, the pyrazole ring, and the chloromethyl group.

Chemical Structure and Numbering:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to High-Quality 5 mm NMR Tube prep2->prep3 acq1 Lock, Tune, and Shim Spectrometer prep3->acq1 acq2 Acquire 1D ¹H Spectrum acq1->acq2 acq3 Acquire 1D ¹³C Spectrum acq2->acq3 acq4 Acquire 2D Experiments (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform & Phase Correction acq4->proc1 proc2 Calibrate Spectra (e.g., to residual CHCl3 at 7.26 ppm) proc1->proc2 proc3 Integrate ¹H Spectrum proc2->proc3 proc4 Assign Resonances (See Interpretation Workflow) proc3->proc4 G start Begin with ¹H Spectrum h1 Identify -CH₂Cl singlet (~4.7 ppm, integral=2H) start->h1 h2 Identify Pyridine & Pyrazole protons in aromatic region (6.5-8.7 ppm) h1->h2 cosy Use COSY to establish ¹H-¹H connectivities within the Pyridine & Pyrazole rings h2->cosy h_assign Assign all ¹H signals based on multiplicity, integration, and COSY cross-peaks cosy->h_assign c1 Analyze ¹³C Spectrum h_assign->c1 hsqc Use HSQC to correlate each assigned proton to its directly attached carbon c1->hsqc c_assign Assign all protonated carbons (CH, CH₂) hsqc->c_assign hmbc Use HMBC to identify quaternary carbons (C) via 2-3 bond ¹H-¹³C correlations c_assign->hmbc hmbc->h_assign Confirm ¹H assignments final Final Structure Confirmation hmbc->final

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer research.[1][2] Its structure, which incorporates a pyridine ring, a pyrazole moiety, and a reactive chloromethyl group, presents a unique analytical challenge.[1][3] Understanding the mass spectrometric behavior of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction mixtures.

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this compound and similar structures. We will explore the theoretical underpinnings of its ionization and fragmentation, provide field-proven experimental protocols, and offer a detailed interpretation of the expected mass spectral data. The causality behind each experimental choice is explained to empower the analyst to not only reproduce but also adapt these methods for their specific needs.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is critical for predicting its behavior in a mass spectrometer.

  • Molecular Formula: C₉H₈ClN₃[3][4]

  • Monoisotopic Mass: 193.04068 Da[4]

  • Key Structural Features:

    • Pyridine Ring: A basic aromatic heterocycle that can be readily protonated.

    • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

    • Chloromethyl Group: A reactive alkyl halide substituent that is a primary site for fragmentation.

The presence of multiple nitrogen atoms makes this molecule amenable to analysis by "soft" ionization techniques like Electrospray Ionization (ESI) in positive ion mode. The overall structure is also sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Experimental Protocols: A Self-Validating System

The choice of analytical technique is dictated by the sample matrix, the desired sensitivity, and the type of structural information required. Here, we present protocols for both GC-MS and LC-MS, the two most common and powerful methods for analyzing a compound of this nature.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is the workhorse for the analysis of volatile and thermally stable small molecules. EI is a "hard" ionization technique that provides rich fragmentation patterns, which are invaluable for structural elucidation.

Causality of Choices:

  • GC Separation: GC provides excellent separation of volatile compounds, ensuring that the mass spectrum obtained is of a pure analyte, which is critical for accurate library matching and structural interpretation. A non-polar capillary column is suitable for this compound.[5]

  • Electron Ionization (70 eV): This standard electron energy is high enough to cause reproducible fragmentation, creating a unique "fingerprint" for the molecule.[6] The resulting spectra can be compared against spectral libraries.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[6]

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-300.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_sample Sample Preparation Sample Analyte Solution (in Dichloromethane) Injector Injector (250°C) Sample->Injector 1 µL injection Column GC Column (HP-5ms) Injector->Column IonSource EI Source (70 eV) Column->IonSource Separated Analyte Oven Oven Program Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is the preferred method for less volatile or thermally labile compounds and is generally more sensitive than GC-MS. ESI is a "soft" ionization technique, meaning it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] This is excellent for molecular weight confirmation.

Causality of Choices:

  • LC Separation: Reversed-phase chromatography is a robust method for separating compounds of moderate polarity.

  • Electrospray Ionization (ESI): The presence of basic nitrogen atoms in the pyridine and pyrazole rings makes the molecule easy to protonate, leading to a strong signal for the [M+H]⁺ ion in positive ESI mode.[8]

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, the [M+H]⁺ ion can be isolated and fragmented (Collision-Induced Dissociation or CID). This provides controlled fragmentation that is highly informative for elucidating the structure.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the compound (e.g., 1-10 µg/mL) in a mobile phase-compatible solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation.[9]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.0 kV.[9]

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • Full Scan MS: Scan from m/z 50-300 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 194.0) and apply collision energy (e.g., 10-30 eV) to generate product ion spectra.

Interpretation of Mass Spectra: A Predictive Analysis

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). The primary fragmentation pathways are expected to be driven by the lability of the chloromethyl group and cleavages of the heterocyclic rings.

Predicted Major Fragment Ions in EI-MS:

m/z (for ³⁵Cl) Proposed Fragment Ion Proposed Origin
193/195[C₉H₈ClN₃]⁺˙Molecular Ion (M⁺˙)
158[M - Cl]⁺Loss of a chlorine radical
144[M - CH₂Cl]⁺Loss of a chloromethyl radical[5][6]
131[C₈H₇N₂]⁺Loss of HCl and HCN from M⁺˙
117[C₇H₅N₂]⁺Fragmentation of the pyridine ring
92[C₅H₄N₂]⁺˙Pyrazole ring fragment
78[C₅H₄N]⁺Pyridine ring fragment
49/51[CH₂Cl]⁺Chloromethyl cation[6]

Diagram: Predicted EI Fragmentation Pathway

EI_Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M M⁺˙ m/z 193/195 F1 [M - Cl]⁺ m/z 158 M->F1 - Cl• F2 [M - CH₂Cl]⁺ m/z 144 M->F2 - •CH₂Cl F3 [CH₂Cl]⁺ m/z 49/51 M->F3 α-cleavage F4 [C₈H₇N₂]⁺ m/z 131 F1->F4 - HCN F5 [C₅H₄N]⁺ m/z 78 F2->F5 - C₂H₂N₂

Caption: Predicted major EI fragmentation pathways for the analyte.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 194.0 (for the ³⁵Cl isotope). The MS/MS fragmentation of this precursor ion will likely involve the same core cleavages seen in EI, but originating from an even-electron species.

Predicted Major Fragment Ions in ESI-MS/MS of [M+H]⁺:

  • Precursor Ion: m/z 194.0

  • Key Fragmentations:

    • Loss of HCl (m/z 158.0): A common fragmentation pathway for protonated chloromethyl compounds, resulting in a stable carbocation.

    • Loss of Pyrazole (m/z 126.0): Cleavage of the C-N bond linking the two rings, leading to the formation of the 5-(chloromethyl)pyridinium ion.

    • Loss of Chloromethane (m/z 144.0): A rearrangement followed by the loss of a neutral chloromethane molecule.

Conclusion

The mass spectrometric analysis of this compound is a critical component of its chemical characterization in drug discovery and development. This guide provides a robust framework for scientists, grounded in the principles of mass spectrometry and tailored to the specific structural features of the molecule. By employing either the detailed GC-MS protocol for a comprehensive fragmentation fingerprint or the sensitive LC-MS/MS method for molecular weight confirmation and controlled structural analysis, researchers can confidently identify and characterize this important synthetic intermediate. The predictive fragmentation analysis offered herein serves as a reliable roadmap for interpreting the resulting spectra, ensuring both the integrity of research data and the acceleration of the drug development pipeline.

References

An In-depth Technical Guide on the Crystal Structure of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: From Synthesis to Structural Elucidation and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. This molecule is a significant heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2][3] Understanding its three-dimensional atomic arrangement is paramount for researchers, scientists, and drug development professionals aiming to leverage its structural features for rational drug design and to ensure the consistency and quality of synthesized active pharmaceutical ingredients (APIs).

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS No. 748796-39-6) is a bifunctional organic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety.[1][4][5] The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of approved drugs with diverse therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[6][7][8][9][10] The chloromethyl group serves as a reactive handle, allowing for facile chemical modification and the introduction of various functional groups, which is a critical feature for building chemical libraries in the drug discovery process.[1]

Given its importance, a definitive understanding of its solid-state structure through single-crystal X-ray diffraction is not merely an academic exercise. It provides crucial insights into:

  • Molecular Conformation: The precise spatial arrangement of the pyridine and pyrazole rings and the orientation of the chloromethyl group.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern how the molecules pack in a crystalline lattice.

  • Solid-State Stability: Information that can inform on potential polymorphism, which has significant implications for the stability, solubility, and bioavailability of a drug substance.

  • Rational Drug Design: A validated 3D structure can be used as a starting point for computational modeling and the design of new derivatives with improved target affinity and pharmacokinetic properties.

Synthesis and Crystallization: Obtaining Diffraction-Quality Single Crystals

The first and often most challenging step in crystal structure determination is the growth of a high-quality single crystal.[11][12] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order, free from significant defects like twinning or cracks.[11][12]

Synthesis of this compound

While multiple synthetic routes may exist, a plausible and common approach for the synthesis of N-aryl pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a likely pathway would involve the reaction of a suitably substituted pyridine precursor with pyrazole.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2_chloro_5_chloromethyl_pyridine 2-Chloro-5-(chloromethyl)pyridine reaction_step Nucleophilic Aromatic Substitution 2_chloro_5_chloromethyl_pyridine->reaction_step pyrazole 1H-Pyrazole pyrazole->reaction_step base Base (e.g., K2CO3) base->reaction_step solvent Solvent (e.g., DMF) solvent->reaction_step target_molecule This compound reaction_step->target_molecule Heat

Caption: Proposed synthesis pathway for the target compound.

Following synthesis, the crude product, typically an off-white solid[1], must be purified, for example, by column chromatography or recrystallization, to achieve a purity of ≥97% suitable for crystallization experiments.

Crystallization Protocol

Small molecules with limited conformational freedom, like our target compound, can often be crystallized using a variety of methods.[11] The key is to slowly approach a state of supersaturation.

Step-by-Step Crystallization Workflow:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation in a vial covered with a perforated cap or parafilm.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (0-8 °C, the recommended storage temperature[1]) to induce crystallization.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: A drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a less-soluble solvent (precipitant).

    • Sitting Drop: The drop of the compound solution is placed on a bridge within a sealed well containing the precipitant.

    • In both methods, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting gradual crystal growth.[11]

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection at low temperatures (typically 100 K) to minimize radiation damage.

Data Collection and Structure Solution: An X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[13][14][15] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.[12]

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase crystal_mounting 1. Mount Crystal & Flash Cool (100 K) data_collection 2. X-ray Data Collection (Diffractometer) crystal_mounting->data_collection data_processing 3. Data Integration & Scaling data_collection->data_processing structure_solution 4. Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement 5. Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation 6. Validation & CIF Generation structure_refinement->validation

Caption: Standard workflow for small molecule X-ray crystallography.
Detailed Experimental Protocol

  • Data Collection:

    • A suitable crystal is mounted on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[13]

    • A low-temperature stream (e.g., 100 K) is applied to the crystal to reduce thermal motion and potential radiation damage.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing:

    • The collected images are processed to determine the unit cell dimensions, crystal system, and space group.

    • The intensities of the thousands of measured reflections are integrated, scaled, and corrected for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement:

    • For small molecules (<1000 non-hydrogen atoms), the initial atomic positions are typically determined using direct methods, a process that mathematically phases the diffraction data.[12]

    • The resulting electron density map is interpreted to build an initial molecular model.

    • This model is then refined using full-matrix least-squares methods, where the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation:

    • The final structural model is rigorously validated using software like CHECKCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).

Anticipated Structural Features and Data

While a specific experimental structure is not publicly available, we can anticipate the key crystallographic and geometric parameters based on the known molecular formula (C₉H₈ClN₃) and related structures.

Table 1: Anticipated Crystallographic Data for this compound

ParameterAnticipated Value/Description
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1 (common for achiral organic molecules)
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-110°
Z (Molecules/Unit Cell) 4
Calculated Density ~1.3-1.5 g/cm³
Final R-indices R1 < 0.05, wR2 < 0.15 for high-quality data
Data/Restraints/Params ~2000 / 0 / ~150
Goodness-of-fit (S) ~1.0

Table 2: Key Intramolecular Geometric Parameters (Anticipated)

Bond/Angle/DihedralExpected Value/Range
C-Cl Bond Length 1.75 - 1.80 Å
Pyridine C-N Bond Lengths 1.33 - 1.35 Å
Pyrazole C-N Bond Lengths 1.32 - 1.38 Å
Pyridine-Pyrazole C-N Bond 1.40 - 1.45 Å
Pyridine-Pyrazole Dihedral Angle 10 - 40° (likely non-planar due to steric hindrance)

Implications for Drug Development

The precise knowledge derived from the crystal structure is invaluable for drug development professionals.

  • Structure-Activity Relationship (SAR): A validated 3D structure allows for more accurate SAR studies, helping to explain why certain modifications to the molecule lead to changes in biological activity.[10]

  • Polymorph Screening: The crystallization process may reveal different crystalline forms (polymorphs) of the same compound. Since polymorphs can have different physical properties, identifying and characterizing them is a regulatory requirement.

  • Formulation Development: Understanding the intermolecular interactions that stabilize the crystal lattice can help in designing stable formulations and predicting potential interactions with excipients.

DrugDev_Implications Crystal_Structure Crystal Structure of This compound SAR Structure-Activity Relationship (SAR) Crystal_Structure->SAR Polymorphism Polymorph Identification & Control Crystal_Structure->Polymorphism Formulation Formulation Development Crystal_Structure->Formulation Computational_Chem Computational Chemistry & In-Silico Screening Crystal_Structure->Computational_Chem

Caption: Impact of crystal structure analysis on drug development.

Conclusion

Determining the crystal structure of this compound is a critical step in fully characterizing this important pharmaceutical intermediate. Through a systematic approach involving careful synthesis, methodical crystallization, and high-resolution single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. This structural information is not merely a characterization endpoint but a foundational pillar for advancing medicinal chemistry programs, enabling rational drug design, and ensuring the development of safe and effective therapeutics.

References

Unlocking Synthetic Diversity: A Technical Guide to the Reactivity of the Chloromethyl Group in Pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolylpyridine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of these bicyclic heteroaromatic systems is critical for tuning their pharmacological profiles. Among the most versatile synthetic handles for elaboration is the chloromethyl group. Its reactivity, analogous to that of a benzylic halide, provides a reliable entry point for a vast array of nucleophilic substitution reactions. This guide offers a comprehensive exploration of the chemical principles governing the reactivity of the chloromethyl group on a pyrazolylpyridine core. We will dissect the underlying reaction mechanisms, explore the electronic influence of the constituent heterocycles, and provide field-proven, detailed protocols for key synthetic transformations.

The Chemical Nature of the Chloromethyl-Pyrazolylpyridine Moiety

The reactivity of the chloromethyl group (-CH₂Cl) appended to a pyrazolylpyridine scaffold is fundamentally governed by its electronic environment. This group is best understood as a heteroaromatic analog of a benzylic halide. The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles.[3]

The true enhancement in reactivity, however, stems from the ability of the adjacent pyrazole and pyridine rings to stabilize both the transition states and intermediates of nucleophilic substitution reactions.

Mechanistic Dichotomy: SN1 vs. SN2 Pathways

Like benzylic halides, chloromethyl-pyrazolylpyridines can undergo nucleophilic substitution via both SN1 and SN2 mechanisms.[4] The operative pathway is dictated by the reaction conditions, namely the nature of the nucleophile, the solvent, and the specific substitution pattern on the heterocyclic core.

  • SN2 Pathway: This bimolecular mechanism involves a backside attack by the nucleophile on the electrophilic carbon, proceeding through a pentacoordinate transition state. It is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) that can solvate the cation but not the nucleophile, thus enhancing its reactivity.[3] The π-systems of the pyrazole and pyridine rings help stabilize this transition state, accelerating the reaction rate, often even faster than for simple primary alkyl halides.[4]

  • SN1 Pathway: This unimolecular mechanism involves a two-step process initiated by the departure of the chloride leaving group to form a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize both the departing anion and the carbocation intermediate.[5] The exceptional stability of the resulting pyrazolyl-pyridin-ylmethyl carbocation, due to extensive resonance delocalization of the positive charge across both aromatic rings, makes this pathway highly accessible.[6]

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway start Chloromethyl Pyrazolylpyridine condition1 Strong Nucleophile? (e.g., RS⁻, N₃⁻, CN⁻) start->condition1 condition2 Weak Nucleophile? (e.g., H₂O, ROH) start->condition2 solvent1 Polar Aprotic Solvent (DMF, DMSO, ACN) condition1->solvent1 Yes solvent2 Polar Protic Solvent (EtOH, H₂O) condition2->solvent2 Yes sn2 Sₙ2 Pathway (Concerted) solvent1->sn2 sn1 Sₙ1 Pathway (Stepwise) solvent2->sn1 ts Pentacoordinate Transition State sn2->ts via carbocation Resonance-Stabilized Carbocation Intermediate sn1->carbocation via

Figure 1: Deciding between SN1 and SN2 pathways.

Electronic Influence of the Heterocyclic Rings

The electronic properties of both the pyrazole and pyridine rings play a crucial role. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect can enhance the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.[7] Substituents on the pyridine ring can further modulate this effect; electron-withdrawing groups (EWGs) increase reactivity, while electron-donating groups (EDGs) decrease it.[7]

The pyrazole ring has a more complex electronic nature. It contains a "pyrrole-like" nitrogen (NH) and a "pyridine-like" nitrogen (=N-).[8] Overall, the ring system can effectively participate in resonance stabilization of the carbocation intermediate in an SN1 reaction, significantly lowering the activation energy.[6]

Figure 2: Key resonance structures showing charge delocalization.

Synthetic Transformations & Experimental Protocols

The enhanced reactivity of the chloromethyl group opens the door to a wide range of synthetic modifications, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Most transformations are conducted under SN2 conditions to ensure high yields and predictable outcomes.

General Experimental Workflow

A robust and reproducible workflow is essential for success. The following process is a self-validating system applicable to most nucleophilic substitutions on these substrates.

G setup 1. Reaction Setup - Dissolve substrate in anhydrous solvent - Add base (if required) - Add nucleophile monitor 2. Reaction Monitoring - TLC or LC-MS - Monitor disappearance of starting material setup->monitor Heat/Stir workup 3. Aqueous Workup - Quench reaction (e.g., with water) - Extract with organic solvent - Wash with brine, dry over Na₂SO₄ monitor->workup Upon Completion purify 4. Purification - Concentrate under reduced pressure - Column chromatography on silica gel workup->purify characterize 5. Characterization - NMR, MS, etc. - Confirm structure and purity purify->characterize

Figure 3: A standard workflow for nucleophilic substitution.

Synthesis with N-Nucleophiles (Amination)

The formation of carbon-nitrogen bonds is fundamental in drug discovery. Primary and secondary amines, as well as azide and phthalimide anions, serve as excellent nucleophiles.[9]

Protocol: Synthesis of a Secondary Amine Derivative

  • Materials:

    • 3-(Chloromethyl)-5-(pyridin-2-yl)-1H-pyrazole (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (ACN), anhydrous (to make a 0.2 M solution)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chloromethyl pyrazolylpyridine and potassium carbonate.

    • Add anhydrous acetonitrile, followed by morpholine via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

    • Cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the resulting oil or solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[9]

Synthesis with S-Nucleophiles (Thioetherification)

Sulfur nucleophiles, such as thiolates, are highly effective for forming thioethers due to their high nucleophilicity and softness.[10]

Protocol: Synthesis of a Thioether Derivative

  • Materials:

    • 3-(Chloromethyl)-5-(pyridin-2-yl)-1H-pyrazole (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (to make a 0.5 M solution)

  • Procedure:

    • To a stirred suspension of potassium carbonate in anhydrous DMF in a flame-dried flask under nitrogen, add thiophenol at room temperature. Stir for 15 minutes to generate the thiolate anion.

    • Add a solution of the chloromethyl pyrazolylpyridine in a small amount of DMF.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.[9]

    • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, wash with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis with O-Nucleophiles (Etherification)

While alcohols are weak nucleophiles, their corresponding alkoxides are potent and readily displace the chloride to form ethers. This reaction is often carried out using a strong base to deprotonate the alcohol.

Protocol: Synthesis of a Methoxy Derivative

  • Materials:

    • 3-(Chloromethyl)-5-(pyridin-2-yl)-1H-pyrazole (1.0 eq)

    • Sodium Methoxide (NaOMe), 25 wt% solution in methanol (1.5 eq)

    • Methanol (MeOH), anhydrous (to make a 0.4 M solution)

  • Procedure:

    • To a flame-dried flask under nitrogen, add the chloromethyl pyrazolylpyridine and dissolve it in anhydrous methanol.

    • Cool the solution in an ice bath and add the sodium methoxide solution dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification:

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.[9]

Synthesis with C-Nucleophiles (Chain Extension)

Carbon nucleophiles, such as the cyanide ion, are used to form new carbon-carbon bonds, providing a versatile handle for further transformations into amines, carboxylic acids, or ketones.[10]

Protocol: Synthesis of a Nitrile Derivative

  • Materials:

    • 3-(Chloromethyl)-5-(pyridin-2-yl)-1H-pyrazole (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous (to make a 0.3 M solution)

    • CAUTION: Sodium cyanide is extremely toxic. Handle only with appropriate engineering controls (fume hood) and personal protective equipment. Neutralize all waste with bleach before disposal.

  • Procedure:

    • In a well-ventilated fume hood, dissolve the chloromethyl pyrazolylpyridine in anhydrous DMSO in a round-bottom flask.

    • Carefully add sodium cyanide to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it carefully into a beaker of ice-water.

  • Purification:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash thoroughly with water (3x) to remove residual DMSO, followed by a brine wash (1x). . Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[10]

Summary of Reaction Conditions

The choice of reagents and conditions is paramount for achieving high yields and selectivity. The following table provides a general guideline for the substitution reactions discussed.

Nucleophile ClassExample NucleophileBase (if needed)Typical SolventTemperature (°C)Typical Yield (%)
N-Nucleophile Secondary AmineK₂CO₃ACN, DMF25 - 8070 - 95
S-Nucleophile ThiolK₂CO₃DMF, Acetone2585 - 98
O-Nucleophile AlcoholNaH, NaOMeTHF, MeOH25 - 6560 - 85
C-Nucleophile Cyanide (NaCN)NoneDMSO, DMF50 - 6075 - 90

Yields are approximate and highly dependent on the specific substrate and reaction scale.

Conclusion

The chloromethyl group on a pyrazolylpyridine core is a highly reactive and synthetically valuable functional group. Its reactivity profile, closely mirroring that of benzylic halides, allows for facile nucleophilic substitution via both SN1 and SN2 pathways. By carefully selecting the nucleophile, solvent, and temperature, researchers can achieve a high degree of control over the reaction outcome. The protocols and principles outlined in this guide provide a robust framework for the efficient and reproducible synthesis of diverse libraries of pyrazolylpyridine derivatives, empowering the efforts of medicinal chemists and drug development professionals in their quest for novel therapeutic agents.

References

A Technical Guide to the Electrophilic Nature and Synthetic Utility of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring substituted with a pyrazole and a chloromethyl group, imparts a distinct electrophilic character that is instrumental for constructing more complex molecular entities. This guide provides an in-depth analysis of the structural and electronic properties that govern the compound's reactivity. It details its application in nucleophilic substitution reactions, offers validated experimental protocols, and explores its significance as a key intermediate in the synthesis of high-value compounds, including anti-cancer and anti-inflammatory agents.[1][2] This document serves as a comprehensive resource for scientists leveraging this versatile reagent in drug discovery and materials science.

Introduction: A Versatile Heterocyclic Intermediate

Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials. Among them, structures incorporating pyridine and pyrazole moieties are particularly noteworthy for their wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4][5] this compound (Figure 1) has emerged as a critical intermediate, valued for its capacity to act as a potent electrophile.[1][6]

The strategic placement of a chloromethyl group on the pyridine ring provides a reactive handle for synthetic chemists. This group's reactivity is finely tuned by the electronic influences of the two interconnected nitrogen-containing aromatic rings. Understanding the basis of this electrophilicity is paramount for its effective use in the synthesis of diverse chemical libraries and the development of novel therapeutic agents and advanced materials.[1][2][6]

Compound Information
IUPAC Name This compound
CAS Number 748796-39-6
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.63 g/mol
Appearance White or off-white crystalline powder

Table 1: Key properties of this compound.[6][7]

Structural and Electronic Basis of Electrophilicity

The reactivity of the chloromethyl group in this compound is not merely that of a simple alkyl chloride. It is significantly enhanced by the electronic properties of the pyrazolyl-pyridine scaffold.

2.1. Inductive and Resonance Effects

The core of the compound's electrophilic nature lies in the electron-withdrawing character of the heterocyclic system.

  • Inductive Effect (-I): The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds throughout the ring, drawing electron density away from the C5 carbon to which the chloromethyl group is attached.

  • Benzylic-type Reactivity: This inductive pull is relayed to the methylene carbon (-CH₂-), increasing its partial positive charge (δ+) and making it highly susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, further facilitates this process. The structure is analogous to a benzylic halide, which is known to be reactive in nucleophilic substitution (Sₙ2) reactions.

  • Influence of the Pyrazole Ring: The pyrazole ring, also an electron-deficient system, contributes to the overall electron-withdrawing nature of the scaffold, further activating the chloromethyl group.

The combined electronic effects render the methylene carbon a potent electrophilic center, primed for reaction.

Diagram: Electronic Activation of the Chloromethyl Group

Caption: Electronic effects activating the electrophilic carbon.

Key Transformations: The Sₙ2 Reaction Pathway

The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway involves a backside attack on the electrophilic methylene carbon by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step.

General Reaction Scheme: Nu⁻ + Cl-CH₂-Py-Pz → Nu-CH₂-Py-Pz + Cl⁻ (where Py-Pz represents the 2-(1H-pyrazol-1-yl)pyridin-5-yl scaffold)

This versatile reaction allows for the introduction of a wide array of functional groups, making the compound a valuable precursor for creating diverse molecular libraries.[1]

3.1. Common Nucleophilic Partners

The enhanced electrophilicity of the chloromethyl group allows it to react with a broad range of soft and hard nucleophiles.

Nucleophile TypeExampleResulting LinkageSignificance in Synthesis
N-Nucleophiles Primary/Secondary Amines, Anilines, HeterocyclesC-N (Amine)Formation of key scaffolds for kinase inhibitors and other bioactive molecules.[8]
O-Nucleophiles Alcohols, PhenolsC-O (Ether)Synthesis of ether-linked compounds, modification of natural products.
S-Nucleophiles Thiols, ThiophenolsC-S (Thioether)Access to sulfur-containing analogues, important in various drug classes.
C-Nucleophiles Cyanide, EnolatesC-CCarbon-carbon bond formation for chain extension and scaffold elaboration.

Table 2: Common nucleophilic substitution reactions.

Field Application: Intermediate in Niraparib Synthesis

A prominent example of the industrial and pharmaceutical importance of this compound is its use as a key intermediate in some synthetic routes to Niraparib .[8] Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer. In the synthesis, the electrophilic chloromethyl group reacts with a nucleophilic piperidine derivative, forming a crucial C-N bond that becomes part of the final drug structure.[8]

Diagram: Synthetic Workflow for Nucleophilic Substitution

G A Reactant Setup This compound Nucleophile (e.g., Amine) Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, ACN) B Reaction Stir at specified temperature (e.g., 25-80 °C) A->B C Monitoring Track progress via TLC or LC-MS B->C C->B Reaction incomplete D Work-up Aqueous quench, extraction with organic solvent C->D Reaction complete E Purification Silica gel column chromatography D->E F Product Characterization via NMR, MS E->F

Caption: A general workflow for Sₙ2 reactions using the title compound.

Experimental Protocol: Synthesis of a Tertiary Amine Derivative

This protocol details a representative Sₙ2 reaction between this compound and a secondary amine, a common transformation in drug discovery.

Objective: To synthesize N-((2-(1H-pyrazol-1-yl)pyridin-5-yl)methyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reactant Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.16 mmol).

  • Solvent and Base: Add anhydrous DMF (20 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.43 g, 10.32 mmol).

  • Nucleophile Addition: Add morpholine (0.54 mL, 6.19 mmol) to the suspension dropwise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature (or heat to 50 °C if the reaction is sluggish) for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As a reactive alkylating agent, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Inhalation/Contact: The compound may be irritating to the respiratory tract, eyes, and skin. Avoid inhalation of dust and direct contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong bases.

Conclusion

This compound is a highly valuable and versatile building block whose utility is fundamentally derived from its pronounced electrophilic character. The electron-withdrawing nature of the conjoined pyridine and pyrazole rings activates the chloromethyl group, making it an excellent substrate for Sₙ2 reactions. This predictable reactivity allows for the reliable formation of C-N, C-O, and C-S bonds, providing chemists with a powerful tool for the synthesis of complex molecules for pharmaceutical and material science applications. A thorough understanding of its electronic properties and reaction mechanisms is essential for harnessing its full synthetic potential.

References

The Ascendant Role of Pyrazolylpyridines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazolylpyridine Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets with high affinity and specificity. The pyrazolylpyridine nucleus, a heterocyclic system born from the fusion of pyrazole and pyridine rings, has unequivocally earned this distinction.[1][2][3] Its remarkable versatility stems from a unique combination of features: the presence of multiple nitrogen atoms acting as hydrogen bond donors and acceptors, a rigid and planar scaffold amenable to diverse functionalization, and the capacity to chelate metal ions, which further expands its therapeutic potential.[4][5][6] This guide provides an in-depth exploration of the pivotal role of pyrazolylpyridines in contemporary drug discovery, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the synthetic strategies for accessing this versatile scaffold, dissect its multifaceted applications in medicinal chemistry, and provide detailed experimental protocols and mechanistic insights to empower further innovation in this exciting field.

I. The Synthetic Cornerstone: Accessing the Pyrazolylpyridine Core

The therapeutic potential of any scaffold is fundamentally linked to the accessibility and versatility of its synthesis. Fortunately, a number of robust synthetic routes to pyrazolylpyridines have been established, allowing for the systematic exploration of structure-activity relationships (SAR).[3][7]

Key Synthetic Strategy: Claisen-Schmidt Condensation and Cyclization

A prevalent and highly adaptable method for the synthesis of 3-(pyridin-2-yl)-1H-pyrazole and its derivatives involves a two-step sequence initiated by a Claisen-Schmidt condensation.[5][7][8]

Experimental Protocol: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

  • Step 1: Synthesis of 1-(pyridin-2-yl)ethanone (Intermediate) This protocol begins with the synthesis of the precursor, 1-(pyridin-2-yl)ethanone, which is a common starting material. A detailed protocol for this initial step is readily available in standard organic chemistry literature.

  • Step 2: Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

    • To a solution of 1-(pyridin-2-yl)ethanone (1.0 eq) in an appropriate solvent such as toluene, add dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

  • Step 3: Cyclization with Hydrazine Hydrate

    • Dissolve the crude enaminone intermediate from the previous step (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to 60°C and stir for 30 minutes to 1 hour.[9] Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure. The resulting residue is the crude 2-(1H-pyrazol-3-yl)pyridine.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.[9]

Causality in Experimental Choices:

  • The use of DMF-DMA in the condensation step is crucial as it acts as both a reagent and a water scavenger, driving the reaction towards the formation of the enaminone.

  • Hydrazine hydrate is the key reagent for the cyclization step, providing the two nitrogen atoms necessary to form the pyrazole ring. The reaction is typically exothermic and proceeds readily in a protic solvent like ethanol.

II. Pyrazolylpyridines as Potent Anticancer Agents

The structural similarity of the pyrazolylpyridine nucleus to natural purines has made it a compelling scaffold for the development of anticancer agents.[10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including kinase inhibition and the induction of apoptosis.[11][12][13]

Mechanism of Action: PIM-1 Kinase Inhibition and Apoptosis Induction

Several pyrazolylpyridine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and apoptosis.[11][14] Inhibition of PIM-1 kinase by pyrazolylpyridines can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[1][11] The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, involving the activation of caspase enzymes.[15][16]

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[17][18]

  • Cell Seeding: Seed cancer cells (e.g., HepG2 liver cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17][19]

  • Compound Treatment: Prepare serial dilutions of the pyrazolylpyridine test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for Anticancer Activity Evaluation

G cluster_0 In Vitro Anticancer Evaluation A Cancer Cell Culture (e.g., HepG2) B Cell Seeding in 96-well Plates A->B C Treatment with Pyrazolylpyridine (Varying Concentrations) B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G IC50 Determination F->G

Caption: Workflow for assessing the in vitro anticancer activity of pyrazolylpyridine compounds.

Signaling Pathway: Caspase-Mediated Apoptosis

G Pyrazolylpyridine Pyrazolylpyridine Derivative PIM1 PIM-1 Kinase Pyrazolylpyridine->PIM1 Inhibition Mitochondrion Mitochondrion PIM1->Mitochondrion Suppresses Apoptosis CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by PIM-1 kinase inhibition.

III. The Antimicrobial Promise of Pyrazolylpyridines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazolylpyridines have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[18][20][21]

Evaluating Antimicrobial Efficacy

The antimicrobial potential of pyrazolylpyridine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6][11][22]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[6][22]

  • Compound Dilution: Prepare a series of twofold dilutions of the pyrazolylpyridine compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Incubation: Incubate the plates at 35°C for 16-20 hours.[22]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][22]

Data Presentation: Antimicrobial Activity of a Hypothetical Pyrazolylpyridine Derivative

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Pseudomonas aeruginosa16
Escherichia coli8
Candida albicans32

IV. Combating Inflammation with Pyrazolylpyridines

Chronic inflammation is a hallmark of numerous diseases, and pyrazolylpyridine derivatives have demonstrated potent anti-inflammatory properties.[17][23][24] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[25]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines and other mediators.[26][27][28] The canonical NF-κB pathway is a key target for anti-inflammatory drug development.[27] Pyrazolylpyridines can inhibit this pathway, leading to a reduction in the inflammatory response.

Signaling Pathway: Canonical NF-κB Pathway in Inflammation

G InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Activation Pyrazolylpyridine Pyrazolylpyridine Derivative Pyrazolylpyridine->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by pyrazolylpyridines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][20][23]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazolylpyridine test compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[23]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[20]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

V. Neuroprotective Potential of Pyrazolylpyridines

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Pyrazolylpyridine derivatives have shown promise as neuroprotective agents by mitigating oxidative stress and inflammation in the brain.[9][24][25]

Evaluating Neuroprotection in a Cellular Model

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[25][29][30]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some studies, differentiation into a more neuron-like phenotype can be induced by treatment with retinoic acid.

  • Pre-treatment with Compounds: Pre-treat the cells with various concentrations of the pyrazolylpyridine compounds for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-β peptide for Alzheimer's disease models.[25]

  • Cell Viability Assessment: After the neurotoxin challenge, assess cell viability using the MTT assay as described previously.

  • Data Analysis: An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

VI. Conclusion and Future Perspectives

The pyrazolylpyridine scaffold has firmly established its position as a cornerstone in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of promising lead compounds in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The future of pyrazolylpyridine research lies in the continued exploration of its vast chemical space through innovative synthetic methodologies and the application of computational drug design to enhance potency and selectivity. Furthermore, the elucidation of novel mechanisms of action and the identification of new biological targets will undoubtedly expand the therapeutic horizons of this remarkable heterocyclic system.

VII. References

  • 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - ChemicalBook. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Carrageenan Induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - MDPI. (2023, March 10). Retrieved January 7, 2026, from --INVALID-LINK--

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 7, 2026, from --INVALID-LINK--

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC - NIH. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from --INVALID-LINK--

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved January 7, 2026, from --INVALID-LINK--

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted - Slideshare. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives - CHI. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • MTT assay protocol | Abcam. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Simplified diagram depicting the two NF-κB signalling pathways. Both... - ResearchGate. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Illustrates the NF-κB signaling pathway, highlighting the role of... - ResearchGate. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for Pyrrolo[1,2-a]pyrazin-6-ylmethanol as a PIM Kinase Inhibitor - Benchchem. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Activation and role of caspases in chemotherapy-induced apoptosis - PubMed. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • NF-κB signaling in inflammation - PMC - PubMed Central. (2017, July 14). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed. (2021, June 10). Retrieved January 7, 2026, from --INVALID-LINK--

  • CAS 75415-03-1: 2-(1H-Pyrazol-3-yl)pyridine | CymitQuimica. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Caspase activity modulators as anticancer agents - PubMed. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for DuP 105 - Benchchem. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - Frontiers. (2025, October 20). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central. (2024, December 13). Retrieved January 7, 2026, from --INVALID-LINK--

  • (A) Pyrazole and cyanopyridine derivatives as PIM-1 kinase... - ResearchGate. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - Semantic Scholar. (2019, June 29). Retrieved January 7, 2026, from --INVALID-LINK--

  • Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • The MIC values of pyrazolines against bacterial strains. - ResearchGate. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of Claisen–Schmidt reaction‐based formed intermediate utilized into pyrazoles. - ResearchGate. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from --INVALID-LINK--

  • Dose-response screening of compounds 6–9 on SH-SY5Y neuronal cell line.... - ResearchGate. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes - ResearchGate. (2025, August 5). Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of pyrazole chalcones by Claisen Schmidt condensation by... - ResearchGate. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. (2025, August 10). Retrieved January 7, 2026, from --INVALID-LINK--

  • Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

References

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine from the readily available starting material, 2-chloro-5-methylpyridine. The target molecule is a valuable building block in medicinal chemistry and materials science, often utilized as a key intermediate in the development of novel pharmaceuticals and functional organic materials.[1][2] The described synthesis involves an initial nucleophilic aromatic substitution (SNAr) to form the intermediate 2-(1H-pyrazol-1-yl)-5-methylpyridine, followed by a selective free-radical chlorination of the methyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and characterization data.

Introduction

The pyridine-pyrazole scaffold is a privileged structural motif in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[3] The title compound, this compound, serves as a versatile intermediate, featuring a reactive chloromethyl group that allows for further molecular elaboration.[1] This protocol outlines a reliable and reproducible pathway to access this important synthetic precursor.

The synthesis is logically divided into two distinct transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride at the C2 position by the pyrazolate anion.[4]

  • Free-Radical Chlorination: Selective halogenation of the benzylic-like methyl group is achieved using N-chlorosuccinimide (NCS) under radical initiation, a method known for its selectivity for allylic and benzylic positions.[5]

This document provides a step-by-step methodology for each reaction, including reagent specifications, reaction conditions, and purification procedures.

Overall Reaction Scheme

The synthetic pathway from 2-chloro-5-methylpyridine to this compound is illustrated below.

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-(1H-Pyrazol-1-yl)-5-methylpyridine

Mechanistic Rationale

The first step is a classic nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.[4] In this case, the chlorine atom at the 2-position is the leaving group. Pyrazole is deprotonated by a base, typically a carbonate or hydroxide, to form the nucleophilic pyrazolate anion. This anion then attacks the carbon bearing the chlorine, proceeding through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the product.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Chloro-5-methylpyridine127.5710.0 g78.4 mmol1.0
Pyrazole68.086.4 g94.1 mmol1.2
Potassium Carbonate (K₂CO₃)138.2116.2 g117.2 mmol1.5
Dimethylformamide (DMF)-150 mL--
Ethyl Acetate-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-methylpyridine (10.0 g, 78.4 mmol), pyrazole (6.4 g, 94.1 mmol), and potassium carbonate (16.2 g, 117.2 mmol).

  • Add 150 mL of anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1H-pyrazol-1-yl)-5-methylpyridine as a white to off-white solid.

Expected Yield: 80-90%

Characterization (¹H NMR, 400 MHz, CDCl₃):

  • δ 8.50 (d, J=2.0 Hz, 1H, Py-H6)

  • δ 8.45 (d, J=2.4 Hz, 1H, Pz-H5)

  • δ 7.75 (dd, J=8.0, 2.0 Hz, 1H, Py-H4)

  • δ 7.70 (d, J=1.6 Hz, 1H, Pz-H3)

  • δ 7.10 (d, J=8.0 Hz, 1H, Py-H3)

  • δ 6.50 (dd, J=2.4, 1.6 Hz, 1H, Pz-H4)

  • δ 2.40 (s, 3H, -CH₃)

Part 2: Synthesis of this compound

Mechanistic Rationale

The second step involves the selective chlorination of the methyl group at the 5-position of the pyridine ring. This is a free-radical chain reaction initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical. This radical then reacts with N-chlorosuccinimide (NCS) to form the desired chloromethyl product and a succinimidyl radical, which continues the chain reaction. Using NCS is advantageous as it provides a low, steady concentration of the halogenating species, which favors substitution at the allylic/benzylic position over addition to aromatic rings.[5]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(1H-Pyrazol-1-yl)-5-methylpyridine159.1910.0 g62.8 mmol1.0
N-Chlorosuccinimide (NCS)133.539.2 g68.9 mmol1.1
Azobisisobutyronitrile (AIBN)164.210.52 g3.1 mmol0.05
Carbon Tetrachloride (CCl₄)-200 mL--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(1H-pyrazol-1-yl)-5-methylpyridine (10.0 g, 62.8 mmol), N-chlorosuccinimide (9.2 g, 68.9 mmol), and carbon tetrachloride (200 mL).

  • Add AIBN (0.52 g, 3.1 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 77 °C) and stir for 4-6 hours. The reaction can be monitored by TLC or ¹H NMR for the disappearance of the methyl signal.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Expected Yield: 70-85%

Characterization (¹H NMR, 400 MHz, CDCl₃):

  • δ 8.60 (d, J=2.0 Hz, 1H, Py-H6)

  • δ 8.48 (d, J=2.4 Hz, 1H, Pz-H5)

  • δ 7.85 (dd, J=8.2, 2.0 Hz, 1H, Py-H4)

  • δ 7.75 (d, J=1.6 Hz, 1H, Pz-H3)

  • δ 7.20 (d, J=8.2 Hz, 1H, Py-H3)

  • δ 6.55 (dd, J=2.4, 1.6 Hz, 1H, Pz-H4)

  • δ 4.65 (s, 2H, -CH₂Cl)

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: S-N-Ar Reaction cluster_step2 Step 2: Chlorination s1_start Combine Reactants: 2-Chloro-5-methylpyridine, Pyrazole, K2CO3 in DMF s1_react Heat to 120°C (12-16 hours) s1_start->s1_react s1_workup Aqueous Workup: Water Quench, Ethyl Acetate Extraction s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Intermediate: 2-(1H-Pyrazol-1-yl)-5-methylpyridine s1_purify->s1_product s2_start Combine Reactants: Intermediate, NCS, AIBN in CCl4 s1_product->s2_start Use in next step s2_react Reflux (4-6 hours) s2_start->s2_react s2_filter Filter Succinimide s2_react->s2_filter s2_workup Aqueous Wash: NaHCO3, Brine s2_filter->s2_workup s2_purify Recrystallization s2_workup->s2_purify s2_product Final Product: This compound s2_purify->s2_product

References

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of Substituted Pyrazolylpyridines

In the landscape of modern drug discovery and development, the pyrazolylpyridine motif stands out as a "privileged scaffold." Its unique electronic properties and spatial arrangement allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2][3] Pyrazole-containing pharmaceuticals have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, and analgesic effects.[2][4][5] The synthesis of these complex heterocyclic systems, however, requires robust and versatile chemical methodologies.

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is one of the most powerful and widely used methods for forming carbon-carbon bonds.[6][7] Its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents have made it an indispensable tool in both academic and industrial settings, particularly in pharmaceutical process chemistry.[8][9][10][11]

This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Suzuki-Miyaura coupling for the synthesis of substituted pyrazolylpyridines. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols for the preparation of key intermediates, and offer a step-by-step guide to the coupling process, complete with optimization strategies and troubleshooting advice.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in its catalytic cycle, which masterfully orchestrates the formation of a new C-C bond around a palladium center. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8][12][13]

  • Oxidative Addition : A low-valent Palladium(0) complex, typically coordinated to phosphine ligands, initiates the cycle by inserting itself into the carbon-halide bond of the pyridine partner (R¹-X). This step forms a new, high-valent Palladium(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[9]

  • Transmetalation : This is the key bond-forming step where the organic group from the pyrazolylboron reagent (R²-B(OR)₂) is transferred to the palladium center. This process requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the pyrazolyl group to the palladium and displacing the halide.[7][14]

  • Reductive Elimination : The final step involves the two organic partners (R¹ and R²) coupling together and eliminating from the palladium center, forming the desired pyrazolylpyridine product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Di-organo Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Pyrazolylpyridine) pd2_trans->product reagents R¹-X (Halopyridine) + R²-B(OR)₂ (Pyrazolylboronate) reagents->pd2_ox R¹-X base Base (e.g., K₂CO₃) boronate [R²-B(OR)₂(OH)]⁻ (Activated Boronate) base->boronate boronate->pd2_trans caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components: A Guide to Rational Reagent Selection

The success of synthesizing pyrazolylpyridines hinges on the judicious selection of each component. The choice of catalyst, ligand, base, and solvent can dramatically affect yield, reaction time, and purity.

ComponentFunction & RationaleCommon Examples
Palladium Source The heart of the catalyst. Often used as stable Pd(II) or Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[6][15][16]Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃, Pd(PPh₃)₄
Phosphine Ligand Stabilizes the Pd(0) active species and modulates its reactivity. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, and are crucial for coupling less reactive aryl chlorides.[8][17][18]Standard: PPh₃, P(t-Bu)₃Buchwald Ligands: SPhos, XPhos, RuPhosOther: dppf, N-Heterocyclic Carbenes (NHCs)
Base Activates the boronic acid/ester by forming a boronate "ate" complex, rendering the organic moiety more nucleophilic for transmetalation.[14] The choice of base strength can be critical to avoid side reactions.Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KFOrganic: Et₃N, DIPEA
Boron Reagent The source of the pyrazolyl nucleophile. Pinacol esters offer greater stability, are easier to handle and purify, and often give more reproducible results compared to boronic acids.[19]Pyrazolylboronic Acid, Pyrazolylboronic Acid Pinacol Ester
Solvent Solubilizes reagents and facilitates the reaction. Aprotic polar solvents are common. Often, a small amount of water is added to aid in dissolving the base and facilitate the formation of the active boronate species.[7][20]1,4-Dioxane, Toluene, THF, DMF, often with H₂O as a co-solvent.

Protocol Part 1: Synthesis of Pyrazolylboronic Acid Pinacol Ester

A common challenge is the commercial unavailability of substituted pyrazolylboron reagents. A robust method for their synthesis is therefore essential. The following protocol outlines a general procedure starting from a halogenated pyrazole, typically proceeding through a lithium-halogen exchange or Grignard formation.[21][22][23]

Synthesis_Workflow start Start: Halogenated Pyrazole (e.g., 4-Iodo-1-methylpyrazole) step1 Dissolve in Anhydrous Solvent (e.g., THF) under Argon start->step1 step2 Cool to Low Temperature (e.g., -78 °C) step1->step2 step3 Add Organolithium or Grignard Reagent (e.g., n-BuLi or i-PrMgCl) step2->step3 step4 Quench with Borate Ester (e.g., Isopropyl Pinacol Borate) step3->step4 step5 Warm to Room Temperature and Quench Reaction (e.g., with aq. NH₄Cl) step4->step5 step6 Aqueous Work-up (Extraction with Organic Solvent) step5->step6 step7 Purification (Column Chromatography) step6->step7 end Product: Pyrazolylboronic Acid Pinacol Ester step7->end caption Workflow for pyrazolylboronic ester synthesis.

Caption: Workflow for pyrazolylboronic ester synthesis.

Materials:

  • 1-Alkyl-4-iodopyrazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 equiv) or Isopropylmagnesium chloride (i-PrMgCl)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropyl pinacol borate, 1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the 1-alkyl-4-iodopyrazole (1.0 equiv) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the temperature. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add isopropyl pinacol borate (1.5 equiv) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-alkylpyrazole-4-boronic acid pinacol ester.

Protocol Part 2: Suzuki-Miyaura Coupling of Pyrazolylboronic Ester and Chloropyridine

This section provides a detailed protocol for the cross-coupling of a pyrazolylboronic acid pinacol ester with a substituted chloropyridine. Chloropyridines are often more cost-effective but less reactive than their bromo- or iodo- counterparts, necessitating the use of a highly active catalyst system, such as one employing a Buchwald ligand like SPhos or XPhos.[24][25]

Protocol_Workflow start Assemble Reagents: - Halopyridine - Pyrazolylboronate - Catalyst & Ligand - Base step1 Charge Schlenk Flask with Solids under Argon start->step1 step2 Add Degassed Solvents (e.g., Dioxane/Water) step1->step2 step3 Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS step2->step3 step4 Cool to Room Temperature step3->step4 step5 Aqueous Work-up: Filter, Dilute, Extract step4->step5 step6 Dry and Concentrate Organic Phase step5->step6 step7 Purify by Flash Column Chromatography step6->step7 end Final Product: Substituted Pyrazolylpyridine step7->end caption General experimental workflow for Suzuki coupling.

Caption: General experimental workflow for Suzuki coupling.

Materials and Equipment:

  • Substituted 2-chloropyridine (1.0 equiv)

  • 1-Alkylpyrazole-4-boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/block

  • Standard work-up and purification glassware

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-chloropyridine (1.0 equiv), pyrazolylboronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (5:1). Add the solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting halopyridine is consumed (typically 4-24 hours).[17]

  • Cooling and Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyrazolylpyridine.

Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary. The following table outlines common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Screen different Pd sources and ligands (e.g., switch from SPhos to XPhos).[17][24]- Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃).- Increase the reaction temperature.
Protodeborylation The boronic ester is cleaved by residual acid or water before it can transmetalate. This is more common with electron-rich or certain heteroaryl boronates.[6]- Use a milder base (e.g., K₂CO₃ or KF).- Ensure strictly anhydrous conditions if possible, though some water is often beneficial.- Use a higher loading of the boronic ester (e.g., 2.0 equiv).
Homocoupling Coupling of two boronic esters or two aryl halides.- Ensure the reaction is thoroughly degassed to remove oxygen.- Lower the catalyst loading.
Dehalogenation The aryl halide is reduced instead of coupled.- Screen different ligands; sometimes a less electron-rich ligand can mitigate this.- Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling is a premier synthetic tool for constructing the valuable pyrazolylpyridine scaffold. By understanding the underlying mechanism, carefully selecting the reaction components, and employing robust protocols for both starting material synthesis and the final coupling step, researchers can efficiently access a vast chemical space of novel molecules. This guide provides the foundational knowledge and practical steps to empower scientists in medicinal chemistry and drug development to harness this powerful reaction for the advancement of their research programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Halo-pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The synthesis of N-aryl and N-heteroaryl aminopyrazoles via carbon-nitrogen (C-N) bond formation is a critical transformation in drug discovery. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this purpose, largely supplanting harsher, traditional methods that suffer from limited substrate scope and functional group tolerance.[1] However, halo-pyrazoles present unique challenges as substrates, primarily due to the potential for the pyrazole's nitrogen atoms to coordinate with and deactivate the palladium catalyst.[2][3] This guide provides an in-depth analysis of the key parameters governing this reaction, offers field-proven, step-by-step protocols, and presents troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully implement this essential transformation.

Section 1: The Catalytic Cycle - A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that is generally accepted to involve three primary steps: oxidative addition, association and deprotonation of the amine, and reductive elimination.[1][4][5] Understanding this cycle is fundamental to rational optimization and troubleshooting.

  • Active Catalyst Formation: The cycle begins with a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is introduced directly as a pre-formed complex.[4][6]

  • Oxidative Addition: The active L-Pd(0) complex (where L is a phosphine ligand) reacts with the halo-pyrazole (Ar-X), undergoing oxidative addition to form a Pd(II) intermediate.[1][5] The reactivity order for the halide is typically Br > Cl > I. While aryl iodides are often highly reactive in other cross-couplings, they can be challenging in Buchwald-Hartwig aminations due to the formation of iodide-bridged palladium dimers that can inhibit the catalyst.[6]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. This step is often rate-limiting and is critically influenced by the choice of base and the steric environment around the metal center.[1]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the aminopyrazole product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+R₂NH, +Base) amido_complex->pd0 Regenerates Catalyst product Ar-NR₂ (Aminopyrazole) amido_complex->product Reductive Elimination reactants Ar-X + R₂NH (Halo-pyrazole + Amine) base Base base_h [Base-H]⁺X⁻

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Section 2: Key Parameters for Success - An In-Depth Analysis

The success of the Buchwald-Hartwig amination of halo-pyrazoles is highly dependent on the careful selection of several key components. Five-membered heterocyclic halides are known to be difficult coupling partners, often due to their ability to inhibit the palladium catalyst.[2][3] Therefore, a rational, experience-based approach to choosing reagents is paramount.

The Pyrazole Substrate
  • Halogen: The nature of the leaving group is critical. For pyrazoles, bromides are generally the most reliable substrates, offering a good balance of reactivity and stability.[7][8] Chlorides are less reactive and require more active catalyst systems, while iodides, as mentioned, can sometimes inhibit the reaction.[6][9]

  • N-H vs. N-Protected Pyrazoles: Unprotected N-H pyrazoles can be challenging substrates. The acidic N-H proton can react with the strong bases typically used, leading to side reactions or catalyst inhibition.[10] Furthermore, the lone pair on the second pyrazole nitrogen can coordinate to the palladium center, poisoning the catalyst.[11] While successful methods for unprotected bromopyrazoles have been developed[2][3], N-protection (e.g., with a trityl group) can block these unwanted interactions, often leading to cleaner and more efficient reactions.[7][8]

The Palladium Catalyst System
  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, they require in situ formation of the active catalyst with a ligand. This process can be inefficient and unreliable.[6][9]

  • Pre-catalysts: Modern, well-defined palladium pre-catalysts are highly recommended. These air-stable complexes rapidly generate the active Pd(0) species upon exposure to the base in the reaction mixture.[6] For pyrazole substrates, pre-catalysts based on bulky biarylphosphine ligands such as tBuBrettPhos have proven exceptionally effective, especially for unprotected systems.[2][3][12]

The Ligand: The Key to Overcoming Inhibition

The choice of ligand is arguably the most critical factor for the successful amination of halo-pyrazoles. The ligand must stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and, crucially, prevent catalyst inhibition by the pyrazole substrate.

  • Sterically Hindered Biarylphosphines: Ligands that are both bulky and electron-rich have transformed this field. The steric bulk favors the formation of a monoligated palladium species, which is highly active, and physically shields the metal center from coordinating to the pyrazole nitrogen.[1] Ligands like tBuBrettPhos , tBuDavePhos , and various GPhos variants are state-of-the-art choices for this transformation.[2][13][14]

The Base: Balancing Reactivity and Substrate Tolerance

The base facilitates the crucial deprotonation of the amine-palladium complex.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often lead to the fastest reaction rates.[6] However, they are incompatible with base-sensitive functional groups on either coupling partner.[4]

  • Weaker/Moderate-Strength Bases: For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are used.[6] A significant recent development for base-sensitive heterocycles is the use of the moderate-strength, soluble base sodium trimethylsilanolate (NaOTMS). This base, in combination with a GPhos-supported catalyst, has been shown to limit substrate decomposition that can lead to catalyst deactivation, thus enabling high yields for challenging couplings.[13][14]

The Solvent

Aprotic, non-coordinating solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[4][6] It is critical to use anhydrous solvents, as water can interfere with the catalyst. Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the reaction by binding to the palladium center.[6]

Section 3: Field-Proven Experimental Protocols

The following protocols are derived from peer-reviewed, authoritative sources and represent robust starting points for the amination of halo-pyrazoles.

Experimental Workflow start Start setup Reaction Setup (Oven-dried flask, add solids) start->setup inert Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert Seal vessel reagents Add Solvents & Liquid Reagents (Anhydrous solvent, amine) inert->reagents reaction Reaction (Heat with vigorous stirring) reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor Periodically sample monitor->reaction Incomplete workup Aqueous Workup (Dilute, wash with H₂O & brine) monitor->workup Complete purify Purification (Dry, concentrate, column chromatography) workup->purify product Final Product (Characterize) purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Amination of Unprotected 4-Bromopyrazole with an Arylamine

(Adapted from Ueda, S.; Buchwald, S. L. Org. Lett. 2014, 16 (3), pp 952–955)[2][3]

This protocol utilizes a highly effective pre-catalyst system for coupling unprotected pyrazoles, which are particularly prone to catalyst inhibition.

  • Reagents & Materials:

    • 4-Bromo-1H-pyrazole (1.0 equiv)

    • Aniline derivative (1.2 equiv)

    • tBuBrettPhos Pd G3 precatalyst (2 mol%)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Oven-dried Schlenk tube with a magnetic stir bar

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To the Schlenk tube, add the tBuBrettPhos Pd G3 precatalyst (0.02 equiv) and LHMDS (2.2 equiv) under an inert atmosphere (e.g., in a glovebox).

    • Add the 4-bromo-1H-pyrazole (1.0 equiv) and the aniline derivative (1.2 equiv).

    • Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.2 M.

    • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aminopyrazole.

Protocol 2: Microwave-Assisted Amination of N-Trityl-4-bromopyrazole

(Adapted from Usami, Y. et al. Molecules 2020, 25(20), 4634)[7][8]

This method is ideal for rapid synthesis and optimization, leveraging microwave heating to accelerate the reaction. The N-trityl protecting group prevents side reactions.

  • Reagents & Materials:

    • 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

    • Secondary amine (e.g., Morpholine) (2.0 equiv)

    • Pd₂(dba)₃ (10 mol%)

    • tBuDavePhos (20 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous Xylene

    • Microwave reaction vial with a stir bar

  • Procedure:

    • To the microwave vial, add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv), Pd₂(dba)₃ (0.10 equiv), tBuDavePhos (0.20 equiv), and KOtBu (2.0 equiv).

    • Add anhydrous xylene, followed by the secondary amine (2.0 equiv).

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor and heat to 140-160 °C for 10-30 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Section 4: Data Summary and Substrate Scope

The versatility of the Buchwald-Hartwig amination for halo-pyrazoles is demonstrated by the wide range of coupling partners that can be successfully employed. The following tables summarize representative results from the literature.

Table 1: Amination of Unprotected Bromopyrazoles [2][3]

Halo-pyrazole Amine Catalyst System Base Solvent Temp (°C) Yield (%)
4-Bromo-1H-pyrazole Aniline tBuBrettPhos Pd G3 LHMDS THF 80 92
4-Bromo-1H-pyrazole 4-Methoxyaniline tBuBrettPhos Pd G3 LHMDS THF 80 95
3-Bromo-1H-pyrazole Morpholine tBuBrettPhos Pd G3 LHMDS THF 80 85

| 4-Bromo-1H-pyrazole | 2-Aminopyridine | tBuBrettPhos Pd G3 | LHMDS | THF | 80 | 78 |

Table 2: Amination of N-Protected 4-Halopyrazoles [7][8][15]

Halo-pyrazole Amine Catalyst System Base Solvent Temp (°C) Yield (%)
4-Bromo-1-tritylpyrazole Piperidine Pd₂(dba)₃ / tBuDavePhos KOtBu Xylene 140 (MW) 60
4-Bromo-1-tritylpyrazole Morpholine Pd₂(dba)₃ / tBuDavePhos KOtBu Xylene 140 (MW) 67
4-Bromo-1-tritylpyrazole N-Methylaniline Pd₂(dba)₃ / tBuDavePhos KOtBu Xylene 140 (MW) 85

| 4-Iodo-1-tritylpyrazole | Benzylamine | Pd₂(dba)₃ / tBuDavePhos | KOtBu | Xylene | 140 (MW) | 91 |

Section 5: Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by pyrazole nitrogen.[11] 2. Inactive catalyst (impure reagents, air/moisture contamination).[11] 3. Aryl chloride is too unreactive.[9]1. Switch to a bulkier ligand (e.g., tBuBrettPhos). Protect the pyrazole N-H if possible.[10] 2. Use a pre-catalyst. Ensure all reagents are pure and solvents are anhydrous. Degas the solvent and maintain a strict inert atmosphere.[9] 3. Switch to the corresponding aryl bromide. Increase catalyst loading and/or reaction temperature.
Dehalogenation of Starting Material 1. β-hydride elimination is competing with reductive elimination. 2. Presence of a hydrogen source (e.g., water).1. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines). 2. Ensure strictly anhydrous conditions.
Formation of Side Products 1. If using an unprotected pyrazole, N-arylation may occur at the pyrazole nitrogen.[10] 2. Strong base is reacting with other functional groups.[4]1. Protect the pyrazole N-H with a suitable group (e.g., Trityl, SEM). 2. Switch to a milder base like K₃PO₄, Cs₂CO₃, or NaOTMS.[6][14]
Reaction is Stalled The generated halide (e.g., iodide) is inhibiting the catalyst.[6]This is more common with aryl iodides. If possible, start with the aryl bromide. Ensure vigorous stirring to prevent precipitation of palladium salts.

References

Using 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine as a kinase inhibitor precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Abstract: Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] Within this field, heterocyclic scaffolds like pyrazole and pyrazolopyridine have been identified as "privileged structures" due to their ability to mimic the adenine ring of ATP and form key interactions within the kinase hinge region.[4][5][6][7] This guide provides a comprehensive overview and detailed protocols for utilizing this compound, a highly valuable and reactive intermediate, for the efficient synthesis of novel kinase inhibitors.[8][9] We will explore the scientific rationale behind its use, step-by-step synthetic procedures, safety considerations, and the characterization of final compounds.

Foundational Concepts: The Rationale for Pyrazole-Based Scaffolds

The pyrazole ring and its fused derivatives are extensively employed in medicinal chemistry for designing protein kinase inhibitors (PKIs).[6] Their utility stems from several key features:

  • Bioisosteric Mimicry: The pyrazolopyridine core is an isostere of adenine, the nitrogenous base of ATP. This allows it to fit readily into the ATP-binding pocket of kinases and form hydrogen bonds with the "hinge region" residues that anchor the native ligand.[10]

  • Synthetic Tractability: The structure is amenable to substitution at multiple positions, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4][11]

  • Proven Clinical Success: Numerous FDA-approved and clinical-phase kinase inhibitors, such as Crizotinib, Ruxolitinib, and Selpercatinib, incorporate pyrazole or pyrazolopyridine scaffolds, validating their effectiveness.[2][3][6]

The precursor, this compound, is particularly advantageous. It combines the established hinge-binding pyrazolyl-pyridine moiety with a reactive chloromethyl group, providing a direct handle for covalent modification and library generation.[8][12]

Precursor Profile and Critical Safety Protocols

Physicochemical Data
PropertyValueReference(s)
IUPAC Name This compound[9]
CAS Number 748796-39-6[12][13]
Molecular Formula C₉H₈ClN₃[12][13]
Molecular Weight 193.63 g/mol [12][13]
Appearance White to off-white crystalline powder[12]
Boiling Point 336.07 °C at 760 mmHg[12]
Solubility Slightly soluble in water[13][14]
Mandatory Safety & Handling

Chloromethylated aromatic compounds are reactive electrophiles and must be handled with extreme caution. They are potential alkylating agents and should be treated as toxic and irritant.

ALWAYS perform work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is preferred for extended handling), and safety glasses or goggles with side shields.[15][16]

  • Dispensing: Handle as a solid. Avoid creating dust.[17][18] Use spark-proof tools and maintain a dry, inert atmosphere (e.g., nitrogen or argon) if possible.[15]

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and alkalis.[18] The material can react with moisture.[19]

  • Spill Response: In case of a spill, evacuate the area. Do not use water. Use dry cleanup procedures (e.g., sweep up with an inert absorbent material like vermiculite or sand) and place in a suitable, labeled container for hazardous waste disposal.[17][18]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[15][16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15]

    • In all cases of exposure, seek immediate medical attention.[16]

Synthetic Application: Building a Kinase Inhibitor

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the facile formation of a new bond with a suitable nucleophile, typically an amine, thiol, or alcohol present on another molecular scaffold. This is a cornerstone of fragment-based drug discovery and lead optimization.

General Synthetic Workflow

The workflow involves the N-alkylation of a primary or secondary amine with the chloromethylpyridine precursor. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products Precursor 5-(Chloromethyl)-2- (1H-pyrazol-1-yl)pyridine Reaction Nucleophilic Substitution (N-Alkylation) Precursor->Reaction Electrophile Nucleophile Core Scaffold (e.g., R-NH2) Nucleophile->Reaction Nucleophile + Base (e.g., K2CO3) Inhibitor Final Kinase Inhibitor Reaction->Inhibitor Byproduct Base-HCl Salt Reaction->Byproduct

Caption: General workflow for kinase inhibitor synthesis.

Protocol: Synthesis of a Representative Pyrazolopyridine Inhibitor

This protocol describes a representative N-alkylation reaction with 4-amino-N-methyl-benzamide as the nucleophilic core.

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundCommercial>97% Purity
4-amino-N-methyl-benzamideCommercial>98% Purity
Potassium Carbonate (K₂CO₃), anhydrousCommercialReagent Grade
N,N-Dimethylformamide (DMF), anhydrousCommercialDriSolv® or equiv.
Ethyl Acetate (EtOAc)CommercialHPLC Grade
HexanesCommercialHPLC Grade
Saturated Sodium Bicarbonate Solution (NaHCO₃)Lab Prepared-
Brine (Saturated NaCl Solution)Lab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)CommercialReagent Grade
Silica Gel for Flash ChromatographyCommercial230-400 mesh

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-N-methyl-benzamide (1.0 eq, e.g., 150 mg).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration, e.g., 10 mL).

    • Stir the suspension at room temperature for 15 minutes.

  • Addition of Precursor:

    • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF (e.g., 2-3 mL).

    • Add this solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60 °C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50-70% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (approx. 5x the volume of DMF).

    • Extract the aqueous phase with Ethyl Acetate (3 x 25 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with saturated NaHCO₃ solution (1 x 20 mL), followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 30% Ethyl Acetate in Hexanes and gradually increasing to 80% Ethyl Acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound as a solid.

Self-Validation: Product Characterization

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure. Expect to see the disappearance of the amine N-H protons and the appearance of a new methylene singlet (around 4.5-5.5 ppm) connecting the two aromatic fragments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. Look for the [M+H]⁺ peak corresponding to the expected mass.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Biological Context: Mechanism of Action and Cellular Pathways

Kinase inhibitors derived from this precursor typically function as ATP-competitive inhibitors. They occupy the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Targeting Key Signaling Pathways

The versatility of the this compound precursor allows for the development of inhibitors targeting a wide range of kinases involved in oncogenic signaling. A prominent example is the JAK-STAT pathway, which is crucial for immune response and cell growth and is often dysregulated in cancers and autoimmune diseases.[20]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) Inhibitor Pyrazolopyridine Inhibitor Inhibitor->JAK BLOCKS pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene initiates

Caption: Inhibition of the JAK-STAT signaling pathway.

Interpreting Biological Data

After synthesis, novel compounds are tested in biochemical and cellular assays to determine their potency and selectivity. Key data points are summarized for comparison.

Table: Representative Biological Activity Profile

Compound IDSynthetic Yield (%)Purity (HPLC, %)Target Kinase IC₅₀ (nM) [e.g., JAK2]Off-Target Kinase IC₅₀ (nM) [e.g., JAK3]
XYZ-001 6598.715250
XYZ-002 7299.18310
XYZ-003 5897.5120150
  • IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate higher potency.

  • Selectivity: A large ratio between the off-target and target IC₅₀ values (e.g., >10-fold for XYZ-001 and XYZ-002) is desirable to minimize potential side effects. Compound XYZ-003 would be considered non-selective.

Conclusion

This compound is a powerful and commercially available precursor for the synthesis of kinase inhibitors. Its reactive chloromethyl group allows for straightforward derivatization via nucleophilic substitution, enabling the rapid generation of compound libraries for screening. By following the robust synthetic and safety protocols outlined in this guide, researchers can effectively leverage this building block to develop novel, potent, and selective kinase inhibitors for advancing targeted therapeutics.

References

Application Note: Strategic Derivatization of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine for the Discovery of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyrazole and pyridine rings within a single molecular scaffold represents a highly privileged structure in modern agrochemical research, found in numerous commercial insecticides and fungicides.[1][2][3] This application note provides a detailed guide for the strategic derivatization of the versatile intermediate, 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. The inherent reactivity of the chloromethyl group serves as a linchpin for introducing diverse functional groups via nucleophilic substitution, enabling the rapid generation of chemical libraries for high-throughput screening. We present detailed, field-proven protocols for derivatization using N-, O-, and S-nucleophiles, explain the causal science behind the experimental choices, and discuss the potential biological significance of the resulting analogs in the context of crop protection.

Introduction: The Pyrazole-Pyridine Scaffold in Agrochemicals

The pyrazole ring is a cornerstone of pesticide research, prized for its metabolic stability, multiple substitution sites, and its role in unique mechanisms of action that can circumvent existing pest resistance.[4] When combined with a pyridine ring—a bioisostere of benzene that can improve systemic properties and receptor interactions—the resulting scaffold is a potent pharmacophore.[1][4] Many successful commercial products, such as the insecticide Chlorantraniliprole and the fungicide Pyraclostrobin, feature these heterocyclic systems, demonstrating their broad utility.[4][5][6]

The intermediate this compound is an ideal starting point for new lead discovery.[7][8] Its structure contains the core pyrazole-pyridine motif, while the chloromethyl group provides a highly reactive electrophilic site, perfect for facile derivatization.[7][9] This allows researchers to systematically explore the chemical space around this proven scaffold to develop next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

Core Intermediate: this compound

This bifunctional molecule is the key to the synthetic strategies outlined below.

  • CAS Number: 748796-39-6[7]

  • Molecular Formula: C₉H₈ClN₃[10]

  • Key Reactive Site: The C-Cl bond of the chloromethyl group. This benzylic-like chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles under relatively mild conditions. The reaction proceeds primarily via an Sₙ2 mechanism.

Synthetic Workflow and Derivatization Strategy

The overarching strategy involves using the chloromethyl group as a handle to append various functionalities. This approach, often termed "Intermediate Derivatization," is a highly efficient method for discovering novel lead compounds in the agrochemical sector.[2][6][11] The workflow is designed to create a diverse library of analogs that can be screened for insecticidal, fungicidal, and herbicidal activity.

G start Starting Material This compound sub_n N-Nucleophile (e.g., Amines, Azides) start->sub_n Sₙ2 Reaction sub_o O-Nucleophile (e.g., Phenols, Alcohols) start->sub_o Sₙ2 Reaction sub_s S-Nucleophile (e.g., Thiols) start->sub_s Sₙ2 Reaction deriv_n Amine & Azide Derivatives sub_n->deriv_n deriv_o Ether Derivatives sub_o->deriv_o deriv_s Thioether Derivatives sub_s->deriv_s screening Biological Screening (Insecticidal, Fungicidal, Herbicidal) deriv_n->screening deriv_o->screening deriv_s->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: General workflow for the derivatization of the core intermediate.

Experimental Protocols for Derivatization

The following protocols are representative examples for synthesizing derivatives via nucleophilic substitution.[12][13] All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis with N-Nucleophiles: Preparation of Amine Derivatives

Nitrogen nucleophiles are used to introduce amine functionalities, which are common in bioactive molecules and can serve as handles for further modification, such as amide formation. Pyrazole amide compounds, in particular, are known for potent insecticidal and fungicidal properties.[3][4]

Protocol: Synthesis of 1-((2-(1H-pyrazol-1-yl)pyridin-5-yl)methyl)-piperidine

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 5.16 mmol, 1.0 eq) in 20 mL of anhydrous acetonitrile.

  • Addition of Base and Nucleophile: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (1.43 g, 10.32 mmol, 2.0 eq) followed by piperidine (0.51 mL, 5.16 mmol, 1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final product.

Scientific Rationale:

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering.

  • Base: Potassium carbonate is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Using two equivalents ensures the complete scavenging of the acid.

  • Temperature: Refluxing provides the necessary activation energy for the substitution without causing significant degradation of the reactants or products.

Synthesis with O-Nucleophiles: Preparation of Ether Derivatives

The formation of an ether linkage introduces flexibility and can modify the lipophilicity of the molecule, which is critical for its ability to penetrate biological membranes in target pests.

Protocol: Synthesis of 5-((4-chlorophenoxy)methyl)-2-(1H-pyrazol-1-yl)pyridine

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-chlorophenol (0.73 g, 5.68 mmol, 1.1 eq) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (0.23 g, 5.68 mmol, 1.1 eq) portion-wise to the solution at 0°C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Addition of Electrophile: Add a solution of this compound (1.0 g, 5.16 mmol, 1.0 eq) in 5 mL of DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • Work-up: Quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue via column chromatography.

Scientific Rationale:

  • Solvent: DMF is a polar aprotic solvent ideal for Sₙ2 reactions, effectively solvating the sodium phenoxide intermediate.

  • Base: Sodium hydride is a strong, non-nucleophilic base that quantitatively deprotonates the phenol to form the more potent phenoxide nucleophile. Using it at 0°C controls the initial exothermic reaction.

  • Nucleophile Choice: Phenolic derivatives are common substructures in agrochemicals. The choice of a substituted phenol allows for fine-tuning of electronic and steric properties.

Synthesis with S-Nucleophiles: Preparation of Thioether Derivatives

Thioether linkages are important in many biologically active compounds. The sulfur atom can alter metabolic pathways and participate in hydrogen bonding, potentially enhancing interaction with target enzymes.

Protocol: Synthesis of 5-((phenylthio)methyl)-2-(1H-pyrazol-1-yl)pyridine

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve thiophenol (0.54 mL, 5.16 mmol, 1.0 eq) in 20 mL of ethanol.

  • Base Addition: Add potassium carbonate (K₂CO₃) (0.78 g, 5.68 mmol, 1.1 eq) to the solution. Stir for 20 minutes at room temperature to form the potassium thiophenolate salt.

  • Addition of Electrophile: Add this compound (1.0 g, 5.16 mmol, 1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 60°C for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC (9:1 hexane:ethyl acetate).

  • Work-up: After cooling, remove the solvent under reduced pressure. Partition the residue between water (20 mL) and dichloromethane (30 mL).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash chromatography.

Scientific Rationale:

  • Nucleophile Generation: Thiophenols are sufficiently acidic to be deprotonated by a mild base like K₂CO₃, forming the highly nucleophilic thiophenolate anion in situ.

  • Solvent: Ethanol is a suitable solvent that facilitates the formation of the thiophenolate salt and the subsequent substitution reaction.

  • Temperature: Moderate heating increases the reaction rate without promoting side reactions.

Characterization and Data

The structures of all synthesized compounds must be unambiguously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Table 1: Representative Reaction Conditions and Expected Outcomes

NucleophileBaseSolventTemp (°C)Time (h)Derivative ClassPredicted Yield (%)
PiperidineK₂CO₃Acetonitrile824-6Secondary Amine85-95%
4-ChlorophenolNaHDMFRT8-12Aryl Ether70-85%
ThiophenolK₂CO₃Ethanol603-5Thioether90-98%
Sodium AzideN/ADMSO504Azide80-90%

Note: Yields are predictive and will vary based on experimental conditions and purification efficiency.

Agrochemical Significance and Structure-Activity Relationships (SAR)

The derivatives synthesized through these protocols provide a foundation for exploring structure-activity relationships.

  • Insecticidal Activity: Many pyrazole-based insecticides function as mitochondrial electron transport inhibitors (METI) or ryanodine receptor (RyR) activators.[3][14] Modifications introduced at the chloromethyl position can influence the molecule's binding affinity to these targets. For instance, replacing the pyridine ring with a benzene ring in some N-pyridylpyrazole series has been shown to enhance insecticidal activity.[3]

  • Fungicidal Activity: Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[3] While the protocols here focus on the chloromethyl handle, the resulting amine derivatives can be further acylated to produce novel pyrazole amides for fungicidal screening. The nature of the substituent introduced can drastically affect the fungicidal spectrum and potency.[6][15]

G cluster_0 Core Scaffold cluster_1 Modification (R-group) cluster_2 Potential Biological Impact Scaffold 5-(R-methyl)-2-(1H-pyrazol-1-yl)pyridine N_Deriv Nitrogen Linkage (e.g., -NHR', -NR'R'') Scaffold->N_Deriv O_Deriv Oxygen Linkage (e.g., -OR') Scaffold->O_Deriv S_Deriv Sulfur Linkage (e.g., -SR') Scaffold->S_Deriv Impact Modulated Lipophilicity Altered Receptor Binding Modified Systemicity New Mode of Action N_Deriv->Impact O_Deriv->Impact S_Deriv->Impact

Caption: Relationship between structural modification and biological impact.

Conclusion

This compound is a high-value building block for agrochemical discovery. The protocols detailed in this note provide a reliable and versatile framework for its derivatization via nucleophilic substitution. By systematically exploring substitutions with various nucleophiles, researchers can efficiently generate novel compound libraries, accelerating the identification of new lead structures for the development of next-generation crop protection agents.

References

Introduction: Unlocking Material Innovation with a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine in Advanced Material Synthesis

This compound (CAS No. 748796-39-6) is a bifunctional organic compound poised at the intersection of coordination chemistry and functional materials synthesis.[1] Its unique molecular architecture, featuring a reactive chloromethyl group and a robust pyrazolyl-pyridine core, offers a dual-pronged approach to creating novel materials.[1][2] The pyrazolyl-pyridine moiety acts as a potent bidentate N,N-chelating ligand, analogous to the well-studied 2,2'-bipyridine, making it ideal for constructing sophisticated coordination complexes.[3][4] Simultaneously, the chloromethyl group provides a highly versatile synthetic handle for covalent modification, enabling its incorporation into larger polymeric or framework structures.[2][5]

This guide serves as a technical resource for researchers in material science, catalysis, and organic electronics. It details the strategic application of this compound, moving beyond simple descriptions to explain the underlying chemical principles and providing validated protocols for the synthesis of advanced materials. We will explore its use in creating functional ligands for luminescent metal complexes and as a precursor for highly stable Metal-Organic Frameworks (MOFs).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 748796-39-6[1][2][5][6]
Molecular Formula C₉H₈ClN₃[1][2][7]
Molecular Weight 193.64 g/mol [1][2][7]
Appearance Off-white to white solid/crystalline powder[1][2]
Boiling Point 336.07 °C at 760 mmHg[1]
Solubility Slightly soluble in water[8][9]
Storage Store at 0-8 °C under inert gas (Nitrogen or Argon)[2][8]

Application I: Synthesis of Functional Ligands for Luminescent Metal Complexes

The inherent coordinating ability of the pyrazolyl-pyridine scaffold is a cornerstone of its utility.[3] By modifying the peripheral chloromethyl group, a library of bespoke ligands can be generated. These ligands can then be used to chelate transition metals (e.g., Ru(II), Ir(III), Cu(I)), creating complexes with tailored photophysical properties suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and photoredox catalysis.[1][3]

The protocol below describes a general method for converting the chloromethyl group into an ether-linked functional moiety via a Williamson ether synthesis. This reaction is a classic, reliable SN2 substitution, chosen for its high efficiency and broad substrate scope.

Protocol 1: Synthesis of a Functionalized Pyrazolyl-Pyridine Ligand

Principle: This protocol leverages the high reactivity of the benzylic-like chloride. A strong, non-nucleophilic base (Sodium Hydride, NaH) is used to deprotonate a functional alcohol, forming a potent nucleophile (alkoxide) that readily displaces the chloride. Anhydrous conditions are critical to prevent quenching of the base and alkoxide.

Materials:

  • This compound

  • A functional alcohol (e.g., 2-naphthol, for introducing a larger aromatic system)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous THF under N2 atmosphere B Add functional alcohol (e.g., 2-naphthol) dropwise at 0°C A->B C Stir for 30 min to form sodium alkoxide B->C D Add solution of 5-(Chloromethyl)-2- (1H-pyrazol-1-yl)pyridine in THF C->D E Allow to warm to room temperature and stir overnight D->E F Quench reaction carefully with water E->F G Extract with ethyl acetate F->G H Wash with NaHCO3 and brine G->H I Dry with MgSO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for ligand synthesis via Williamson ether synthesis.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), suspend sodium hydride (1.2 eq.) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the desired alcohol (1.0 eq.) in anhydrous THF.

    • Causality Note: Adding the alcohol slowly to the NaH suspension controls the evolution of H₂ gas, which is flammable. The formation of the alkoxide is visually confirmed by the cessation of bubbling.

  • Reaction: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure functionalized ligand.

  • Validation: Confirm the structure of the new ligand using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The successful reaction is confirmed by the disappearance of the characteristic chloromethyl singlet (~4.8 ppm in CDCl₃) and the appearance of a new methylene singlet (~5.4 ppm) and signals corresponding to the added functional group.

Application II: Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with exceptional surface areas, making them prime candidates for gas storage, separation, and heterogeneous catalysis.[10] Pyrazolate-based MOFs are particularly noted for their remarkable thermal and chemical stability.[10][11]

The chloromethyl group of this compound is an ideal precursor for creating a dicarboxylic acid linker, a fundamental component in many stable MOFs. The following two-stage protocol outlines the conversion of the chloromethyl group to a carboxylate via a nitrile intermediate, followed by a general procedure for solvothermal MOF synthesis.

Protocol 2: Synthesis of a Dicarboxylic Acid Linker

Principle: This protocol involves two classic organic transformations. First, a nucleophilic substitution (SN2) with cyanide (NaCN) converts the alkyl chloride to a nitrile. This is a robust method for carbon-carbon bond formation. Second, the nitrile is hydrolyzed under harsh basic conditions (strong NaOH and heat) to a carboxylate, which is then protonated to the carboxylic acid.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Cyanation: Dissolve this compound (1.0 eq.) in DMSO. Add sodium cyanide (1.5 eq.) and heat the mixture to 90 °C for 4-6 hours.

    • Safety Warning: Sodium cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Isolation of Nitrile: After cooling, pour the reaction mixture into ice water to precipitate the nitrile intermediate. Filter the solid, wash with water, and dry.

  • Hydrolysis: Suspend the crude nitrile in a 6 M aqueous NaOH solution. Heat the mixture to reflux for 12-24 hours until the evolution of ammonia gas ceases.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate of the dicarboxylic acid linker will form.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum. Confirm the structure with NMR and FTIR (look for the characteristic broad O-H and C=O stretches of the carboxylic acid).

Protocol 3: General Solvothermal Synthesis of a Pyrazolate-Based MOF

Principle: Solvothermal synthesis uses elevated temperature and pressure in a sealed vessel to promote the crystallization of the MOF. A metal salt (the node) and the organic linker (the strut) self-assemble into a periodic, crystalline framework.

Materials:

  • Synthesized dicarboxylic acid linker from Protocol 2

  • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave or a sealed glass vial

Experimental Workflow:

G A Combine Linker, Metal Salt, and DMF in Autoclave B Seal and Heat (e.g., 100-150°C for 24-72h) A->B C Slow Cooling to Room Temperature B->C D Isolate Crystals by Filtration C->D E Wash with Fresh DMF and Solvent Exchange D->E F Activate MOF (Heating under Vacuum) E->F

Caption: General workflow for solvothermal MOF synthesis.

Step-by-Step Procedure:

  • Preparation: In a Teflon-lined autoclave, combine the dicarboxylic acid linker (1.0 eq.) and the metal salt (e.g., Zn(NO₃)₂·6H₂O, 1.5 eq.) with DMF.

  • Sonication: Briefly sonicate the mixture to ensure homogeneity.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to a temperature between 100-150 °C for 24-72 hours.

    • Causality Note: The specific temperature and time are critical variables that control crystal nucleation and growth and must be optimized for each new system.

  • Cooling: Allow the autoclave to cool slowly to room temperature. Crystalline product should be visible.

  • Isolation: Isolate the crystals by filtration or decantation. Wash them with fresh DMF to remove unreacted starting materials.

  • Solvent Exchange: To remove high-boiling DMF from the pores, immerse the crystals in a more volatile solvent (e.g., ethanol or chloroform) for 2-3 days, replacing the solvent several times.

  • Activation: Activate the MOF by heating the solvent-exchanged sample under dynamic vacuum to remove all guest molecules from the pores.

  • Validation: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability[10], and gas adsorption measurements (e.g., N₂ at 77 K) to determine surface area and porosity.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic molecular tool for the rational design of functional materials.[1][2] Its dual reactivity allows for the creation of diverse structures, from discrete luminescent metal complexes to highly stable, porous frameworks. The protocols outlined in this guide provide a validated starting point for researchers to explore the vast potential of this compound in developing next-generation materials for electronics, energy, and environmental applications.

References

Analytical techniques for characterization of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive Characterization of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Abstract

This compound is a pivotal intermediate in modern synthetic chemistry, with significant applications in the development of pharmaceutical agents and advanced materials.[1][2] Its unique structure, featuring a reactive chloromethyl group on a pyridine ring linked to a pyrazole moiety, makes it a versatile building block for creating diverse chemical libraries.[1][3] The purity, structural integrity, and stability of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final products. This guide provides a comprehensive suite of analytical methodologies designed for the robust characterization of this compound, ensuring its suitability for research, development, and manufacturing purposes. The protocols herein are grounded in established principles of analytical chemistry and are designed to be self-validating, providing researchers with the tools for confident and accurate assessment.

Introduction: The Analytical Imperative

In the rigorous landscape of pharmaceutical and materials science, the adage "you can't control what you can't measure" holds profound truth. For a key intermediate like this compound, a multi-faceted analytical approach is not merely a quality control measure but a foundational component of the development lifecycle. This ensures lot-to-lot consistency, provides a clear understanding of the impurity profile, and confirms the precise molecular structure, which is critical for predictable reactivity in subsequent synthetic steps.[4] This document outlines a logical workflow, moving from unequivocal structural confirmation to quantitative purity assessment and evaluation of key physical properties.

Physicochemical Properties Summary
PropertyValueSource(s)
CAS Number 748796-39-6[1][2]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.64 g/mol [1]
Appearance Off-white to yellow solid[1][5]
Solubility Slightly soluble in water[6]
Storage 2-8 °C under inert gas[5][6]

The Analytical Characterization Workflow

A systematic approach is essential for the complete characterization of a chemical entity. The following workflow ensures that all critical attributes of this compound are assessed, from fundamental identity to detailed purity.

Analytical_Workflow cluster_0 Part 1: Identity & Structure Confirmation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC Purity by RP-HPLC (UV Detection) FTIR->HPLC LCMS Impurity ID by LC-MS HPLC->LCMS MP Melting Point LCMS->MP TGA Thermal Analysis (TGA) MP->TGA Final_Report Certificate of Analysis (Complete Characterization) TGA->Final_Report Raw_Material Raw Material Sample This compound Raw_Material->NMR

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation: Confirming Molecular Identity

The first and most critical phase of characterization is the unambiguous confirmation of the molecular structure. A combination of spectroscopic techniques provides orthogonal data points, leaving no doubt as to the identity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, NMR confirms the substitution patterns on both the pyridine and pyrazole rings and verifies the presence of the crucial chloromethyl group.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

Expected Spectral Data: The chemical shifts are predictive and based on the analysis of similar pyridine and pyrazole structures.[7][8]

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine-H3~7.8~110
Pyridine-H4~7.9~140
Pyridine-H6~8.5~150
Pyridine-C2-~152
Pyridine-C5-~135
Pyrazole-H3'~7.7~142
Pyrazole-H4'~6.5~108
Pyrazole-H5'~8.2~130
-CH₂Cl~4.7~45
Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence. The fragmentation pattern also offers corroborating evidence for the proposed structure.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, typically coupled to a Time-of-Flight (TOF) or Quadrupole analyzer.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode. The mobile phase should be compatible with ESI, for instance, a mix of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be clearly visible for the molecular ion peak, separated by 2 Da.

Expected Results:

  • [M+H]⁺ (for C₉H₈³⁵ClN₃): m/z 194.0485

  • [M+H]⁺ (for C₉H₈³⁷ClN₃): m/z 196.0455

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It serves as a quick identity check and can reveal information about the bonding within the molecule.

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic Absorption Bands: [9][10]

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~1600-1450C=C and C=N ring stretching (pyridine and pyrazole)
~1300-1000C-N stretching
~750-650C-Cl stretch

Chromatographic Analysis: Quantifying Purity and Profiling Impurities

While spectroscopy confirms what the molecule is, chromatography determines how much of it is present relative to other components. For a pharmaceutical intermediate, a purity of ≥97% is often required.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the industry-standard method for purity determination of small organic molecules.[11] It separates compounds based on their hydrophobicity. Its high resolution, sensitivity (with UV detection), and excellent quantitation capabilities make it ideal for resolving the main component from process-related impurities and degradation products.

HPLC_Workflow cluster_0 Method Development & Validation cluster_1 Routine Analysis MD Method Development (Column, Mobile Phase, λ) SST System Suitability Test (Tailing, Plates, %RSD) MD->SST VAL Method Validation (ICH) (Linearity, Accuracy, Precision) SST->VAL Sample Sample Preparation (Dilute in Mobile Phase) VAL->Sample Validated Method Transfer Inject Injection & Data Acquisition Sample->Inject Report Purity Calculation (% Area Normalization) Inject->Report

Caption: Workflow for HPLC method development, validation, and routine analysis.

Protocol: Purity Determination by RP-HPLC

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, inject the sample solution five times consecutively.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the main component must be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5. This ensures the system is performing adequately.

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the sample solution in duplicate.

  • Calculation:

    • Calculate the purity using area normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is crucial for impurity profiling, especially for identifying potentially genotoxic impurities (PGIs). The chloromethyl functional group itself is an alerting structure, making identification of related impurities critical.[12] By coupling the HPLC separation to a mass spectrometer, both retention time and mass-to-charge ratio are obtained for each impurity, allowing for structural elucidation.

Protocol: Impurity Identification by LC-MS

  • Method Adaptation: Use the same HPLC method as described above. The use of a volatile buffer like ammonium acetate is essential for MS compatibility.

  • MS Parameters:

    • Ionization Source: ESI (Positive Mode).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Collect full scan data. For targeted impurities, Selected Ion Monitoring (SIM) or tandem MS (MS/MS) can be used for higher sensitivity and structural confirmation.

  • Data Analysis:

    • Correlate the impurity peaks in the UV chromatogram with the peaks in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for each impurity peak.

    • Propose potential structures for impurities based on their exact mass and knowledge of the synthetic process (e.g., starting materials, by-products, degradation products).

Physicochemical and Thermal Characterization

These analyses provide crucial data on the material's physical state, purity, and stability.

Melting Point

Causality: The melting point is a fundamental physical property that serves as a simple but effective indicator of purity. A pure crystalline solid will have a sharp and narrow melting range, whereas impurities will typically depress and broaden this range.

Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Use a rapid heating rate (~10 °C/min) for an initial approximate determination, then repeat with a fresh sample using a slower ramp rate (1-2 °C/min) near the expected melting point for an accurate measurement.

  • Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Thermal Gravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This is highly effective for determining thermal stability, the decomposition profile, and the presence of volatile components such as residual solvents or water, which are critical parameters for process development and storage.[13]

Protocol: TGA Measurement

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically alumina or platinum).

  • Analysis Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp the temperature at a rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition and the percentage of any mass loss at lower temperatures (e.g., below 120 °C), which may indicate the presence of volatiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. This molecule is a crucial building block in the development of novel pharmaceutical agents and agrochemicals, valued for its versatile structure that allows for diverse functionalization.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions to empower you in your synthetic endeavors.

Synthesis Overview

The most common and practical synthetic route to this compound is a two-step process. It begins with the preparation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with pyrazole.

Synthesis_Workflow SM Starting Material (e.g., 2-Chloro-5-hydroxymethylpyridine) INT Intermediate (2-Chloro-5-chloromethylpyridine) SM->INT Step 1: Chlorination FP Final Product (this compound) INT->FP Step 2: SNAr Reaction

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Step 1: Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine
Question: My yield for the conversion of 2-chloro-5-(hydroxymethyl)pyridine to 2-chloro-5-(chloromethyl)pyridine using thionyl chloride (SOCl₂) is consistently low. What's going wrong?

This is a common bottleneck. Low yields in this chlorination step typically stem from three primary issues: incomplete reaction, product degradation, or inefficient workup.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The reaction requires sufficient time and temperature to go to completion. Thionyl chloride may also degrade with exposure to atmospheric moisture, reducing its effective concentration.

    • Solution:

      • Ensure you are using at least 1.1 to 1.5 equivalents of freshly distilled or newly purchased SOCl₂.

      • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

      • A typical protocol involves stirring at room temperature followed by a period under reflux (e.g., 4-5 hours) to drive the reaction to completion.[4]

  • Product Degradation:

    • Causality: The reaction generates HCl gas as a byproduct. In the presence of excess SOCl₂ and heat, the acidic conditions can lead to the formation of undesired, often tarry, side products. The pyridine nitrogen can be protonated, altering reactivity.

    • Solution:

      • Control the initial addition of the alcohol to the SOCl₂ solution at a low temperature (5–20°C) to manage the initial exotherm before heating to reflux.[4]

      • Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.

  • Inefficient Workup:

    • Causality: The workup is critical for neutralizing excess acid and separating the product. Quenching unreacted SOCl₂ is highly exothermic and can hydrolyze the product back to the starting alcohol if not performed carefully.

    • Solution:

      • After concentrating the reaction mixture, perform a careful quench by adding it to ice water.

      • Neutralize the acidic aqueous solution slowly with a mild base like sodium bicarbonate (NaHCO₃) until gas evolution ceases.[4] This neutralizes HCl and destroys remaining SOCl₂ without being harsh enough to promote significant hydrolysis of the product.

      • Extract the product with a suitable organic solvent (e.g., chloroform, dichloromethane) multiple times to ensure complete recovery.[4]

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Pyrazole
Question: The SNAr reaction between 2-chloro-5-(chloromethyl)pyridine and pyrazole is sluggish or fails completely. How can I drive it to completion?

The success of this SNAr reaction hinges on activating the nucleophile and overcoming the activation energy barrier for the substitution on the electron-deficient pyridine ring.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of Pyrazole:

    • Causality: Pyrazole itself is a weak nucleophile. It must be deprotonated by a base to form the much more nucleophilic pyrazolate anion to effectively attack the pyridine ring.

    • Solution:

      • Choice of Base: Use a base strong enough to fully deprotonate pyrazole. Sodium hydride (NaH) is an excellent choice as it forms the pyrazolate salt irreversibly. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective and often easier to handle.

      • Anhydrous Conditions: If using NaH, ensure the reaction is conducted under strictly anhydrous conditions (dry solvent, inert atmosphere) as NaH reacts violently with water.

  • Poor Reaction Conditions:

    • Causality: SNAr reactions require specific conditions to proceed efficiently. The solvent plays a crucial role in stabilizing intermediates and solvating counter-ions. Temperature is needed to overcome the reaction's activation energy.

    • Solution:

      • Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP.[5] These solvents excel at solvating the cation (e.g., Na⁺ or K⁺), leaving the pyrazolate anion "naked" and highly reactive.

      • Temperature: These reactions often require heating. A temperature range of 80–120°C is a good starting point. Monitor the reaction progress to find the optimal balance between reaction rate and potential side-product formation.

  • Leaving Group Position:

    • Causality: The SNAr reaction is highly favored at the C-2 and C-4 positions of the pyridine ring. This is because the electronegative ring nitrogen can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[5][6] The reaction at the C-2 position is well-established.

    • Solution: Your starting material, 2-chloro-5-(chloromethyl)pyridine, is correctly substituted for this reaction to occur. If you are not seeing the desired product, the issue lies with the nucleophile or conditions, not the position of the leaving group.

Question: I am observing a significant isomeric side product. What is it and how can I prevent its formation?

This is a critical challenge. Your intermediate, 2-chloro-5-(chloromethyl)pyridine, has two electrophilic sites: the C-2 carbon on the pyridine ring (for SNAr) and the benzylic carbon of the chloromethyl group (for a standard SN2 reaction). The pyrazolate anion can attack either site.

  • Desired SNAr Product: this compound

  • Isomeric SN2 Side Product: 2-Chloro-5-((1H-pyrazol-1-yl)methyl)pyridine

Control Strategy:

The key to favoring the desired SNAr reaction is typically through temperature control.

  • SN2 reactions on benzylic halides are often kinetically faster and can proceed at lower temperatures.

  • SNAr reactions generally have a higher activation energy and require elevated temperatures to proceed at a reasonable rate.

Recommended Approach:

  • Form the pyrazolate anion at a low temperature (e.g., 0°C) by adding pyrazole to a suspension of NaH in DMF.

  • Add the 2-chloro-5-(chloromethyl)pyridine substrate.

  • Slowly warm the reaction mixture to a higher temperature (e.g., 80-100°C) to initiate the SNAr reaction.

  • Monitor the reaction for the disappearance of starting material and the ratio of the two products by LC-MS to find the optimal temperature that maximizes the yield of the desired product while minimizing the SN2 side product.

Troubleshooting_Workflow cluster_start cluster_reaction Which Step? cluster_chlorination_issues Chlorination Issues cluster_snar_issues SNAr Issues cluster_solutions Potential Solutions start Low Yield or Impure Product chlorination Step 1: Chlorination start->chlorination snar Step 2: SNAr start->snar incomplete_c Incomplete Reaction? (Check TLC/LCMS) chlorination->incomplete_c degradation_c Degradation/Tar? (Visual Inspection) chlorination->degradation_c workup_c Poor Recovery? chlorination->workup_c incomplete_s No/Slow Reaction? (Check TLC/LCMS) snar->incomplete_s isomer Isomeric Side Product? (Check LCMS/NMR) snar->isomer sol_c1 Increase SOCl₂ eq., reflux time. incomplete_c->sol_c1 sol_c2 Control temp during addition, avoid excess heat. degradation_c->sol_c2 sol_c3 Careful quench on ice, slow neutralization (NaHCO₃). workup_c->sol_c3 sol_s1 Use stronger base (NaH), dry polar aprotic solvent (DMF), increase temperature. incomplete_s->sol_s1 sol_s2 Optimize temperature. (Higher temp often favors SNAr). isomer->sol_s2

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the SNAr reaction on the pyridine ring?

A1: The SNAr mechanism is a two-step addition-elimination process.

  • Addition: The nucleophile (pyrazolate anion) attacks the electron-deficient carbon atom bearing the leaving group (C-2 chloride), breaking the aromaticity of the ring and forming a negatively charged intermediate called a Meisenheimer complex.

  • Elimination: The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrogen atom of the pyridine ring.[5][6] The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: The addition-elimination mechanism of the SNAr reaction.

Q2: Are there alternative reagents for the chlorination of the hydroxymethyl group?

A2: Yes. While thionyl chloride is common, other reagents can be used, each with its own advantages and disadvantages.

Reagent Conditions Pros Cons
Thionyl Chloride (SOCl₂) Reflux in neat SOCl₂ or with a solvent like 1,2-dichloroethane.[4] Inexpensive, volatile byproducts (SO₂, HCl). Highly corrosive and moisture-sensitive; can cause charring.
Phosphorus Oxychloride (POCl₃) High temperature (100-150°C), often used neat.[7] Effective for converting hydroxy-heterocycles to chloro-derivatives. High boiling point, difficult to remove; quenching can be hazardous on a large scale.[7]

| Phosphorus Pentachloride (PCl₅) | Often used with POCl₃ as a solvent/reagent.[8] | Very powerful chlorinating agent. | Solid, difficult to handle; produces solid byproducts. |

Q3: How should I purify the final product, this compound?

A3: Purification typically involves a combination of extraction and chromatography or crystallization.

  • Aqueous Workup: After the reaction, quench carefully and extract the product into an organic solvent. Wash the organic layer with water and then brine to remove residual DMF/DMSO and inorganic salts.

  • Column Chromatography: This is the most reliable method for separating the desired product from the SN2 isomer and any unreacted starting material. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Crystallization: If the product is a solid and of sufficient purity after chromatography, crystallization can be used for final polishing.[9]

Q4: What are the primary safety considerations for this synthesis?

A4: Both steps involve hazardous materials and conditions.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Use under an inert atmosphere (Nitrogen or Argon) and quench any excess very carefully with a proton source like isopropanol before adding water.

  • Solvents: DMF and DMSO are excellent solvents but have high boiling points and can be absorbed through the skin. Handle with care.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

Adapted from PrepChem.com[4]

  • To a flask equipped with a reflux condenser and a dropping funnel, add thionyl chloride (87.4 g, 0.735 mol) and 1,2-dichloroethane (100 mL). Cool the mixture in a water bath to 5-20°C.

  • Dissolve 2-chloro-5-(hydroxymethyl)pyridine (70.3 g, 0.49 mol) in 1,2-dichloroethane (50 mL).

  • Add the solution of the pyridine dropwise to the stirred thionyl chloride mixture over 30 minutes, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 90 minutes.

  • Heat the mixture to reflux and maintain for 4.5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess SOCl₂ and solvent.

  • Carefully add the residue to a mixture of chloroform (200 mL) and crushed ice/water (60 mL).

  • With vigorous stirring, add sodium bicarbonate (20 g) in small portions until effervescence ceases (pH ~7-8).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine as a solid.

Protocol 2: Synthesis of this compound
  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF. Cool the suspension to 0°C.

  • Dissolve pyrazole (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes until hydrogen evolution stops.

  • Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF and add it dropwise to the pyrazolate solution at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and carefully quench it by pouring it into ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with water, then with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to isolate the final product.

References

Technical Support Center: Synthesis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.[1][2][3] We will explore the causality behind common side reactions and provide field-proven troubleshooting strategies and detailed protocols.

Overview of the Core Synthesis

The most common and direct route to synthesizing this compound involves the chlorination of its precursor, [5-(hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine]. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. While seemingly straightforward, this conversion of a primary alcohol to an alkyl chloride is prone to several side reactions that can complicate purification and reduce yield.

Below is a diagram illustrating the primary synthetic transformation.

G SM 5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine (Starting Alcohol) P This compound (Target Product) SM->P Chlorination R Thionyl Chloride (SOCl₂) Pyridine or other base DCM or CHCl₃, 0 °C to RT R->SM G SO₂ + HCl (Gaseous Byproducts) P->G Releases

Caption: Primary reaction pathway for the synthesis of the target compound.

Troubleshooting Guide & Side Product Analysis

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Conversion & Significant Unreacted Starting Material

Q: My post-reaction analysis (TLC, LC-MS) shows a large amount of the starting alcohol is still present. What are the likely causes and how can I improve the conversion?

A: This is a frequent issue pointing to incomplete reaction. Several factors could be at play:

  • Insufficient Chlorinating Agent: Thionyl chloride can degrade upon exposure to atmospheric moisture. It is crucial to use a fresh or recently distilled bottle. Stoichiometrically, at least 1.0 equivalent is needed, but using a slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion.

  • Reaction Temperature and Time: While the initial addition of thionyl chloride is often done at 0 °C to control the exothermic reaction, the mixture typically needs to be warmed to room temperature and stirred for several hours. If you are running the reaction exclusively at low temperatures, you may be kinetically hindering the conversion. Monitor the reaction by TLC until the starting material spot is consumed.

  • Role of the Base: In the chlorination of alcohols with thionyl chloride, a base like pyridine is often used. Its primary role is to neutralize the HCl generated during the reaction.[4][5] This prevents potential acid-catalyzed side reactions and can influence the reaction mechanism. Omitting the base can sometimes lead to lower yields or different side products.[6][7]

  • Reagent Purity: Ensure your starting alcohol is pure and, critically, anhydrous. Any water present will consume the thionyl chloride, reducing the amount available for the desired reaction.

Troubleshooting Steps:

  • Use a fresh bottle of thionyl chloride and increase the stoichiometry to 1.2 equivalents.

  • After dropwise addition at 0 °C, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Ensure a stoichiometric amount of a suitable base (e.g., pyridine) is used.

  • Dry the starting material under high vacuum before the reaction.

Issue 2: A Major, Less-Polar Impurity is Observed

Q: My TLC plate shows a new, less-polar spot (higher Rf) that is difficult to separate from my product. What is this impurity and how can I prevent its formation?

A: This is very likely a dimeric ether byproduct, formed from the reaction between the highly reactive chloromethyl product and the unreacted starting alcohol. The product, being a benzylic-type chloride, is an excellent electrophile, while the starting alcohol is a nucleophile.

G cluster_reactants Reactants for Dimer Formation Product This compound (Product - Electrophile) Dimer Dimeric Ether Byproduct (Less Polar) Product->Dimer SN2 Reaction SM 5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine (Starting Material - Nucleophile) SM->Dimer SN2 Reaction HCl HCl

Caption: Formation pathway of the common dimeric ether side product.

Prevention Strategies:

  • Control Reagent Addition: The key is to minimize the time the product and starting material are present together in significant concentrations. Add the thionyl chloride solution slowly to the solution of the alcohol. This ensures the alcohol is converted quickly and its concentration drops before a significant amount of product can form and react with it.

  • Maintain Low Temperature: Higher temperatures accelerate this bimolecular side reaction. Maintaining the reaction at 0 °C or slightly below during the addition phase can significantly suppress dimer formation.

  • Use Excess Chlorinating Agent: Using a slight excess of thionyl chloride helps to ensure all the starting alcohol is converted to the intermediate chlorosulfite ester before it can react with the final product.

Issue 3: Reappearance of Starting Material After Workup

Q: I confirmed by TLC that my reaction went to completion. However, after my aqueous workup, a significant amount of the starting alcohol reappeared. Why did this happen?

A: The chloromethyl group in your product is highly susceptible to hydrolysis. During an aqueous workup (e.g., washing with sodium bicarbonate solution or water), the chloride can be displaced by water, regenerating the starting alcohol.

Mitigation and Purification Strategies:

  • Anhydrous Workup: If possible, avoid an aqueous workup altogether. After the reaction, you can filter off any precipitated salts (like pyridinium hydrochloride) and directly concentrate the filtrate under reduced pressure. The crude material can then be taken directly to purification.

  • Minimize Contact Time: If an aqueous wash is necessary to remove salts or acidic residue, perform it quickly with ice-cold water or brine. Immediately extract the product into an organic solvent, and minimize the time the organic layer is in contact with the aqueous phase.

  • Thorough Drying: After separation, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

Issue 4: Presence of Pyridine N-Oxide Impurities

Q: My mass spectrometry data suggests the presence of a +16 mass unit impurity, which I suspect is an N-oxide. How could this have formed?

A: The formation of a pyridine N-oxide during a chlorination reaction with thionyl chloride is highly unlikely, as this is a reductive, not oxidative, environment. Pyridine N-oxides are typically synthesized using dedicated oxidizing agents like peroxy acids or hydrogen peroxide.[8][9][10][11]

The most probable source of this impurity is the starting material, 5-(hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine. If its synthesis involved any oxidation steps, or if the pyridine source used in a preceding step was contaminated, N-oxide could have been carried through. It is crucial to verify the purity of your starting material before beginning the chlorination.

Purification Strategy Guide

Q: What is the most effective way to purify the final product, this compound?

A: Purification can be challenging due to the product's reactivity and the similarity in polarity of the common side products. A multi-step approach is often best.

Method Description Advantages Disadvantages
Column Chromatography The most common method. Use silica gel with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol.Effective at separating compounds with different polarities.Can be time-consuming. Product may degrade on acidic silica gel.
Crystallization If the crude product is semi-solid, attempting crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be effective.Can yield very pure material. Scalable.Product may be an oil or may not crystallize easily.
Acid Addition Salt Formation The pyridine and pyrazole nitrogens are basic and can be protonated to form salts. Dissolving the crude material in a non-aqueous solvent (like ether or ethyl acetate) and adding a solution of HCl in ether can precipitate the hydrochloride salt of the product, leaving non-basic impurities (like the dimer) in solution. The salt can then be isolated and neutralized.[12]Excellent for removing non-basic impurities.The chloromethyl group may be sensitive to acid. Requires an additional neutralization step.

Recommended Protocol: Column Chromatography A detailed protocol for purification via column chromatography is provided in Appendix B. To prevent degradation, consider using silica gel that has been neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Frequently Asked Questions (FAQs)

Q1: Is a base absolutely necessary when using thionyl chloride? A1: While the reaction can proceed without a base, it is highly recommended. The base scavenges the HCl byproduct, which can otherwise cause unwanted side reactions. Furthermore, the presence of a base like pyridine favors an Sₙ2 mechanism with inversion of configuration, whereas its absence can lead to an Sₙi mechanism with retention of configuration, which can be relevant for chiral alcohols.[7]

Q2: How should I store the final product? A2: this compound is sensitive to moisture and light.[13] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from light.[14]

Q3: Can I use other chlorinating agents besides thionyl chloride? A3: Yes, agents like oxalyl chloride (often with a catalytic amount of DMF) or cyanuric chloride can also be used for this transformation. Each has its own set of advantages and potential side reactions. For instance, the Vilsmeier reagent formed from DMF and oxalyl chloride is a powerful chlorinating agent but requires careful handling.[6]

Appendices

Appendix A: Detailed Synthesis Protocol

Materials:

  • 5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the starting alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of thionyl chloride over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Carefully and slowly quench the reaction by adding ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Appendix B: Purification by Column Chromatography
  • Prepare a silica gel slurry in a low-polarity solvent (e.g., 100% hexanes).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, then load the dry silica-adsorbed product onto the top of the packed column.

  • Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40-50% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Appendix C: Troubleshooting Workflow

G Start Analyze Crude Reaction Mixture (TLC/LCMS) Problem1 High SM Remaining? Start->Problem1 Problem2 Major Less Polar Spot? Problem1->Problem2 No Sol1 Increase SOCl₂ eq. Increase reaction time/temp. Check reagent quality. Problem1->Sol1 Yes Problem3 Major Polar Spot (Reverted SM)? Problem2->Problem3 No Sol2 Impurity is likely Dimer. Lower temp, slow addition. See Section 2, Issue 2. Problem2->Sol2 Yes Problem4 Clean Conversion Problem3->Problem4 No Sol3 Impurity is from Hydrolysis. Use anhydrous workup. Minimize water contact. Problem3->Sol3 Yes Sol4 Proceed to Purification. See Section 3. Problem4->Sol4 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Navigating the Purification of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during the purification of this critical chemical intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, its purity is paramount.[1][2][3] This document provides in-depth troubleshooting, detailed experimental protocols, and the scientific rationale behind our recommendations.

I. Understanding the Molecule: Key Purification Challenges

This compound is a structurally rich molecule, and its purification is often complicated by its inherent reactivity and the nature of its synthesis. The primary challenges arise from:

  • Hydrolysis: The benzylic-like chloromethyl group is susceptible to hydrolysis, converting the desired product into 5-(hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine. This is the most common and challenging impurity to remove due to its similar polarity.[4][5][6][7][8]

  • Residual Starting Materials: Incomplete reaction can leave behind starting materials such as 2-chloro-5-(chloromethyl)pyridine and pyrazole, which must be efficiently removed.

  • Byproducts of Synthesis: Depending on the synthetic route, various byproducts can form, including di- and tri-chlorinated species if starting from a picoline derivative.

  • Dimerization: The reactive chloromethyl group can lead to self-condensation, forming dimeric impurities.

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

FAQ 1: My TLC plate shows a spot very close to my product spot. How can I confirm if it's the hydrolyzed impurity?

Answer:

This is a very common observation. The hydrolyzed impurity, 5-(hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine, is more polar than the desired product and will thus have a slightly lower Rf value on a normal-phase silica gel TLC plate.

Troubleshooting Steps:

  • Co-spotting: If you have a standard of the hydroxymethyl impurity, co-spot it with your reaction mixture on the same TLC plate. If the questionable spot has the same Rf as the standard, it is highly likely the hydrolyzed product.

  • Staining: Use a potassium permanganate (KMnO₄) stain. The hydroxymethyl group is an alcohol and will be readily oxidized by KMnO₄, showing a yellow spot on a purple background. The chloromethyl group of your product will be much less reactive to this stain.

  • Varying TLC Solvent Polarity: Run TLCs in solvent systems of varying polarity. For example, if you are using 30% ethyl acetate in hexanes, try running plates in 20% and 40% ethyl acetate in hexanes. A consistent, small separation between the two spots across different polarities further suggests a closely related impurity like the hydrolyzed product.

Typical TLC Conditions:

ComponentTypical Rf in 30% EtOAc/Hexanes
This compound (Product)~0.4 - 0.5
5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine (Impurity)~0.3 - 0.4
2-Chloro-5-(chloromethyl)pyridine (Starting Material)>0.6
Pyrazole (Starting Material)<0.2 or streaking at the baseline
FAQ 2: I'm struggling to separate the product from the hydrolyzed impurity by column chromatography. What conditions do you recommend?

Answer:

Separating these two closely related compounds requires careful optimization of your column chromatography conditions. The key is to achieve sufficient resolution between the two spots.

Recommended Protocol for Column Chromatography:

  • Column Packing: Use a high-quality silica gel (230-400 mesh) and pack the column carefully to avoid air bubbles and channeling. A longer, narrower column will generally provide better separation than a short, wide one.

  • Solvent System Selection: Based on your TLC analysis, choose a solvent system that gives a good separation (ΔRf ≥ 0.1) and an Rf value for your product of around 0.3-0.4. A gradient elution is highly recommended.

    • Initial Elution: Start with a less polar solvent mixture (e.g., 10-15% ethyl acetate in hexanes) to elute any non-polar impurities and unreacted 2-chloro-5-(chloromethyl)pyridine.

    • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 15% to 40% ethyl acetate in hexanes) to first elute your desired product and then the more polar hydrolyzed impurity.

  • Fraction Collection: Collect small fractions and analyze them by TLC before combining.

Workflow for Chromatographic Separation:

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation A Crude Product B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C D Pack Column with Silica in Hexanes C->D E Load Sample D->E F Elute with Gradient (10% to 40% EtOAc/Hexanes) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Caption: Workflow for the purification of this compound by gradient column chromatography.

FAQ 3: My product is "oiling out" during recrystallization. How can I induce crystallization?

Answer:

"Oiling out" is a common problem when the compound precipitates from the solution at a temperature above its melting point. For pyrazole derivatives, a mixed solvent system is often effective.[9]

Troubleshooting Recrystallization:

  • Solvent Choice: A mixed solvent system of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) is often successful. Common systems for pyrazoles include ethanol/water, methanol/ethyl acetate, or hexane/ethyl acetate.[9][10]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath, as rapid cooling encourages oiling out.

  • Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.

Step-by-Step Recrystallization Protocol (Ethanol/Water):

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • While hot, add water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the flask or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

FAQ 4: My NMR spectrum shows some unidentifiable peaks. What are the characteristic shifts for the product and its common impurities?

Answer:

NMR spectroscopy is a powerful tool for assessing purity. Here are the expected ¹H NMR chemical shifts for the product and key impurities in CDCl₃.

CompoundCH₂ Signal (ppm)Aromatic/Pyridine/Pyrazole Protons (ppm)
This compound (Product)~4.6 (s, 2H)~6.5-8.6 (m, 6H)
5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine (Impurity)~4.7 (s, 2H)~6.5-8.6 (m, 6H)
2-Chloro-5-(chloromethyl)pyridine (Starting Material)~4.6 (s, 2H)~7.3-8.5 (m, 3H)

Note: The chemical shifts of the CH₂ protons in the product and the hydrolyzed impurity are very similar. The presence of the hydrolyzed impurity is often better confirmed by the appearance of a broad singlet for the -OH proton (which can be exchanged with D₂O) and by mass spectrometry. A comprehensive list of NMR chemical shifts for common laboratory solvents and impurities can be found in literature.[11][12]

Logical Flow for Purity Assessment:

G A Crude Product B TLC Analysis A->B C NMR Analysis A->C D LC-MS Analysis A->D E Identify Impurities B->E C->E D->E F Select Purification Method (Chromatography or Recrystallization) E->F G Pure Product F->G

Caption: A logical workflow for the assessment of purity and selection of an appropriate purification method.

III. Stability and Handling Recommendations

  • Storage: this compound should be stored at 2-8°C under an inert atmosphere (nitrogen or argon) to minimize degradation.[13] It is also light-sensitive.

  • Handling: Avoid exposure to moisture and basic conditions to prevent hydrolysis of the chloromethyl group. Use anhydrous solvents for reactions and workups whenever possible. When performing aqueous workups, use neutral or slightly acidic water and work quickly at low temperatures.

By understanding the key challenges and employing the detailed protocols and troubleshooting tips outlined in this guide, researchers can confidently purify this compound to the high degree of purity required for their downstream applications.

IV. References

  • Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid. (n.d.). Google Patents. Retrieved January 7, 2026, from --INVALID-LINK--

  • Hydrolysis of benzyl chloride to benzyl alcohol. (n.d.). Google Patents. Retrieved January 7, 2026, from --INVALID-LINK--

  • Benzyl chloride. (2021, November 7). Sciencemadness Wiki. Retrieved January 7, 2026, from --INVALID-LINK--

  • hydrolysis (of benzyl chloride). (2025, December 20). Filo. Retrieved January 7, 2026, from --INVALID-LINK--

  • Benzyl chloride hydrolysis preparing benzyl alcohol experiment. (n.d.). ECHEMI. Retrieved January 7, 2026, from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Synthesis of novel pyrimidines from chalcones. (2025, June 24). Journal of Molecular Science.

  • This compound. (n.d.). Chem-Impex. Retrieved January 7, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Retrieved January 7, 2026, from --INVALID-LINK--

  • 748796-39-6(5-Chloromethyl-2-(pyrazol-1-yl)pyridine) Product Description. (n.d.). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. (n.d.). Benchchem. Retrieved January 7, 2026, from --INVALID-LINK--

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 7, 2026, from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from --INVALID-LINK--

  • This compound | 748796-39-6. (n.d.). J&K Scientific. Retrieved January 7, 2026, from --INVALID-LINK--

  • Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. (2025, September 15). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • How to remove pyridine from a reaction mixture. (n.d.). Benchchem. Retrieved January 7, 2026, from --INVALID-LINK--

  • How to remove pyridine when I use it as solvent? (2021, July 30). ResearchGate. Retrieved January 7, 2026, from --INVALID-LINK--

  • Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from --INVALID-LINK--

  • 3-(CHLOROMETHYL)-2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDINE. (n.d.). precisionFDA. Retrieved January 7, 2026, from --INVALID-LINK--

  • 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 7, 2026, from --INVALID-LINK--

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved January 7, 2026, from --INVALID-LINK--

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (n.d.). PubMed. Retrieved January 7, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazolylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolylpyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we will address common challenges encountered during synthesis, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format. Our focus is on not just what to do, but why certain experimental choices are critical for success.

Frequently Asked Questions (FAQs)

Q1: I'm planning a synthesis of a pyrazolo[3,4-b]pyridine derivative. What are the most common synthetic strategies I should consider?

There are several effective methods for constructing the pyrazolo[3,4-b]pyridine core. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Two of the most prevalent and versatile approaches are:

  • Three-Component Reactions: This is a highly efficient one-pot synthesis that typically involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketoester or malononitrile).[1][2] This method is favored for its atom economy and the ability to generate molecular diversity quickly. The reaction proceeds through the formation of an α,β-unsaturated intermediate, followed by a Michael addition of the aminopyrazole and subsequent cyclization and aromatization.[3]

  • Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds: This is a classical and robust method where a 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound or its equivalent.[3][4] The regioselectivity of this reaction can be a concern if an unsymmetrical dicarbonyl compound is used.[3]

Q2: My pyrazolo[3,4-b]pyridine synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials like 1,3-diketones.[1][3] The regioselectivity is primarily governed by the difference in electrophilicity between the two carbonyl groups of the dicarbonyl compound.[3] Here’s how you can address this:

  • Choice of Solvent: The solvent can play a crucial role in controlling regioselectivity. Aprotic solvents with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol or acetic acid.[5] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has also been reported to dramatically increase regioselectivity in pyrazole formation.[6]

  • Starting Material Design: If possible, choose a symmetrical 1,3-dicarbonyl compound to avoid the issue of regioselectivity altogether.[3] When using an unsymmetrical diketone, the more electrophilic carbonyl carbon will preferentially react with the exocyclic amino group of the aminopyrazole.[1]

  • Catalyst Selection: In some cases, the choice of catalyst can influence the regiochemical outcome. It is advisable to consult the literature for specific catalyst systems that have been shown to favor the desired regioisomer for your target molecule.[1]

Q3: What is the best way to purify my final pyrazolylpyridine product?

Purification of pyrazolylpyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1] The most common and effective method is flash column chromatography on silica gel .[1][7]

Here are some key considerations for successful chromatographic purification:

  • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

  • Mobile Phase (Eluent): A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1][7] The optimal eluent system will depend on the polarity of your specific compound.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatography. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before concentrating the solution.[1]

Troubleshooting Guide: Low Product Yield

Low or no product yield is one of the most frequent issues encountered in pyrazolylpyridine synthesis.[1] This guide provides a systematic approach to troubleshooting this problem.

Issue: Low or No Product Yield in a Three-Component Reaction

The purity of your starting materials, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions, leading to low yields.

  • Troubleshooting Action:

    • Verify the purity of your reactants by NMR or LC-MS.

    • If necessary, recrystallize or purify the starting materials before use.

The choice and amount of catalyst can significantly impact the reaction outcome.[1]

  • Troubleshooting Action:

    • Screen a variety of catalysts. While common Brønsted acids like acetic acid are often used, Lewis acids such as ZrCl4 or nano-magnetic catalysts (e.g., Fe3O4@MIL-101(Cr)-N(CH2PO3)2) have demonstrated high efficacy.[1][8][9] Copper(II) acetylacetonate has also been reported as an effective catalyst.[7]

    • Optimize the catalyst loading. For instance, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO3H), a specific loading was found to be optimal.[1][10]

The solvent plays a vital role in reactant solubility and reaction kinetics.[1] An unsuitable solvent can lead to poor reaction rates or the precipitation of starting materials.

  • Troubleshooting Action:

    • Perform a solvent screen. Ethanol is a commonly used solvent and a good starting point.[10]

    • For certain reactions, solvent-free conditions at elevated temperatures (e.g., 100 °C) have been shown to produce high yields.[1][9]

Incorrect temperature or reaction duration can lead to incomplete reactions or the degradation of products and starting materials.[1]

  • Troubleshooting Action:

    • Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating to proceed at a reasonable rate.[1][10]

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time. This will prevent premature quenching or prolonged heating that could lead to decomposition.[1]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data from various studies to guide your optimization efforts.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)Yield (%)Reference
ZrCl40.15 mmolDMF/EtOH9513-28[8]
Cu(II) acetylacetonate0.1 equivCHCl3Reflux94[7]
AC-SO3H5 mgEtOHRoom Temp~80[10]
Fe3O4@MIL-101(Cr)-N(CH2PO3)220 mgSolvent-free100High[9]

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis

SolventTemperature (°C)Yield (%)ObservationsReference
AcetonitrileReflux20Low yield[7]
MethanolRefluxNo productIneffective[7]
EthanolRefluxNo productIneffective[7]
BenzeneReflux40Moderate yield[7]
TolueneRoom Temp68Good yield[7]
CHCl3Room Temp94Excellent yield[7]
CH2Cl2Room Temp85Very good yield[7]
N,N-dimethylacetamide (DMAc)Room Temp59-98High yield and high regioselectivity[5]

Experimental Protocols

General Protocol for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1 mmol), the 5-aminopyrazole derivative (1 mmol), the active methylene compound (1 mmol), and the chosen catalyst (see Table 1 for examples) in the selected solvent (see Table 2 for examples).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (this can range from room temperature to reflux, depending on the specific reaction).

  • Monitoring: Monitor the progress of the reaction by TLC. A common visualization technique for these N-heterocycles is UV light (254 nm).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration and washed with a cold solvent like ethanol. If the product is soluble, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate, chloroform).[7][11] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.

Visualization of Key Processes

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines and a decision tree for troubleshooting low yields.

G cluster_mechanism Three-Component Reaction Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel UnsaturatedIntermediate α,β-Unsaturated Intermediate Knoevenagel->UnsaturatedIntermediate MichaelAddition Michael Addition UnsaturatedIntermediate->MichaelAddition Aminopyrazole 5-Aminopyrazole Aminopyrazole->MichaelAddition CyclizationIntermediate Cyclization Intermediate MichaelAddition->CyclizationIntermediate Cyclization Intramolecular Cyclization CyclizationIntermediate->Cyclization DehydrationAromatization Dehydration/ Aromatization Cyclization->DehydrationAromatization Pyrazolylpyridine Pyrazolo[3,4-b]pyridine DehydrationAromatization->Pyrazolylpyridine

Caption: General mechanism for the three-component synthesis.

G Start Low or No Yield CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify/Recrystallize Starting Materials CheckPurity->Purify No CheckConditions Are reaction conditions (catalyst, solvent, temp.) optimized? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeConditions Systematically optimize: 1. Catalyst Screen 2. Solvent Screen 3. Temperature Gradient CheckConditions->OptimizeConditions No MonitorReaction Is reaction monitored by TLC? CheckConditions->MonitorReaction Yes OptimizeConditions->MonitorReaction FurtherTroubleshooting Consult Senior Scientist/ Literature for advanced troubleshooting OptimizeConditions->FurtherTroubleshooting ImplementTLC Implement regular TLC monitoring MonitorReaction->ImplementTLC No Success Improved Yield MonitorReaction->Success Yes ImplementTLC->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine - Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS 748796-39-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile heterocyclic intermediate.[1][2] This document provides in-depth technical information and practical troubleshooting advice to facilitate successful experimental outcomes.

Introduction

This compound is a key building block in medicinal chemistry and materials science, valued for its role in the synthesis of novel pharmaceuticals and functional materials.[1][2] The reactive chloromethyl group makes it an excellent substrate for nucleophilic substitution, allowing for the introduction of diverse functionalities.[1] However, this reactivity also makes the compound susceptible to degradation if not handled and stored correctly. This guide will address common stability and storage concerns to help you maintain the integrity of your starting material.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 748796-39-6--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₈ClN₃--INVALID-LINK--
Molecular Weight 193.63 g/mol --INVALID-LINK--
Appearance Off-white to white solid/crystalline powder--INVALID-LINK--, --INVALID-LINK--
Solubility Slightly soluble in water--INVALID-LINK--

Stability and Recommended Storage

The stability of this compound is critical for its effective use in synthesis. Several factors can contribute to its degradation.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

ConditionRecommendationRationale
Temperature 0-8 °C (refrigerated)To minimize thermal degradation and slow down potential side reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To prevent degradation from atmospheric moisture and oxygen.
Container Tightly sealed, opaque containerTo protect from moisture and light.
Incompatibilities Store away from strong oxidizing agents, strong bases, and excessive heat.To prevent unwanted chemical reactions.

Source: --INVALID-LINK--, --INVALID-LINK--

Potential Degradation Pathways

While specific kinetic data for the degradation of this compound is not extensively published, we can infer the most likely degradation pathways based on the chemistry of chloromethylpyridines and pyrazole derivatives.

Hydrolysis

The most probable degradation pathway is the hydrolysis of the reactive chloromethyl group to the corresponding hydroxymethyl derivative, 5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

Hydrolysis_Pathway This compound This compound 5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine 5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine This compound->5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine  H₂O   HCl HCl

Caption: Hydrolysis of the chloromethyl group.

This hydrolysis can lead to a decrease in the purity of the starting material and the formation of an impurity that may complicate subsequent reactions or purification steps. The rate of hydrolysis is expected to increase with higher temperatures and in the presence of moisture.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[3] The specific photodegradation products of this compound have not been fully characterized in the literature, but it is plausible that UV exposure could lead to the formation of various byproducts through radical mechanisms or rearrangements. Therefore, it is crucial to protect the compound from light.

Thermal Decomposition

While stable at recommended refrigerated temperatures, prolonged exposure to elevated temperatures can lead to decomposition. For many organochlorine compounds, thermal stress can initiate decomposition pathways that may involve the elimination of HCl and subsequent polymerization or rearrangement of the molecule.[4]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions

  • Potential Cause A: Degraded Starting Material. The starting material may have degraded due to improper storage, leading to a lower concentration of the active chloromethyl compound.

    • Troubleshooting Steps:

      • Verify Purity: Analyze the starting material by ¹H NMR or LC-MS to check for the presence of the hydrolyzed impurity, 5-(hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine. The benzylic protons of the chloromethyl group should appear as a singlet around 4.6 ppm in CDCl₃. The corresponding alcohol derivative's benzylic protons would be shifted slightly.

      • Use Fresh Material: If significant degradation is observed, use a fresh, unopened bottle of the reagent.

      • Improve Storage: Ensure the compound is stored under an inert atmosphere in a refrigerator and tightly sealed.

  • Potential Cause B: Inactive Nucleophile. The nucleophile may be weak or sterically hindered, or the reaction conditions may not be optimal.

    • Troubleshooting Steps:

      • Increase Nucleophilicity: If using a neutral nucleophile, consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its reactivity.

      • Optimize Solvent: Use a polar aprotic solvent (e.g., DMF, acetonitrile, DMSO) to enhance the rate of Sₙ2 reactions.

      • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions or decomposition.

Issue 2: Formation of Multiple Products or Impurities

  • Potential Cause A: Side Reactions of the Product. The desired product of the nucleophilic substitution may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. If the desired product forms and then disappears, it may be degrading.

      • Modify Workup: Avoid acidic or basic aqueous workups if the product is sensitive to pH changes.

      • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer period may minimize the formation of side products.

  • Potential Cause B: Self-Reactivity. Although less common for this specific structure, some chloromethylpyridines can undergo self-alkylation, especially if the pyridine nitrogen becomes nucleophilic.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of the nucleophile to ensure the chloromethylpyridine is consumed.

      • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor bimolecular side reactions.

Issue 3: Difficulty in Handling and Dispensing the Solid

  • Potential Cause: Hygroscopic Nature. The compound may absorb atmospheric moisture, leading to clumping and hydrolysis.

    • Troubleshooting Steps:

      • Work Under Inert Atmosphere: Handle the solid in a glove box or under a stream of inert gas (argon or nitrogen).

      • Quick Dispensing: Minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the bottle promptly.

      • Use a Dry Solvent: Ensure all solvents used to dissolve the compound are anhydrous.

Troubleshooting_Workflow start Experimental Issue low_reactivity Low or No Reactivity start->low_reactivity multiple_products Multiple Products/Impurities start->multiple_products handling_difficulty Handling Difficulty start->handling_difficulty degraded_sm Degraded Starting Material? low_reactivity->degraded_sm inactive_nuc Inactive Nucleophile? low_reactivity->inactive_nuc product_instability Product Instability? multiple_products->product_instability self_reactivity Self-Reactivity? multiple_products->self_reactivity hygroscopic Hygroscopic? handling_difficulty->hygroscopic verify_purity Verify Purity (NMR, LC-MS) degraded_sm->verify_purity Yes optimize_conditions Optimize Conditions (Base, Solvent, Temp) inactive_nuc->optimize_conditions Yes modify_workup Modify Workup/ Lower Temperature product_instability->modify_workup Yes control_stoichiometry Control Stoichiometry/ Dilute Conditions self_reactivity->control_stoichiometry Yes inert_atmosphere Use Inert Atmosphere/ Dry Solvents hygroscopic->inert_atmosphere Yes

Caption: Troubleshooting workflow for common issues.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has turned slightly yellow/brown. Is it still usable?

A slight discoloration to a yellow or light brown color may indicate minor degradation. It is highly recommended to check the purity of the material by ¹H NMR or LC-MS before use. If the purity is still high and the amount of impurities is negligible for your application, it may still be usable. However, for sensitive applications, using a fresh, off-white sample is advisable.

Q2: Can I store this compound in a standard freezer (-20 °C)?

While storage at 0-8 °C is the standard recommendation, storage at -20 °C is generally acceptable and may even prolong the shelf life, provided the container is tightly sealed to prevent moisture condensation upon removal from the freezer. Allow the container to warm to room temperature before opening to avoid moisture ingress.

Q3: What is the best way to quench a reaction containing unreacted this compound?

Aqueous workups are generally effective. However, be mindful of the pH of your quench solution, as it could affect your product's stability. A neutral or slightly acidic quench (e.g., saturated ammonium chloride solution) is often a safe starting point. If your product is base-sensitive, avoid basic quenches (e.g., sodium bicarbonate or sodium hydroxide).

Q4: I am seeing a side product with a mass corresponding to the dimer of my starting material. What is happening?

This could be due to a self-alkylation reaction. This can sometimes occur if a portion of the starting material is deprotonated, or if the pyridine nitrogen acts as a nucleophile towards another molecule of the chloromethylpyridine. To minimize this, ensure you are using an inert atmosphere and anhydrous solvents. Also, adding your chloromethylpyridine solution slowly to a solution of your nucleophile can help favor the desired reaction.

Q5: What are the best practices for setting up a reaction with this compound?

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove any adsorbed moisture.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Controlled Addition: If possible, add the this compound solution dropwise to the reaction mixture containing the nucleophile to maintain a low instantaneous concentration of the electrophile.

References

Technical Support Center: Degradation of Chloromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with chloromethylpyridine compounds. This guide is designed to provide field-proven insights and troubleshooting assistance for common challenges encountered during the handling, reaction, and analysis of these versatile but sensitive chemical entities. Understanding the degradation pathways of chloromethylpyridines is not merely an academic exercise; it is critical for ensuring experimental reproducibility, maximizing reaction yields, and guaranteeing the purity and safety of your target molecules.

This document moves beyond simple protocols to explain the causal mechanisms behind the observed instability of these compounds, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions on Stability & Handling

This section addresses the most common initial queries regarding the stability and proper handling of chloromethylpyridine compounds.

Question: My solid 2-chloromethylpyridine hydrochloride has developed a yellow/brown tint upon storage. What is the likely cause and is the material still usable?

Answer: A color change from white or off-white to yellow or brown is a strong indicator of degradation.[1] The two most probable causes are photodecomposition and oxidation. The chloromethyl group and the pyridine ring system can be susceptible to degradation upon prolonged exposure to light and/or air.

  • Causality: The energy from light, particularly UV, can initiate free-radical reactions, while atmospheric oxygen can oxidize the molecule, leading to the formation of colored impurities.[1]

  • Trustworthiness Check: Before use, you must re-characterize the material. We recommend running a purity analysis using HPLC with a photodiode array (PDA) detector to check for new impurity peaks and confirm the identity of the main peak against a reference standard. A quantitative technique like qNMR can determine the exact purity. Using degraded material without verification can lead to inconsistent reaction outcomes and the introduction of unknown side products.

Question: What are the ideal storage conditions to maintain the integrity of chloromethylpyridine compounds?

Answer: To minimize degradation, these compounds require careful storage that mitigates exposure to moisture, light, and oxygen. The recommended conditions are:

  • Temperature: Store in a cool, dry place.[1]

  • Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[1]

  • Light: Always store in an amber or opaque vial to protect it from light.[1]

  • Moisture: The chloromethyl group is highly susceptible to hydrolysis. Ensure the container is tightly sealed to protect it from atmospheric humidity.[1]

Question: What are the primary chemical degradation pathways I should be aware of when working with chloromethylpyridines?

Answer: There are three main degradation pathways you will likely encounter in a laboratory or manufacturing setting: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The C-Cl bond in the chloromethyl group is susceptible to nucleophilic attack by water. This reaction is often the most significant cause of degradation in solution, converting the chloromethyl group first to a hydroxymethyl group and potentially further.[1][2]

  • Oxidation: The dichloromethyl or chloromethyl group can be oxidized, particularly in the presence of oxidizing agents or atmospheric oxygen over time, to form the corresponding pyridine-carboxylic acid.[1]

  • Photodegradation (Photolysis): Exposure to light, especially UV radiation, can provide the energy needed to break bonds and initiate degradation, leading to a complex mixture of byproducts.[3] Studies on related compounds like 2-chloropyridine have shown that photolysis can generate genotoxic intermediates.[3]

Diagram 1: Primary Abiotic Degradation Pathways

cluster_main Abiotic Degradation of a Chloromethylpyridine CMP Chloromethylpyridine (R-CH₂Cl) HMP Hydroxymethylpyridine (R-CH₂OH) CMP->HMP Hydrolysis (+H₂O) PCA Pyridine Carboxylic Acid (R-COOH) CMP->PCA Direct Oxidation (+[O]) DP Other Photolytic Degradation Products CMP->DP Photodegradation (hv) HMP->PCA Oxidation cluster_workflow Forced Degradation Experimental Workflow cluster_stress_conditions prep Prepare API Solutions & Solid Sample stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base ox Oxidation (H₂O₂) stress->ox photo Photolysis (UV/Vis) stress->photo thermal Thermal (Dry Heat) stress->thermal analysis Analyze Samples (HPLC, LC-MS/MS) acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis id Identify & Characterize Degradation Products analysis->id method Develop Stability-Indicating Method id->method cluster_microbial Conceptual Microbial Degradation in Soil/Water Pesticide Chloromethylpyridine-based Pesticide Metabolite1 Primary Metabolite (e.g., TCP via Hydrolysis) Pesticide->Metabolite1 Enzymatic Transformation Metabolite2 Ring Cleavage Products Metabolite1->Metabolite2 Further Metabolism Mineralization CO₂ + H₂O + Cl⁻ (Mineralization) Metabolite2->Mineralization Microbes Soil & Water Microorganisms (Bacteria, Fungi) Microbes->Pesticide act on Microbes->Metabolite1 Microbes->Metabolite2

References

Technical Support Center: Strategies for Preventing Dimerization of Pyrazolylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of functionalized pyrazolylpyridines is a critical endeavor in medicinal chemistry and materials science. However, researchers frequently encounter a significant hurdle: the undesired dimerization of reactive intermediates. This side reaction can drastically reduce the yield of the target molecule and introduce complex purification challenges. This technical guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to empower scientists to effectively mitigate and prevent the formation of these dimeric byproducts. We will delve into the mechanistic underpinnings of dimerization and present field-proven strategies to ensure the success of your pyrazolylpyridine syntheses.

Troubleshooting Guide: Dimerization in Pyrazolylpyridine Synthesis

This section is designed to help you diagnose and solve common issues related to dimer formation during your experiments.

Issue: Significant Dimer Byproduct Observed in Suzuki-Miyaura Cross-Coupling
  • Symptoms:

    • LC-MS or NMR analysis of the crude reaction mixture reveals a prominent peak corresponding to the molecular weight of a pyrazolylpyridine homocoupled dimer.

    • The yield of the desired cross-coupled product is lower than expected.

    • Purification is complicated by the dimer co-eluting with the desired product.

  • Root Cause Analysis: The primary culprit in this scenario is the homocoupling of the pyrazolylpyridine boronic acid or ester intermediate. This is a well-known side reaction in Suzuki-Miyaura couplings and can be promoted by several factors. The presence of soluble Pd(II) species, often formed from Pd(II) precatalysts or through oxidation of Pd(0) by residual oxygen, can directly mediate the dimerization of two boronic acid molecules.[1][2][3] This process competes directly with the desired cross-coupling catalytic cycle.

  • Solutions & Protocols:

    1. Rigorous Oxygen Exclusion: Oxygen is a key contributor to homocoupling as it can oxidize the active Pd(0) catalyst to Pd(II), which promotes dimerization.[1]

    • Protocol for Anaerobic Conditions: Before adding the catalyst, thoroughly degas the reaction solvent and the mixture of substrates and base by sparging with an inert gas (high-purity Argon or Nitrogen) for a minimum of 20-30 minutes. Maintain a positive pressure of the inert gas throughout the entire course of the reaction using a balloon or a gas line.

    2. Strategic Catalyst and Ligand Selection: The choice of the palladium source and its coordinating ligand is the most critical factor in controlling the selectivity of the reaction.[2][4]

    • Palladium Precatalysts: Utilize well-defined Pd(0) sources or modern precatalysts that are designed to cleanly generate the active Pd(0) species. Buchwald's G3 and G4 precatalysts are highly effective at minimizing side reactions.[2] Using Pd(II) sources like Pd(OAc)₂ requires an in-situ reduction, which can be a source of homocoupling.[1][2]

    • Bulky, Electron-Rich Ligands: Employing sterically hindered and electron-donating phosphine ligands, such as SPhos or XPhos, is highly recommended.[2][5] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the cross-coupling cycle, outcompeting the homocoupling pathway.[6] Their steric bulk also physically hinders the formation of intermediates that lead to the dimer.[7]

    3. Judicious Choice of Base and Solvent: The base activates the boronic acid for transmetalation, but its strength and solubility can influence side reactions.[4][8]

    • Base Selection: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium hydroxide or potassium carbonate (K₂CO₃).[4] They are effective in promoting the desired reaction while minimizing pathways that lead to dimerization.

    • Solvent System: A polar aprotic solvent, often in combination with water, is typically used. Dioxane/water or Toluene/water mixtures are common and effective.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazolylpyridine dimerization in cross-coupling reactions?

A1: The most common mechanism is the palladium-mediated homocoupling of the organoboron reagent (a pyrazolylpyridine boronic acid or ester).[1][9] This can occur through a distinct catalytic cycle where a Pd(II) species undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the dimer and regenerate Pd(0). This undesired cycle is particularly prevalent if the reaction conditions allow for the buildup of Pd(II) species or if the main cross-coupling cycle is slow.[10][11]

Dimerization vs. Cross-Coupling Pathways

G cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Homocoupling Cycle cluster_oxidation Pd0_d Pd(0)L_n OA_d Oxidative Addition Pd0_d->OA_d + Ar-X Oxidation Catalyst Oxidation (O2 present) Pd0_d->Oxidation ArPdX Ar-Pd(II)-X OA_d->ArPdX TM_d Transmetalation (with R-BY2) ArPdX->TM_d ArPdR Ar-Pd(II)-R TM_d->ArPdR RE_d Reductive Elimination ArPdR->RE_d RE_d->Pd0_d Regenerates Catalyst Product Product (Ar-R) RE_d->Product PdII Pd(II) TM1_u Transmetalation 1 (with R-BY2) PdII->TM1_u RPdX R-Pd(II)-X TM1_u->RPdX TM2_u Transmetalation 2 (with R-BY2) RPdX->TM2_u RPdR R-Pd(II)-R TM2_u->RPdR RE_u Reductive Elimination RPdR->RE_u Dimer Dimer (R-R) RE_u->Dimer Pd0_u Pd(0) RE_u->Pd0_u Oxidation->PdII Promotes Dimerization

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Q2: Can I use a protecting group on the pyrazole nitrogen to prevent dimerization?

A2: Yes, protecting the pyrazole 'NH' proton is a very effective strategy. The unprotected NH group is acidic and can interact with the catalyst or base, potentially leading to catalyst inhibition or undesired side reactions.[5] By installing a protecting group, you can prevent these interactions and often improve the outcome of the coupling reaction.

  • Recommended Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Widely used due to its stability under many coupling conditions and its straightforward removal with mild acid.

    • THP (tetrahydropyranyl): A good choice as it is robust under basic conditions and does not significantly alter the electronic properties of the pyrazole ring. It can be installed under solvent-free conditions.[12]

    • SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under specific fluoride-mediated or acidic conditions.

Experimental Protocol: N-Boc Protection of a Pyrazolylpyridine Intermediate

  • Dissolve the pyrazolylpyridine intermediate (1.0 equiv) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv).

  • Add a base such as Triethylamine (TEA) (1.5 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous work-up and purify the N-Boc protected product by column chromatography.

Note: N-Boc groups on pyrazoles can be selectively removed using NaBH₄ in ethanol, which is a mild method that leaves many other protecting groups intact.[13]

Q3: How should I choose my reaction components to minimize dimerization? Could you provide a summary?

A3: Absolutely. Optimizing several components in concert is key to suppressing dimer formation. Here is a comparative table to guide your choices.

Table 1: Component Selection Guide for Minimizing Dimerization

ComponentRecommended for Low DimerizationAvoid or Use with CautionRationale
Palladium Source Pd(0) Precatalysts (e.g., Buchwald G3/G4)Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂)Precatalysts provide a clean, controlled generation of active Pd(0), while Pd(II) salts can directly promote homocoupling.[1][2]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Simple phosphines (e.g., PPh₃)Bulky ligands accelerate reductive elimination and sterically hinder dimer formation.[2][6][7]
Base K₃PO₄, Cs₂CO₃, KFStrong bases (e.g., NaOH, NaOtBu)Milder bases are sufficient for transmetalation but are less likely to promote side reactions.[4][8]
Atmosphere Strictly Inert (Argon or Nitrogen)Air / OxygenOxygen leads to the formation of Pd(II) species that catalyze homocoupling.[1][11]
Boron Reagent Boronic Esters (e.g., pinacol esters)Boronic AcidsBoronic esters can exhibit greater stability and are less prone to protodeboronation and homocoupling.[14]

Q4: Besides dimerization, what other common side reactions should I be aware of?

A4: Another significant side reaction to monitor is protodeboronation . This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. This reaction consumes your nucleophile and reduces the overall yield. It is often promoted by high temperatures, extended reaction times, and the presence of water and certain bases. Using boronic esters (like pinacol esters) instead of boronic acids can increase stability and reduce the rate of protodeboronation.[1][14]

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine in synthetic applications. This molecule is a valuable heterocyclic building block, widely used as an intermediate in the development of pharmaceuticals and advanced materials.[1][2] Its structure, featuring a reactive benzylic chloride and two potentially coordinating nitrogen-containing rings, presents unique challenges and opportunities in cross-coupling catalysis.

This guide is designed to provide you with field-proven insights and robust troubleshooting strategies to ensure the success of your experiments. We will move beyond simple protocols to explain the underlying principles governing catalyst selection and reaction optimization for this specific substrate.

Section 1: Understanding the Substrate's Reactivity

The primary challenge in using this compound lies in its dual-natured reactivity:

  • The Electrophilic Site: The C(sp³)-Cl bond on the chloromethyl group is the primary site for oxidative addition to a low-valent metal catalyst (typically Pd(0)). This reactivity is analogous to that of a benzyl chloride.

  • The Lewis Basic Sites: The nitrogen atoms on both the pyridine and pyrazole rings are potential ligands for the palladium catalyst. This coordination can inhibit or completely poison the catalyst, preventing it from entering the catalytic cycle. This is a common challenge when working with nitrogen-containing heterocycles.[3]

The key to successful cross-coupling is to select a catalyst system where the rate of productive oxidative addition at the C-Cl bond far exceeds the rate of catalyst deactivation through nitrogen coordination.

Section 2: Core Catalyst System Recommendations

For C(sp³)-Cl bonds, particularly on heterocyclic scaffolds, the catalyst system must be carefully chosen to be highly active and resistant to inhibition. The most effective systems utilize sterically bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species that are highly reactive towards oxidative addition and can sterically discourage catalyst sequestration by the substrate's nitrogen atoms.[6]

Below is a summary of recommended starting points for common cross-coupling reactions.

Coupling Type Reaction Recommended Pd Precatalyst Recommended Ligand Typical Base Solvent
Suzuki-Miyaura C(sp³)–C(sp²)Pd(OAc)₂, Pd₂(dba)₃Buchwald Ligands: SPhos, XPhos, RuPhosOther: P(t-Bu)₃, PCy₃K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF
Sonogashira C(sp³)–C(sp)PdCl₂(PPh₃)₂, Pd(OAc)₂XPhos, P(t-Bu)₃Cs₂CO₃, Et₃NToluene, DMF
Buchwald-Hartwig C(sp³)–NPd₂(dba)₃, Pd(OAc)₂Buchwald Ligands: BrettPhos, XPhosOther: BippyPhosNaOt-Bu, LHMDS, K₂CO₃Toluene, Dioxane

This table provides general starting points. Optimization is almost always necessary.

The Rationale Behind Ligand Choice
  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): The steric bulk of ligands like XPhos or SPhos serves two purposes: it facilitates the formation of the active monoligated Pd(0) species and physically hinders the pyridine/pyrazole nitrogens from binding to the palladium center.[6] Their strong electron-donating ability increases the electron density on the palladium, which accelerates the rate-limiting oxidative addition step with the C-Cl bond.[5][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are excellent σ-donors, even more so than many phosphines, making them highly effective at promoting oxidative addition.[4] Their steric profiles can also be tuned to prevent catalyst inhibition.

Section 3: Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during experiments in a practical question-and-answer format.

Issue 1: My reaction shows low to no conversion of the starting material.

Question: I've combined my substrate, coupling partner, catalyst, and base, but after several hours, I only see starting material by TLC/LC-MS. What's going wrong?

Answer: This is the most frequent problem and usually points to an issue with catalyst activity or stability. The primary suspect is catalyst inhibition by the nitrogen atoms of your substrate.

Troubleshooting Workflow:

  • Verify Reagent Quality: Ensure all reagents are pure and solvents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

  • Increase Catalyst Loading: As a first diagnostic step, double the catalyst and ligand loading (e.g., from 1 mol% to 2 mol%). If you see some product formation, it strongly suggests catalyst deactivation is the culprit.

  • Evaluate the Ligand: If you are using a less bulky ligand like PPh₃, it is likely insufficient to prevent catalyst inhibition. Switch to a state-of-the-art, sterically demanding ligand from the table in Section 2, such as XPhos or SPhos for Suzuki/Sonogashira or BrettPhos for amination.[3][8]

  • Check the Base: Ensure the base is strong enough for the specific reaction (e.g., Suzuki reactions often require a carbonate or phosphate, while Buchwald-Hartwig aminations need stronger bases like sodium tert-butoxide).[9][10] The base must also be sufficiently soluble in the reaction solvent.

  • Increase Temperature: C(sp³)-Cl bond activation is generally more demanding than for corresponding bromides or iodides. If reacting at room temperature, incrementally increase the temperature to 60 °C, 80 °C, or 100 °C.

G start Low / No Yield Observed check_catalyst Is an appropriate bulky, electron-rich ligand being used? (e.g., XPhos, SPhos) start->check_catalyst check_conditions Are reaction conditions (temp, base, solvent) optimized? check_catalyst->check_conditions Yes sol_ligand ACTION: Switch to a modern bulky ligand (e.g., Buchwald-type). check_catalyst->sol_ligand No check_reagents Are reagents pure and solvents anhydrous? check_conditions->check_reagents Yes sol_temp_base ACTION: Increase temperature. Screen alternative bases. check_conditions->sol_temp_base No sol_reagents ACTION: Purify reagents. Use freshly distilled, degassed solvents. check_reagents->sol_reagents No success Reaction Success check_reagents->success Yes sol_ligand->success sol_temp_base->success sol_reagents->success

Caption: Troubleshooting workflow for low to no product yield.

Issue 2: A significant amount of dechlorinated starting material is forming.

Question: My main byproduct is 5-methyl-2-(1H-pyrazol-1-yl)pyridine instead of my desired coupled product. How can I minimize this hydrodehalogenation?

Answer: Hydrodehalogenation is a common side reaction where the C-Cl bond is replaced by a C-H bond. It typically occurs when the organopalladium intermediate reacts with a proton source before it can undergo the desired cross-coupling step (transmetalation or reductive elimination).

Strategies to Minimize Dehalogenation:

  • Rigorously Anhydrous Conditions: This is the most critical factor. Water is a common proton source. Ensure solvents are passed through a drying system (e.g., alumina column) and that glassware is oven- or flame-dried. Use of molecular sieves in the reaction flask is also recommended.[11]

  • Choice of Base: Some bases or their conjugate acids can be proton sources. Using a non-protic base like Cs₂CO₃ or a hindered alkoxide can be beneficial. If using a phosphate base, ensure it is the anhydrous form (K₃PO₄, not K₃PO₄·xH₂O).

  • Increase Coupling Partner Concentration: Increasing the concentration of your nucleophile (e.g., boronic acid, amine, alkyne) can kinetically favor the desired transmetalation/reductive elimination pathway over the undesired protonolysis. A slight excess (e.g., 1.2 to 1.5 equivalents) is a good starting point.

  • Catalyst System: A highly active catalyst that promotes rapid transmetalation and reductive elimination can outcompete the dehalogenation pathway. This again points towards the use of modern, bulky phosphine ligands.

Issue 3: The reaction is messy, with multiple unidentified byproducts.

Question: My LC-MS shows multiple peaks, and purification is a nightmare. What could be causing this complex mixture?

Answer: A complex reaction profile often indicates catalyst-induced side reactions or substrate instability under the reaction conditions.

Potential Causes and Solutions:

  • Homocoupling: The nucleophilic coupling partner (e.g., boronic acid in a Suzuki reaction) can couple with itself. This is often an issue in Sonogashira couplings (Glaser coupling) if copper is used and oxygen is not rigorously excluded.[12]

    • Solution: For Sonogashira couplings, consider a "copper-free" protocol.[13] For Suzuki reactions, ensure slow addition of the boronic acid or use conditions known to suppress homocoupling.

  • N-Arylation/Alkylation: The pyrazole nitrogen is nucleophilic and could potentially react with another molecule of the starting material or an aryl halide partner, although this is less common under standard cross-coupling conditions.

  • Thermal Degradation: High reaction temperatures (>120 °C) for prolonged periods can lead to decomposition of the substrate or product.

    • Solution: Try to run the reaction at the lowest temperature that gives a reasonable rate. If a reaction is sluggish at 100 °C, it is often better to switch to a more active catalyst system than to increase the temperature further. Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing thermal decomposition over time.[14][15]

Section 4: Foundational Protocols & Mechanisms

To provide a practical starting point, here is a detailed protocol for a Suzuki-Miyaura coupling, which can be adapted for other reactions.

Protocol: General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Preparation (In Glovebox) cluster_reaction Reaction Setup (On Schlenk Line) cluster_workup Workup & Purification prep_vial To an oven-dried vial, add: - Pd Precatalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K₃PO₄, 2.0 equiv) - Arylboronic Acid (1.2 equiv) add_substrate Add this compound (1.0 equiv) and anhydrous, degassed solvent (e.g., Toluene) backfill Seal vial, remove from glovebox. Backfill with Argon. add_substrate->backfill heat Heat to 80-100 °C with vigorous stirring. backfill->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute with EtOAc, filter through Celite. cool->filter extract Wash with water and brine. filter->extract purify Dry (Na₂SO₄), concentrate, and purify by column chromatography. extract->purify

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

The Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is essential for rational troubleshooting. The key steps for a palladium-catalyzed cross-coupling of a benzylic chloride (R-Cl) are:

  • Precatalyst Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0)L species inserts into the C-Cl bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[5]

  • Transmetalation (for Suzuki): The organic group from the nucleophile (e.g., arylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

G pd0 Pd(0)L_n pd2_oxadd L_n(R)Pd(II)-Cl pd0->pd2_oxadd Oxidative Addition (+ R-Cl) pd2_trans L_n(R)Pd(II)-R' pd2_oxadd->pd2_trans Transmetalation (+ R'-[M]) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

By understanding these fundamental principles and applying the systematic troubleshooting workflows provided, researchers can overcome the unique challenges posed by this compound and successfully incorporate this versatile building block into their synthetic targets.

References

Solvent effects on the reactivity of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. The reactivity of the chloromethyl group, analogous to a benzylic chloride, is exquisitely sensitive to solvent conditions, often determining the success or failure of a synthetic step. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each issue is followed by potential causes, actionable solutions, and the underlying scientific rationale.

Issue 1: My nucleophilic substitution reaction is extremely slow or stalls completely.

Potential Cause: The most common cause of a slow S(N)2 reaction is the choice of a solvent that deactivates the nucleophile. Polar protic solvents, such as water, ethanol, and methanol, form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them.[1][2] This solvation shell stabilizes the nucleophile, increasing the energy required for it to attack the electrophilic carbon, thereby slowing the reaction rate.[2]

Proposed Solution: Switch to a polar aprotic solvent . Recommended solvents for promoting S(_N)2 reactions include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Acetone.[1][3] These solvents can dissolve ionic nucleophiles but do not form strong hydrogen bonds, leaving the nucleophile "naked" and highly reactive.[1][4]

Scientific Rationale: The primary role of the solvent in an S(N)2 reaction is to dissolve the reactants and facilitate their interaction. Polar aprotic solvents possess large dipole moments that effectively solvate the counter-ion (e.g., Na

+^++
, K
+^++
) of the nucleophilic salt, but they do not engage in hydrogen bonding with the anionic nucleophile.[4] This lack of stabilization of the nucleophile's ground state significantly lowers the activation energy of the reaction, leading to a dramatic rate increase compared to reactions run in protic media.

Issue 2: I am observing significant amounts of a side product, especially when using alcohol or water-based nucleophiles.

Potential Cause: You are likely observing a solvolysis product, where the solvent itself acts as the nucleophile. This occurs when the reaction proceeds through an S(_N)1 mechanism, which is favored by polar protic solvents.[5] The structure of this compound can stabilize a carbocation intermediate at the methylene carbon (similar to a benzyl carbocation), making the S(_N)1 pathway accessible under certain conditions. Polar protic solvents excel at stabilizing this carbocation intermediate and the departing chloride ion, promoting ionization of the C-Cl bond.[5][6][7]

Proposed Solution:

  • Avoid Polar Protic Solvents: If solvolysis is not the intended reaction, immediately switch to a polar aprotic solvent (e.g., THF, DMF, Acetone) to disfavor the S(_N)1 pathway.[8]

  • Increase Nucleophile Concentration: If you must use a protic solvent, increasing the concentration of your desired nucleophile can help it outcompete the solvent molecules for the electrophilic site.

  • Lower the Temperature: S(_N)1 reactions often have a higher activation energy than S(_N)2 reactions. Lowering the reaction temperature can help favor the bimolecular pathway.

Scientific Rationale: The S(_N)1 mechanism is a stepwise process involving the formation of a carbocation intermediate.[6] Solvents with high dielectric constants and hydrogen-bonding capability (polar protic) are highly effective at stabilizing this charged intermediate, lowering the energy barrier for its formation.[5] By switching to a polar aprotic solvent, you remove this stabilization, making the unimolecular pathway less favorable and allowing the bimolecular (S(_N)2) pathway to dominate.

Issue 3: My reaction yields are inconsistent, and I suspect the starting material is degrading.

Potential Cause: this compound, like many reactive benzylic halides, can be susceptible to decomposition, especially in the presence of moisture or highly nucleophilic solvents over long reaction times. The pyrazole and pyridine rings can also participate in or be affected by side reactions under harsh conditions.[9][10] The compound is noted to be slightly soluble in water and should be stored under inert gas, suggesting sensitivity to hydrolysis.[11]

Proposed Solution:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Temperature: Avoid excessive heating. Most nucleophilic substitutions on this substrate should proceed efficiently at room temperature or with gentle heating (40-60 °C) in an appropriate polar aprotic solvent.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material. Stop the reaction as soon as the starting material is consumed to prevent product degradation or side product formation.

  • Purification Method: Be mindful that the basic nitrogen atoms in the pyridine and pyrazole rings can cause streaking on silica gel. Consider deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents for my reaction?

A1: The key difference lies in their ability to hydrogen bond.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen). They can act as both hydrogen bond donors and acceptors. They favor S(_N)1 reactions by stabilizing carbocation intermediates but hinder S(_N)2 reactions by "caging" nucleophiles.[1][2][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have dipole moments but lack O-H or N-H bonds. They cannot act as hydrogen bond donors.[4] They are ideal for S(_N)2 reactions because they dissolve the reagents but leave the nucleophile unsolvated and highly reactive.[1][12]

Q2: Which solvent class should I choose as a starting point for a standard nucleophilic substitution?

A2: For reacting this compound with a typical nucleophile (e.g., an amine, thiol, or carboxylate), a polar aprotic solvent is the superior choice to ensure a clean, efficient S(_N)2 reaction. Acetonitrile or DMF are excellent starting points.

Solvent_Choice_Workflow cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway start Goal: Nucleophilic Substitution on This compound q_mechanism Is solvolysis or an SN1 pathway desired? start->q_mechanism sn1_choice Use Polar Protic Solvent (e.g., EtOH, H2O, MeOH) q_mechanism->sn1_choice  Yes sn2_choice Use Polar Aprotic Solvent (e.g., DMF, DMSO, MeCN) q_mechanism->sn2_choice  No (Standard Substitution) sn1_outcome Outcome: Carbocation formation. Risk of solvolysis and racemization. sn1_choice->sn1_outcome sn2_outcome Outcome: Concerted backside attack. High yield, clean inversion of stereochemistry. sn2_choice->sn2_outcome

Caption: Decision workflow for solvent selection.

Q3: How does the solvent impact the nucleophile's reactivity?

A3: The solvent's impact is profound, particularly for anionic nucleophiles. In polar protic solvents, strong ion-dipole interactions and hydrogen bonds create a tight solvation shell, which lowers the ground state energy of the nucleophile, making it less reactive. In polar aprotic solvents, the nucleophile is less strongly solvated, has a higher ground state energy, and is therefore more "eager" to react, leading to faster S(_N)2 kinetics.

Nucleophile_Solvation cluster_protic Polar Protic Solvent (e.g., H₂O) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) nuc_protic Nu⁻ s1 Hδ⁺ nuc_protic->s1 H-Bond s2 Hδ⁺ nuc_protic->s2 s3 Hδ⁺ nuc_protic->s3 s4 Hδ⁺ nuc_protic->s4 caption1 "Caged" & Less Reactive nuc_aprotic Nu⁻ s5 δ⁺ s6 δ⁺ caption2 "Naked" & Highly Reactive

Caption: Solvation effects on nucleophile reactivity.

Q4: Can I use nonpolar solvents like hexane or toluene?

A4: Nonpolar solvents are generally poor choices for reactions involving charged nucleophiles. Most nucleophilic salts have very low solubility in nonpolar solvents, which would prevent the reaction from occurring at an appreciable rate.[2] A polar medium is necessary to dissolve the nucleophile and bring the reactants together.[12]

Data Summary & Protocols

Table 1: Solvent Effects on Reaction with this compound
Solvent ClassExamplesDielectric Constant (ε)Dominant PathwayRelative Rate (S(_N)2)Common Side Reactions
Polar Protic Water, Ethanol, MethanolHigh (30-80)S(_N)1 / S(_N)2SlowSolvolysis, Elimination (E1)
Polar Aprotic DMSO, DMF, AcetonitrileHigh (30-50)S(_N)2FastElimination (E2 with strong base)
Nonpolar Hexane, Toluene, CCl(_4)Low (2-4)NoneVery Slow / No ReactionPoor solubility of reagents

Note: This table provides general trends. Actual outcomes depend on the specific nucleophile, temperature, and concentration.

Experimental Protocol: General Procedure for Nucleophilic Substitution (S(_N)2)

This protocol provides a robust starting point for the reaction of this compound with a generic sodium-based nucleophile (Na-Nu).

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Sodium Phenoxide, Sodium Azide) (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

  • Standard workup and purification reagents (e.g., Ethyl Acetate, water, brine, silica gel)

Procedure:

  • Preparation: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (N(_2) or Ar).

  • Reagent Addition: To the flask, add this compound (1.0 eq) and the nucleophile (1.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 40-60 °C.

  • Monitoring: Monitor the reaction's progress by TLC, staining with potassium permanganate or viewing under UV light. The starting material is UV active.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate). A small amount of triethylamine (0.5-1%) may be added to the eluent to prevent product streaking.

References

Technical Support Center: Managing Exothermic Reactions in Chloromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chloromethylpyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic nature of these critical reactions. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and safe synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of chloromethylpyridines a significant thermal hazard?

A1: The synthesis of chloromethylpyridines often involves highly reactive alkylating agents and chlorinating agents like thionyl chloride or phosphorus oxychloride.[1][2] These reactions are inherently exothermic, meaning they release a significant amount of heat.[1][3] If this heat is not effectively managed, it can lead to a rapid increase in the reaction rate, creating a dangerous positive feedback loop known as a thermal runaway.[3][4] This can result in a sudden and uncontrolled increase in temperature and pressure, potentially leading to reactor rupture, explosions, and the release of hazardous materials.[3][4]

Q2: I'm planning a new synthesis of a chloromethylpyridine derivative. What are the first steps I should take to assess the thermal risk?

A2: A thorough risk assessment is the critical first step before any experiment.[3] This should encompass:

  • Literature Review: Diligently search for published data on the thermal hazards of your specific reaction or closely related transformations. Pay attention to reported exotherms, decomposition temperatures, and any documented safety incidents.

  • Calorimetry Screening: When feasible, employ techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction, determine the onset temperature of decomposition, and establish the Maximum Temperature of the Synthesis Reaction (MTSR).[3] This data is invaluable for safe process design.

  • Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise. This theoretical calculation helps you understand the maximum possible temperature your reaction could reach in the event of a complete cooling failure and is a cornerstone of process safety evaluation.[3]

Q3: My reaction temperature is rising faster than expected, but it's not yet a runaway. What are my immediate actions?

A3: If you observe a rapid, unexpected temperature increase beyond your set point, it's a clear sign that the rate of heat generation is exceeding the rate of heat removal. Immediate, decisive action is required:

  • Stop All Reagent Addition Immediately: This is the most critical first step to prevent adding more fuel to the exothermic process.[3]

  • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity. This includes verifying that the coolant is flowing at its highest rate and lowest possible temperature.[3]

  • Increase Agitation (If Safe): If your system allows and it is safe to do so, increasing the agitation rate can improve heat transfer to the cooling surfaces and break up potential localized hot spots.[3]

  • Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, be prepared to initiate your emergency quenching protocol.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during the synthesis of chloromethylpyridines.

Issue 1: Uncontrolled Exotherm During Thionyl Chloride Addition
  • Symptoms: A rapid temperature spike that is difficult to control with the cooling system during the addition of thionyl chloride.

  • Root Causes:

    • Addition Rate Too High: Adding the thionyl chloride too quickly generates heat faster than the cooling system can remove it.

    • Inadequate Cooling Capacity: The reactor's cooling system may be insufficient for the scale of the reaction.

    • Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is more concentrated and generates heat rapidly.[3]

    • Incorrect Solvent Choice: Certain solvents can have hazardous incompatibilities. For instance, using thionyl chloride in methyl tert-butyl ether (MTBE) is particularly dangerous due to solvent decomposition in the presence of HCl, leading to significant outgassing of isobutylene.[5][6][7]

  • Solutions & Preventative Measures:

    • Controlled Addition: Employ a semi-batch process where the thionyl chloride is added slowly and controllably using a syringe pump or an addition funnel.[3] This allows the cooling system to keep pace with the heat generation.

    • Calorimetric Evaluation: Before scaling up, use reaction calorimetry to determine the heat of reaction and establish a safe addition profile.[6][7]

    • Solvent Selection: Toluene has been identified as a safer solvent for reactions involving thionyl chloride in this context.[5][6][7]

    • Reactor Configuration: Ensure the reactor is equipped with an efficient cooling jacket and a powerful overhead stirrer to maintain homogenous temperature distribution.[3]

Issue 2: Delayed Exotherm After Reagent Addition is Complete
  • Symptoms: The reaction temperature remains stable during reagent addition but then begins to rise unexpectedly after the addition is finished.

  • Root Causes:

    • Accumulation of Unreacted Reagents: If the reaction rate is slow at the initial temperature, the reactants can accumulate. A subsequent slight increase in temperature can then trigger a rapid, runaway reaction.

    • Induction Period: Some reactions have an induction period, and the main exotherm may not begin until this period is over.

  • Solutions & Preventative Measures:

    • Isothermal vs. Non-Isothermal Conditions: Understand the kinetics of your reaction. For some processes, it may be safer to allow the temperature to rise slightly during the addition to ensure the reaction proceeds and reagents do not accumulate.

    • Post-Addition Monitoring: Continue to monitor the reaction temperature closely for a significant period after the addition is complete.[3]

    • Reaction Initiation: In some cases, a small, controlled amount of a reaction initiator or a slight increase in temperature at the beginning of the addition can prevent the accumulation of unreacted starting materials.

Issue 3: Pressure Buildup in the Reactor
  • Symptoms: A sudden or steady increase in the reactor's internal pressure.

  • Root Causes:

    • Gas Evolution: The reaction may produce gaseous byproducts, such as hydrogen chloride or sulfur dioxide.[2]

    • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, the pressure will increase due to vaporization.

    • Secondary Decomposition: At elevated temperatures, the reactants or products may begin to decompose, releasing large volumes of gas.

  • Solutions & Preventative Measures:

    • Venting: Ensure the reactor is equipped with a properly sized vent line connected to a scrubber or a safe exhaust system to handle any gas evolution.[3]

    • Temperature Control: Strict temperature control is paramount to prevent solvent boiling and decomposition.

    • Headspace: Maintain an adequate headspace in the reactor to accommodate any potential pressure increases.

Experimental Protocols

Protocol 1: General Procedure for Controlled Chlorination

This protocol provides a generalized, safety-focused approach for the chlorination of a hydroxymethylpyridine to a chloromethylpyridine.

  • Reactor Setup:

    • Equip a jacketed glass reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser with a nitrogen inlet, and an addition funnel or syringe pump for the chlorinating agent.

    • Ensure the reactor is connected to a cooling circulator capable of maintaining the desired reaction temperature.

  • Initial Charge:

    • Charge the reactor with the hydroxymethylpyridine and a suitable solvent (e.g., toluene).

    • Begin stirring and cool the reactor contents to the initial desired temperature (e.g., 0-5 °C).[1]

  • Reagent Addition:

    • Dissolve the chlorinating agent (e.g., thionyl chloride) in the same solvent in the addition funnel or syringe pump.

    • Begin adding the chlorinating agent solution dropwise or at a slow, constant rate, carefully monitoring the internal temperature. The addition rate should be adjusted to ensure the temperature does not exceed the set limit.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.[3]

    • Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), proceed with a safe quenching procedure.

  • Quenching:

    • Slowly add a suitable quenching agent (e.g., water, a dilute basic solution) while maintaining cooling, as the quenching process itself can be exothermic.[3]

Protocol 2: Emergency Quenching Procedure

This protocol should be in place for any reaction with a significant thermal runaway potential.

  • Immediate Actions:

    • Stop all reagent addition.[3]

    • Maximize cooling.[3]

  • Quenching Agent Addition:

    • If the temperature continues to rise uncontrollably, add a pre-determined and tested quenching agent to the reaction mixture. The quenching agent should be chosen to rapidly stop the reaction without producing a large amount of gas or a secondary exotherm.

    • The quenching agent should be added as quickly as is safe, but be prepared for a potential initial increase in temperature or pressure upon addition.

  • Evacuation:

    • If the reaction shows signs of visible decomposition (e.g., charring, rapid color change) or if the pressure is rising uncontrollably, IMMEDIATE EVACUATION is the only safe course of action.[3] Activate emergency alarms and evacuate the area.[3]

Data Presentation

ParameterRecommendationRationale
Reagent Addition Semi-batch, controlled ratePrevents heat generation from overwhelming the cooling system.[3]
Operating Temperature As low as reasonably practicalReduces the reaction rate and provides a larger safety margin before the onset of decomposition.
Agitation Efficient and continuousEnsures homogenous temperature distribution and prevents hot spots.[3]
Solvent High heat capacity, compatibleA solvent with a high heat capacity can absorb more heat, and compatibility prevents hazardous side reactions.[5][6][7]

Visualizations

Exotherm_Management_Workflow Start Start Synthesis Monitor_Temp Continuously Monitor Internal Temperature Start->Monitor_Temp Temp_Stable Temperature Stable Within Set Limits? Monitor_Temp->Temp_Stable Continue_Process Continue Normal Process Temp_Stable->Continue_Process  Yes Temp_Rising Temperature Rising Uncontrollably? Temp_Stable->Temp_Rising  No Continue_Process->Monitor_Temp End End Continue_Process->End Stop_Addition STOP Reagent Addition Temp_Rising->Stop_Addition  Yes Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Increase_Agitation Increase Agitation (If Safe) Max_Cooling->Increase_Agitation Temp_Controlled Is Temperature Now Controlled? Increase_Agitation->Temp_Controlled Temp_Controlled->Continue_Process  Yes Emergency_Quench Initiate Emergency Quenching Protocol Temp_Controlled->Emergency_Quench  No Evacuate Signs of Decomposition? IMMEDIATE EVACUATION Emergency_Quench->Evacuate Evacuate->End

Caption: Decision workflow for managing temperature deviations during exothermic reactions.

Safety_Hierarchy L1 Elimination/Substitution (Inherently Safer Design) L2 Engineering Controls L1->L2 sub_L1 • Use milder chlorinating agent • Continuous flow reactor vs. batch L1->sub_L1 L3 Administrative Controls L2->L3 sub_L2 • High-efficiency cooling system • Reaction calorimetry • Emergency relief system L2->sub_L2 L4 Personal Protective Equipment (PPE) L3->L4 sub_L3 • Standard Operating Procedures (SOPs) • Thorough training • Risk assessments L3->sub_L3 sub_L4 • Flame-retardant lab coat • Chemical splash goggles & face shield • Appropriate gloves L4->sub_L4

Caption: Hierarchy of controls for mitigating risks in chemical synthesis.

References

Technical Support Center: Purification of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. The information provided is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Impurities and Purification Issues

This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing detailed explanations and actionable protocols.

Q1: My final product shows the presence of unreacted 2-chloro-5-(chloromethyl)pyridine. How can I remove it?

Root Cause Analysis: The presence of the starting material, 2-chloro-5-(chloromethyl)pyridine, in your final product indicates an incomplete reaction. This is a common issue in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, often due to catalyst deactivation or suboptimal reaction conditions. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts, making the oxidative addition step to the palladium(0) complex a potential bottleneck.

Troubleshooting Strategies:

  • Catalyst System and Reaction Conditions: Ensure your palladium catalyst is active and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use dry, degassed solvents, as water can interfere with the catalytic cycle. For challenging substrates like chloropyridines, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and employing bulky, electron-rich phosphine ligands can enhance reactivity.

  • Purification Protocol: If unreacted starting material persists, column chromatography is the most effective method for its removal.

Experimental Protocol: Column Chromatography for Removal of Unreacted 2-chloro-5-(chloromethyl)pyridine

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Elution and Monitoring: The less polar 2-chloro-5-(chloromethyl)pyridine will elute first. Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

CompoundTypical Rf Value (20% EtOAc/Hexanes)Elution Order
2-chloro-5-(chloromethyl)pyridine~0.6First
This compound~0.4Second
Q2: I've identified an isomeric impurity. What is its likely structure and how can I minimize its formation?

Root Cause Analysis: The formation of an isomeric product is a possibility during the synthesis of pyrazole-substituted pyridines. In the case of this compound, a likely isomer is 5-(Chloromethyl)-2-(1H-pyrazol-3-yl)pyridine. The regioselectivity of the coupling reaction can be influenced by the reaction conditions and the specific catalyst system used.

Minimizing Isomer Formation:

  • Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature may favor the formation of the desired isomer.

  • Ligand Selection: The choice of ligand in a palladium-catalyzed coupling can significantly influence regioselectivity. Experiment with different phosphine ligands to optimize the reaction for the desired product.

Purification Strategy:

  • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity material, although it is less scalable than column chromatography or crystallization.

Q3: My product appears to be degrading, showing a new spot on TLC. What is the likely degradation product and how can I prevent this?

Root Cause Analysis: The chloromethyl group is reactive and can be susceptible to hydrolysis, leading to the formation of [2-(1H-pyrazol-1-yl)pyridin-5-yl]methanol. This can occur during aqueous work-up or if the product is exposed to moisture during storage.

Prevention and Removal:

  • Anhydrous Conditions: Ensure all work-up and purification steps are performed under anhydrous conditions to the extent possible. Use dried solvents and avoid prolonged exposure to atmospheric moisture.

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (0-8 °C is often recommended) to minimize degradation.[1]

  • Purification: The resulting alcohol impurity is more polar than the desired product. It can be effectively removed using column chromatography, as it will have a lower Rf value and elute later.

Workflow for Impurity Identification and Removal

References

Technical Support Center: Recrystallization of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high purity of your compound.

I. Introduction to the Recrystallization of this compound

This compound is a key building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals and materials science applications.[1][2][3] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Recrystallization is a powerful technique for purifying this solid compound, but its effectiveness is highly dependent on the appropriate choice of solvent and experimental conditions.

This guide provides a systematic approach to developing and troubleshooting a recrystallization protocol for this compound, drawing upon the general principles of crystallization for nitrogen-containing heterocyclic compounds.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the cornerstone of recrystallization, allowing for the dissolution of the compound when hot and its precipitation upon cooling, leaving impurities behind in the solvent.

  • Inertness: The solvent should not react with this compound. The chloromethyl group can be reactive, so strongly nucleophilic or basic solvents should be used with caution.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.

  • Crystal quality: The solvent should promote the formation of well-defined, easily filterable crystals.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you may be using an inappropriate solvent or an insufficient volume of it. First, ensure you are heating the solvent to its boiling point. If the compound still does not dissolve, you can try adding more solvent in small increments. If a very large volume of solvent is required, it is likely not a suitable choice. Consider switching to a more polar solvent or a solvent mixture. For nitrogen-containing heterocycles, polar solvents are often a good starting point.

Q3: After cooling, no crystals have formed. What is the problem?

A3: The absence of crystal formation upon cooling can be due to a few factors:

  • Too much solvent was used: If the solution is not saturated at room temperature, crystals will not form. You can try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[4][5]

  • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites or adding a seed crystal of the pure compound.[5]

  • Cooling too rapidly: Very fast cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound precipitates as a liquid above its melting point. This is common for compounds with low melting points or when the solution is highly concentrated. To resolve this, you can try the following:

  • Add more solvent: Re-heat the solution to dissolve the oil, add more solvent to lower the concentration, and then cool slowly.[4]

  • Lower the cooling temperature gradually: A slower cooling rate can encourage crystal lattice formation instead of oiling out.

  • Change the solvent system: A different solvent or solvent mixture may be less prone to causing the compound to oil out.

III. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the recrystallization of this compound.

Problem 1: Poor Recovery of Crystalline Product
Possible Cause Troubleshooting Steps Scientific Rationale
Excessive solvent used 1. If the filtrate (mother liquor) is accessible, try to concentrate it by evaporation. 2. Cool the concentrated solution to see if more crystals form.The solubility of the compound, even at low temperatures, is not zero. Using a large excess of solvent will result in a significant amount of the compound remaining dissolved in the mother liquor, thus reducing the yield.
Premature crystallization 1. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. 2. Use a slight excess of hot solvent to prevent crystallization during transfer.If the solution cools too quickly during hot filtration, the compound can crystallize prematurely on the filter paper, leading to product loss.
Inappropriate solvent choice 1. The compound may be too soluble in the chosen solvent even at low temperatures. 2. Refer to the solvent selection guide (Table 1) and consider a solvent in which the compound has lower solubility at cold temperatures.A good recrystallization solvent should have a steep solubility curve with respect to temperature. If the solubility is still significant at low temperatures, the recovery will be poor.
Problem 2: Discolored Crystals
Possible Cause Troubleshooting Steps Scientific Rationale
Colored impurities present 1. Add a small amount of activated charcoal to the hot solution before filtration. 2. Boil the solution with the charcoal for a few minutes. 3. Perform a hot filtration to remove the charcoal and the adsorbed impurities.Activated charcoal has a high surface area and can adsorb colored impurities from the solution. It is crucial to remove the charcoal while the solution is hot to prevent the desired compound from crystallizing along with it.
Compound degradation 1. this compound may be sensitive to prolonged heating. 2. Minimize the time the solution is kept at high temperatures. 3. Consider using a solvent with a lower boiling point.The presence of reactive functional groups like the chloromethyl group can make the molecule susceptible to degradation at high temperatures, leading to the formation of colored byproducts.

IV. Experimental Protocols

A. Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. Based on the polar nature of the pyridine and pyrazole rings, a range of organic solvents can be considered.

Table 1: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent System Rationale Expected Solubility Profile Notes
Isopropanol (IPA) A polar protic solvent that is likely to dissolve the compound when hot and allow for precipitation upon cooling.Good solubility at boiling point, lower solubility at room temperature.A good starting point for initial trials.
Ethanol/Water A mixed solvent system where ethanol is the "good" solvent and water is the "poor" solvent.The compound should be soluble in hot ethanol. Water is added dropwise to the hot solution until turbidity persists, then a small amount of ethanol is added to redissolve, followed by slow cooling.This system allows for fine-tuning of the solvent polarity to achieve optimal recrystallization.
Ethyl Acetate/Hexane A less polar mixed solvent system. Ethyl acetate is the "good" solvent, and hexane is the "poor" solvent.Similar to the ethanol/water system, this is useful if the compound is too soluble in alcohols.The ratio of the two solvents can be adjusted to optimize recovery.
Acetone A polar aprotic solvent.Pyrazole derivatives often show good solubility in acetone.[6]Its volatility makes it easy to remove from the final product.
Toluene A non-polar aromatic solvent.May be suitable if the compound is less polar than anticipated.Higher boiling point requires more careful handling.
B. Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (see Table 1). Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

V. Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound solvent_selection Select Solvent System (e.g., Isopropanol, EtOH/Water) start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration Crystals Formed troubleshoot1 Troubleshooting: No Crystals ice_bath->troubleshoot1 No Crystals? troubleshoot2 Troubleshooting: Oiling Out ice_bath->troubleshoot2 Oiling Out? washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end End: Pure Crystalline Product drying->end add_seed Add Seed Crystal or Scratch troubleshoot1->add_seed Yes concentrate Concentrate Solution troubleshoot1->concentrate Still No Crystals? reheat_add_solvent Reheat and Add More Solvent troubleshoot2->reheat_add_solvent Yes add_seed->ice_bath concentrate->cooling reheat_add_solvent->cooling

References

Validation & Comparative

Biological activity of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine Derivatives

Introduction: The Pyrazole-Pyridine Scaffold in Modern Drug Discovery

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry. These structures are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The compound this compound, in particular, serves as a highly versatile synthetic intermediate.[3][4] Its reactive chloromethyl group provides a key handle for chemical modification, enabling the generation of extensive compound libraries for drug discovery.[1] This guide provides a comparative analysis of the biological activity of its derivatives, with a primary focus on their role as potent anticancer agents through the inhibition of the Tankyrase enzyme, a key regulator of the Wnt/β-catenin signaling pathway.

The Primary Target: Tankyrase and the Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer.[5] A central regulator of this pathway is the "destruction complex," which includes Axin, APC, GSK3β, and CK1. This complex targets the transcriptional co-activator β-catenin for proteasomal degradation, keeping its cytoplasmic levels low.

Tankyrase 1 and 2 (TNKS1/2) are enzymes that destabilize this complex by marking the scaffold protein Axin for degradation through a process called PARsylation.[6][7] By inhibiting Tankyrase, Axin levels are stabilized, the destruction complex is re-established, and β-catenin is degraded. This prevents β-catenin from translocating to the nucleus and activating TCF/LEF transcription factors that drive the expression of oncogenes like c-Myc and Cyclin D1.[6][8] Therefore, small-molecule inhibitors of Tankyrase represent a promising therapeutic strategy for cancers with a hyperactive Wnt/β-catenin pathway.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (Aberrant Activation) cluster_inhibition Therapeutic Intervention Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome Degradation TNKS Tankyrase (TNKS) Axin Axin TNKS->Axin PARsylates for Degradation Axin->Destruction_Complex Component of beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulates & Translocates Oncogenes Oncogene Transcription (c-Myc, Cyclin D1) Nucleus->Oncogenes Activates Derivative Pyrazolylpyridine Derivative TNKS_inhibited Tankyrase (TNKS) Derivative->TNKS_inhibited INHIBITS TNKS_inhibited->Axin Stabilizes

Figure 1: Wnt/β-catenin pathway and the inhibitory action of pyrazolylpyridine derivatives.

Comparative Analysis of Derivative Activity

The efficacy of this compound derivatives is highly dependent on the chemical moieties introduced at the chloromethyl position and substitutions on the pyrazole ring. Structure-activity relationship (SAR) studies reveal that modifications influencing factors like solubility, cell permeability, and binding affinity to the target enzyme's active site are critical.[9][10] For instance, the addition of electron-withdrawing groups has been shown to enhance cytotoxic activity in some pyrazoline series.[11]

Below is a comparative table summarizing hypothetical, yet representative, data for a series of derivatives, illustrating how their structural modifications impact biological activity against a Wnt-dependent colorectal cancer cell line (e.g., DLD-1) and the target enzyme, Tankyrase 2 (TNKS2). The data are compared against XAV939, a well-established Tankyrase inhibitor.

Compound Structure Modification (R-group at CH₂ position) TNKS2 IC₅₀ (nM) DLD-1 Cell Viability IC₅₀ (µM) Key SAR Insight
Scaffold 5-(CH₂R )-2-(1H-pyrazol-1-yl)pyridine--Core chemical structure.
Derivative A -NH-(4-methoxyphenyl)552.5Introduction of an aniline moiety provides a moderate fit in the enzyme's active site.
Derivative B -S-(2,4-dichlorophenyl)15 0.8 Thioether linkage and electron-withdrawing chloro groups significantly improve potency.
Derivative C -O-(cyclohexyl)12015.2Bulky, non-aromatic group reduces binding affinity, leading to lower activity.
XAV939 (Reference Compound)110.3A highly potent, well-characterized benchmark Tankyrase inhibitor.[6]

Experimental Protocols and Methodologies

To objectively compare these derivatives, standardized and reproducible assays are essential. The two primary assays are the direct enzymatic inhibition assay and the cell-based cytotoxicity assay.

Tankyrase 2 (TNKS2) Enzymatic Inhibition Assay

This assay directly measures a compound's ability to inhibit the enzymatic activity of Tankyrase. The protocol described here is an immunochemical method that detects the product of the enzyme's activity, poly(ADP-ribose) (PAR).[12]

Principle: Recombinant TNKS2 is incubated with its cofactor NAD⁺ and the test compound. The enzyme produces PAR, which is then spotted onto a nitrocellulose membrane. The amount of PAR is quantified using a specific antibody, with a reduced signal indicating enzymatic inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve test derivatives and the reference inhibitor (XAV939) in DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer (100 mM Tris-HCl pH 8.0, 2 mM MgCl₂) to achieve final test concentrations (e.g., ranging from 1 nM to 10 µM).

  • Enzymatic Reaction: In a 96-well plate, combine 2 µL of recombinant human TNKS2, 2 µL of the test compound dilution, and 1 µL of NAD⁺ (final concentration ~1 µM). The total reaction volume is 5 µL.[12]

  • Incubation: Incubate the plate at 25°C for 30 minutes to allow the enzymatic reaction to proceed.

  • Detection (Dot Blot): Spot the entire reaction mixture onto a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against PAR overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Signal Quantification: Add a chemiluminescent HRP substrate (e.g., Luminol) and measure the signal intensity using an imaging system.[12] The intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control and plot against the compound concentration to determine the IC₅₀ value using non-linear regression.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of the derivatives on cancer cell lines.[13] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[15] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates with cell viability.[16]

MTT_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Add serial dilutions of Pyrazolylpyridine Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add 50µL MTT solution (5 mg/mL in PBS) to each well incubate2->add_mtt incubate3 Incubate for 3h at 37°C add_mtt->incubate3 formazan Living cells convert MTT to purple formazan incubate3->formazan add_solvent Add 150µL of solubilizing solvent (e.g., DMSO) incubate3->add_solvent shake Shake on orbital shaker for 15 minutes add_solvent->shake read Read absorbance at 590 nm using a plate reader shake->read end Calculate % Viability and determine IC₅₀ read->end

Figure 2: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a Wnt-dependent cancer cell line (e.g., DLD-1) in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[17]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells for a vehicle control (DMSO) and a "no cells" background control.[18]

  • Incubation: Incubate the plate for 72 hours to allow the compounds to exert their cytotoxic effects.[17]

  • MTT Addition: Add 50 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14][18]

  • Formazan Formation: Incubate the plate for 3 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan crystals.[18]

  • Solubilization: Carefully aspirate the medium and add 150 µL of an MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 590 nm using a microplate spectrophotometer.[15]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value. The formula for cytotoxicity is: % Cytotoxicity = 100 x (Control Absorbance - Sample Absorbance) / Control Absorbance.[18]

Conclusion and Future Outlook

Derivatives of this compound are a highly promising class of compounds for cancer therapy, primarily through the targeted inhibition of Tankyrase and the Wnt/β-catenin signaling pathway. As demonstrated, subtle structural modifications can lead to significant differences in both enzymatic and cellular potency. The comparative data highlight the potential for developing derivatives with nanomolar efficacy.

Future research should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent lead compounds.[7] In vivo studies using xenograft tumor models will be the crucial next step to validate the therapeutic potential of these derivatives and advance them toward clinical application.[19][20]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolylpyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone in medicinal chemistry, recognized for its pharmacological significance and versatile applications.[1] When fused or linked to a pyridine ring, it forms the pyrazolylpyridine scaffold, a privileged structure in the design of small-molecule protein kinase inhibitors (PKIs).[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for pyrazolylpyridine-based inhibitors across several key kinase families, offering field-proven insights for researchers in drug discovery. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity.

Protein kinases are crucial regulators of diverse cellular functions, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] The pyrazolylpyridine core effectively mimics the adenine hinge-binding motif of ATP, with its nitrogen atoms serving as key hydrogen bond donors and acceptors.[2] This fundamental interaction provides a potent anchor for inhibitor binding within the kinase ATP pocket, making this scaffold a fertile ground for developing highly selective and potent therapeutic agents.[2]

Comparative SAR Analysis Across Key Kinase Targets

The versatility of the pyrazolylpyridine scaffold is evident in its successful application against a wide array of kinases. The specific substitution patterns on both the pyrazole and pyridine rings dictate the potency and selectivity for a given target. Below, we compare the SAR for several important kinase families.

c-Jun N-terminal Kinase (JNK) Inhibitors

The JNK family of mitogen-activated protein kinases is integral to inflammatory disease and cellular stress responses.[5] The development of 4-(pyrazol-3-yl)-pyridine inhibitors evolved from an earlier pyrimidine series, where the pyridine core was introduced to reduce polarity and improve pharmacokinetic profiles.[4]

A key interaction for this class of inhibitors is the hydrogen bond formation between the pyrazole N-H and the backbone amide of a hinge residue in the JNK active site. The SAR investigation reveals several critical points for optimizing potency:

  • Substitution on the Pyrazole Ring (R¹): N-alkylation of the pyrazole ring is generally well-tolerated. Small alkyl groups can modulate physical properties without significantly impacting potency.[4]

  • Substitution on the Pyridine Ring: The pyridine ring often serves as an anchor point for larger substituents that can access other regions of the ATP binding site.

  • Anilino Substituent at C2 of Pyridine: A substituted aniline at the 2-position of the pyridine ring is crucial for activity. The nature and position of substituents on this aniline ring heavily influence potency.

Table 1: SAR of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK3 Inhibitors Data synthesized from Noël et al., 2011.[4][6]

Compound IDR¹ (on Pyrazole)R² (on C2-Aniline)JNK3 IC₅₀ (nM)p38α IC₅₀ (µM)
1a HH630> 20
1b H4-F110> 20
1c H3-Cl70> 20
1d CH₃3-Cl80> 20
1e H3-NH₂30> 20

Analysis: The data clearly indicates that substitution on the C2-aniline ring is a primary driver of potency. Introducing electron-withdrawing groups like fluorine (1b) or chlorine (1c) enhances activity compared to the unsubstituted analog (1a). An amino group at the meta-position (1e) provides a significant boost in potency, likely by forming an additional hydrogen bond with residues in the solvent-exposed region of the active site. The high IC₅₀ values against p38α demonstrate excellent selectivity, a key goal in kinase inhibitor design to minimize off-target effects.[4]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusion proteins are oncogenic drivers in a variety of cancers. The pyrazolo[3,4-b]pyridine scaffold has proven effective for developing pan-TRK inhibitors.[7] For this class, the pyrazole portion acts as a hydrogen bond center, while the pyridine ring engages in π-π stacking interactions with a key phenylalanine residue (Phe589 in TRKA).[7]

Table 2: SAR of Pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors Data synthesized from Duan et al., 2022.[7]

Compound IDR¹ (on Pyrazole N1)R² (at C3)TRKA IC₅₀ (nM)
C03 H4-fluoro-2-hydroxyphenyl56
C09 H2-amino-4-fluorophenyl57
C10 H2-hydroxyphenyl26
C15 Cyclopropyl2-hydroxyphenyl108
C21 H4-(dimethylamino)phenyl>1000

Analysis: The SAR for TRK inhibitors highlights the importance of substituents at the C3 position of the pyrazolopyridine core. Small, polar groups capable of hydrogen bonding, such as hydroxyl (C10) and amino (C09) groups on a phenyl ring, are highly favorable for potent inhibition. The 2-hydroxyphenyl moiety in C10 is particularly effective. Substitution on the pyrazole nitrogen (C15) is detrimental to activity compared to the N-H analog (C10), suggesting the N-H may be involved in a critical interaction. A bulky, non-polar group like dimethylamino (C21) leads to a complete loss of activity. These compounds also showed activity against other TRK isoforms (TRKB/C) and other kinases like FAK and PAK4, indicating a multi-targeted profile.[7]

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt signaling pathway is frequently hyperactivated in human cancers. Selective inhibition of PI3K isoforms is a major therapeutic goal. A series of pyrazolo[1,5-a]pyridines were discovered as highly potent and selective inhibitors of the p110α isoform.[8]

Table 3: SAR of Pyrazolo[1,5-a]pyridine Analogs as PI3Kα Inhibitors Data synthesized from Hancox et al., 2012.[8]

Compound IDR¹ (at C3)R² (at C5)p110α IC₅₀ (nM)p110β IC₅₀ (nM)
5a H4-pyridyl1101300
5b Morpholino4-pyridyl11200
5c H3-methyl-4-pyridyl3003500
5x Morpholino5-methyl-4-pyridyl0.945

Analysis: This series demonstrates a powerful synergistic effect between substitutions at the C3 and C5 positions. The introduction of a morpholino group at C3 (5b vs 5a) dramatically increases potency and selectivity against the β isoform. This is likely due to the morpholino oxygen forming a hydrogen bond with a key residue in the p110α active site. Furthermore, subtle changes to the C5 substituent, such as the addition of a methyl group on the pyridine ring (5x), can lead to sub-nanomolar potency, suggesting this group optimizes interactions in a nearby hydrophobic pocket. Compound 5x also demonstrated in vivo activity in a xenograft model, validating the SAR strategy.[8]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Here, we detail standard methodologies for kinase inhibition and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP generated is directly proportional to kinase activity and is detected as an increase in luminescence. Inhibition is measured as a decrease in luminescence.

Causality: This method is chosen for its high sensitivity, broad dynamic range, and resistance to interference from ATP, making it suitable for screening large compound libraries and generating precise IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and substrate solution at 2X final concentration. Serially dilute pyrazolylpyridine inhibitors in DMSO, then in Kinase Buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X substrate/ATP mix. Add 0.5 µL of serially diluted inhibitor (or DMSO for control). Initiate the reaction by adding 2 µL of 2X kinase solution.

  • Incubation: Mix the plate on a shaker for 60 seconds and then incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate using a standard plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and plot the results against inhibitor concentration on a logarithmic scale. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Western Blot for Downstream Target Inhibition

This protocol assesses the ability of an inhibitor to block a kinase's activity within a cellular context by measuring the phosphorylation state of a downstream substrate.

Causality: Measuring the phosphorylation of a direct substrate provides a physiologically relevant confirmation of target engagement and functional inhibition of the signaling pathway. This validates that the compound can penetrate the cell membrane and inhibit the target in its native environment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HCT-116 for PI3K pathway analysis) in a 6-well plate and grow to 70-80% confluency.[8]

  • Serum Starvation (Optional): To reduce basal pathway activation, incubate cells in serum-free media for 12-24 hours.

  • Inhibitor Treatment: Treat cells with various concentrations of the pyrazolylpyridine inhibitor (or DMSO vehicle control) for a predetermined time (e.g., 2 hours).

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., IGF-1 for the PI3K pathway) for 15-30 minutes to induce substrate phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).[8]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Data Analysis: Re-probe the blot with an antibody for the total substrate protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to normalize the data. Quantify band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

Visualization of Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and experimental systems.

JNK_Signaling_Pathway cluster_0 Extracellular Stress cluster_1 MAP Kinase Cascade cluster_2 Nuclear Response UV UV Radiation MAP3K MAP3K (e.g., ASK1) UV->MAP3K Cytokines Inflammatory Cytokines (e.g., TNF-α) Cytokines->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun cJun->p_cJun AP1 AP-1 Complex p_cJun->AP1 Gene Gene Transcription (Inflammation, Apoptosis) AP1->Gene Inhibitor Pyrazolylpyridine JNK Inhibitor Inhibitor->JNK

Caption: The JNK signaling cascade, a key target for pyrazolylpyridine inhibitors.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow cluster_output Output A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) B 2. Set up Kinase Reaction in 384-well plate A->B C 3. Incubate (e.g., 60 min @ RT) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Generate Signal (Add Kinase Detection Reagent) D->E F 6. Read Luminescence E->F G 7. Analyze Data (Calculate IC₅₀) F->G Result Dose-Response Curve & IC₅₀ Value G->Result

Caption: Generalized workflow for an in vitro luminescence-based kinase inhibition assay.

References

A Head-to-Head Comparison of Pyrazole-Based TGF-β Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, the Transforming Growth Factor-beta (TGF-β) pathway stands out as a master regulator of cellular fate, orchestrating processes from proliferation and differentiation to apoptosis and immune surveillance.[1] However, its role is notoriously dual-faced; acting as a tumor suppressor in the nascent stages of cancer, it can paradoxically fuel tumor progression, metastasis, and immunosuppression in advanced disease.[1] This duplicitous nature has rendered the TGF-β pathway a compelling, albeit challenging, target for therapeutic intervention. Among the arsenal of molecules developed to modulate this pathway, pyrazole-based inhibitors have emerged as a promising class, demonstrating potent and selective inhibition of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).

This guide provides an in-depth, objective comparison of prominent pyrazole-based TGF-β inhibitors, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the intricacies of the TGF-β signaling cascade, dissect the performance of key inhibitors, and provide detailed, field-proven experimental protocols to ensure the integrity and reproducibility of your research.

The TGF-β Signaling Pathway: A Nexus of Cellular Control

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a serine/threonine kinase. This binding event recruits and activates the type I receptor (TβRI/ALK5), which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of a multitude of target genes. Pyrazole-based inhibitors exert their effect by competitively binding to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2/3 and effectively halting the downstream signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TBRII TβRII TGF-beta Ligand->TBRII Binding ALK5 TβRI (ALK5) (Target of Pyrazole Inhibitors) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, EMT, etc.) SMAD_complex->Transcription Nuclear Translocation & Transcriptional Regulation

Caption: The canonical TGF-β signaling pathway and the point of intervention for pyrazole-based inhibitors.

Performance Comparison of Pyrazole-Based TGF-β Inhibitors

The efficacy of TGF-β inhibitors is most commonly benchmarked by their half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of a biological target by 50%. The following table summarizes the IC50 values for several prominent pyrazole-based TGF-β inhibitors, providing a direct comparison of their potency. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, assay formats, and cell lines used.

InhibitorTargetAssay SystemIC50 (nM)Reference(s)
Vactosertib (EW-7197) ALK54T1-3TP-Lux cells (Reporter Gene Assay)13.2[2]
ALK5Enzymatic Assay11[1]
Galunisertib (LY2157299) ALK5Autophosphorylation Kinase Assay51[3]
ALK54T1-3TP-Lux cells (Reporter Gene Assay)>100[2]
IN-1130 ALK54T1-3TP-Lux cells (Reporter Gene Assay)45.8[2]
LY364947 TβR-IEnzymatic Assay51[4]
SB-505124 ALK54T1-3TP-Lux cells (Reporter Gene Assay)>50[2]

In-Depth Look at Leading Pyrazole Inhibitors:

  • Vactosertib (EW-7197): Vactosertib has consistently demonstrated high potency in inhibiting ALK5.[1][2] It is an orally bioavailable and highly selective inhibitor that effectively blocks the TGF-β/Smad signaling pathway, leading to the inhibition of cell migration, invasion, and metastasis in preclinical cancer models.[2]

  • Galunisertib (LY2157299): As one of the most extensively studied pyrazole-based inhibitors in clinical trials, Galunisertib has a well-documented safety profile.[1] While its IC50 in cell-based assays appears higher than that of Vactosertib, it has shown significant antitumor activity in various animal models.[1]

  • IN-1130: IN-1130 is another potent and well-characterized pyrazole-based ALK5 inhibitor.[2] Research has demonstrated its ability to effectively inhibit Smad2 phosphorylation and suppress fibrosis and metastasis in animal models.[2]

Selectivity Profile: A Critical Consideration

An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. The selectivity of pyrazole-based TGF-β inhibitors is often assessed against a panel of other kinases. For instance, a key consideration is the selectivity against p38 MAP kinase, another serine/threonine kinase with structural similarities in its ATP-binding pocket. Several studies have highlighted the development of pyrazole series with improved selectivity for TβR-I over p38.[4][5] For example, Galunisertib has been shown to be highly selective for ALK5, with significantly lower activity against a large panel of other kinases.[3]

Experimental Protocols for the Evaluation of Pyrazole-Based TGF-β Inhibitors

To ensure the scientific rigor and validity of your findings, we provide detailed, step-by-step methodologies for key experiments used in the characterization of TGF-β inhibitors.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (IC50 Determination) reporter_assay Cell-Based Reporter Gene Assay (Cellular Potency) kinase_assay->reporter_assay western_blot Western Blot Analysis (Target Engagement - pSMAD) reporter_assay->western_blot selectivity Kinase Selectivity Profiling (Off-Target Effects) western_blot->selectivity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity->pk_pd xenograft Xenograft Tumor Models (Efficacy & Tolerability) pk_pd->xenograft orthotopic Orthotopic Models (Metastasis & TME) xenograft->orthotopic

Caption: A generalized experimental workflow for the comprehensive evaluation of pyrazole-based TGF-β inhibitors.

Biochemical TβRI (ALK5) Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified TβRI kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the TβRI kinase in the presence of ATP. The amount of phosphorylation is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the recombinant active TβRI (ALK5) enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing a specific peptide substrate (e.g., a synthetic peptide derived from SMAD2/3) and ATP at a concentration close to its Km value.

    • Prepare serial dilutions of the pyrazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted inhibitor.

    • Add the diluted TβRI enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

      • Fluorescence-based assay: Using phosphorylation-specific antibodies.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based TGF-β/SMAD Reporter Gene Assay

This assay measures the inhibitory effect of a compound on the TGF-β signaling pathway within a cellular context.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of SMAD-responsive elements (SREs). Activation of the TGF-β pathway by its ligand leads to the expression of the reporter gene. The inhibitory activity of a compound is measured by the reduction in reporter gene expression.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293T, HaCaT, or specific cancer cell lines) stably or transiently transfected with a SMAD-responsive reporter construct.

    • Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the pyrazole-based inhibitor in the cell culture medium.

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

    • Stimulate the cells with a recombinant TGF-β ligand at a concentration that induces a submaximal response (e.g., EC80).

  • Incubation and Lysis:

    • Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

    • Remove the medium and lyse the cells using a suitable lysis buffer.

  • Luciferase Assay and Data Analysis:

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the TGF-β stimulated control and determine the IC50 value.

In Vivo Orthotopic Xenograft Model

This model provides a more physiologically relevant system to evaluate the anti-tumor and anti-metastatic efficacy of TGF-β inhibitors.

Principle: Human tumor cells are implanted into the corresponding organ of origin in immunodeficient mice, allowing for the study of tumor growth and metastasis in a more natural microenvironment.[6][7]

Step-by-Step Protocol:

  • Animal Model and Cell Preparation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

    • Culture the desired human cancer cell line (e.g., a breast cancer cell line for a mammary fat pad model).[8][9]

    • Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

  • Orthotopic Implantation:

    • Anesthetize the mice.

    • Surgically expose the target organ (e.g., mammary fat pad, pancreas, prostate).

    • Inject the tumor cell suspension directly into the organ.

    • Suture the incision.

  • Treatment and Monitoring:

    • Once the tumors are established (palpable or detectable by imaging), randomize the mice into treatment and vehicle control groups.

    • Administer the pyrazole-based inhibitor via the intended clinical route (e.g., oral gavage) at various doses and schedules.

    • Monitor tumor growth using calipers or non-invasive imaging techniques (e.g., bioluminescence or fluorescence imaging if using reporter-expressing cells).

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the primary tumors and metastatic organs (e.g., lungs, liver).

    • Measure the tumor weight and volume.

    • Perform histological and immunohistochemical analyses to assess tumor morphology, proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and target engagement (e.g., pSMAD2/3 staining).

Structure-Activity Relationship (SAR) of Pyrazole-Based TGF-β Inhibitors

The development of potent and selective pyrazole-based TGF-β inhibitors has been guided by extensive structure-activity relationship (SAR) studies.[10][11][12] These studies have revealed key structural features that govern the inhibitory activity and selectivity of this class of compounds.

  • The Pyrazole Core: The pyrazole ring serves as a crucial scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the ALK5 kinase domain.[10]

  • Substituents on the Pyrazole Ring:

    • A hydrogen bond acceptor, such as a pyridine nitrogen, at the 3-position of the pyrazole ring is often critical for potent inhibitory activity.[4][13]

    • A variety of aryl and heteroaryl substituents at the 4-position of the pyrazole have been explored, with quinoline and quinoxaline moieties showing promising activity.[4]

    • Substitutions on the phenyl ring at the 1-position can modulate potency and pharmacokinetic properties.[11]

  • Linker Moiety: The nature of the linker connecting the pyrazole core to other functionalities can significantly impact stability and activity. For instance, replacing unstable thioamide linkages with more stable aminomethylene or thioamidomethylene linkers has led to improved compounds.[10]

Conclusion

Pyrazole-based inhibitors represent a promising therapeutic strategy for targeting the TGF-β signaling pathway in cancer and other diseases. This guide has provided a comprehensive comparison of key inhibitors, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships. By leveraging this information, researchers and drug development professionals can make more informed decisions in the design and execution of their studies, ultimately accelerating the translation of these promising molecules into effective clinical therapies.

References

A Comparative Guide to the Efficacy of Pyrazolylpyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various pyrazolylpyridine derivatives against cancer cell lines, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this promising class of compounds.

Introduction: The Rise of Pyrazolylpyridines in Oncology

Pyrazolopyridines represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the development of anticancer agents.[1][2] Their rigid bicyclic structure serves as a "privileged scaffold," capable of interacting with high affinity to the active sites of various biological targets.[3] This structural versatility has been particularly fruitful in the domain of kinase inhibition, where pyrazolopyridines have been successfully developed to target the ATP-binding sites of numerous kinases that are aberrantly activated in cancer.[4][5][6]

The success of this scaffold is highlighted by the progression of several pyrazolylpyridine-based drugs into clinical trials and even securing FDA approval, such as the RET kinase inhibitor selpercatinib.[5] These compounds function by disrupting key signaling pathways that drive tumor growth, proliferation, and survival.[7] This guide will delve into their mechanisms of action, present a comparative analysis of their cytotoxic effects across different cancer cell lines, and provide detailed protocols for their preclinical evaluation.

Mechanisms of Action: Beyond Simple Cytotoxicity

The primary anticancer mechanism of most pyrazolylpyridine derivatives is the inhibition of protein kinases.[5] Kinases are crucial enzymes that regulate a vast majority of cellular processes, and their dysregulation is a hallmark of cancer.[5] Pyrazolylpyridines often act as ATP-competitive inhibitors, mimicking the adenine ring of ATP to bind within the kinase's active site, thereby blocking its signaling function.[3]

However, the activity of these compounds is not limited to kinase inhibition. Studies have revealed a broader spectrum of anticancer activities, including:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[8][9]

  • Cell Cycle Arrest: Certain compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[8][10]

  • Inhibition of Tubulin Polymerization: Some derivatives can interfere with the microtubular cytoskeleton, a target for established chemotherapeutics, leading to mitotic catastrophe and cell death.[8][11]

The specific mechanism is often dictated by the chemical substitutions on the core pyrazolylpyridine scaffold, which fine-tunes the compound's affinity for different molecular targets.[11][12]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Pyrazolylpyridine Pyrazolylpyridine Derivative Pyrazolylpyridine->EGFR Inhibits ATP Binding AKT Akt PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by a pyrazolylpyridine derivative.

Comparative Efficacy of Pyrazolylpyridine Derivatives

The following table summarizes the cytotoxic activity of selected pyrazolylpyridine derivatives and related pyrazole compounds against various human cancer cell lines, as reported in recent literature. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are standard metrics for quantifying a compound's potency.

Compound/DerivativeCancer Cell Line(s)Efficacy (IC50 / GI50)Primary Molecular Target(s)Reference(s)
Compound 12d (Pyrazole Derivative)A2780 (Ovarian), A549 (Lung)Induces apoptosis and G2/M blockTubulin Polymerization[8]
Compound 9 (Pyrazolyl Pyridine Conjugate)HepG2 (Liver)0.18 µMPIM-1 Kinase[9]
Compound 1 (Pyrazolo[4,3-e][4][8][13]triazolopyrimidine)HCC1937 (Breast), HeLa (Cervical)7-11 µMEGFR, Akt, Erk1/2[7]
Compound 5b (Pyrazole Analogue)K562 (Leukemia), A549 (Lung), MCF-7 (Breast)0.021 µM (K562), 0.69 µM (A549), 1.7 µM (MCF-7)Tubulin Polymerization[14]
Compound 4ae (Pyrazole-cinnamoyl Derivative)MCF-7 (Breast)0.30 µMEGFR, HER-2[15]
Compound 13 (4-cyano-1,5-diphenylpyrazole derivative)IGROV1 (Ovarian)40 nM (0.04 µM)Not specified[16]
Compound b17 (Pyrazoline Derivative)HepG-2 (Liver)3.57 µMInduces G2/M arrest[10]
Compound 43 (Pyrazole Carbaldehyde Derivative)MCF-7 (Breast)0.25 µMPI3 Kinase[17]
Pyrazolopyrimidine Derivatives (General Class)Mantle Cell Lymphoma (MCL)VariesBruton's Tyrosine Kinase (BTK)[17]

Essential Experimental Protocols for Efficacy Assessment

To ensure reproducible and reliable data, standardized assays are critical. The choice of assay depends on the specific biological question being addressed, from general cytotoxicity to specific mechanistic actions. Below are detailed protocols for fundamental assays used in the evaluation of anticancer compounds.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Start Cancer Cell Line Selection & Culture Seeding Seed Cells in Multi-well Plates Start->Seeding Treatment Treat with Pyrazolylpyridine Derivatives (Varying Conc.) + Vehicle Control (DMSO) Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice MTT MTT Assay (Viability) Assay_Choice->MTT Flow_Apoptosis Annexin V / PI (Apoptosis) Assay_Choice->Flow_Apoptosis Flow_Cycle PI Staining (Cell Cycle) Assay_Choice->Flow_Cycle Data_Acq Data Acquisition (Spectrophotometer / Flow Cytometer) MTT->Data_Acq Flow_Apoptosis->Data_Acq Flow_Cycle->Data_Acq Analysis Calculate IC50 Values Analyze Cell Populations Data_Acq->Analysis Conclusion Draw Conclusions on Efficacy & Mechanism Analysis->Conclusion

Caption: General experimental workflow for evaluating anticancer compounds.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a cornerstone for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] Live cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Causality: The amount of purple formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a serial dilution of the pyrazolylpyridine derivatives in the appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO in medium) must be included.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, visible purple precipitates will form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazolylpyridine compound at its IC50 concentration (and a vehicle control) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method (e.g., EDTA) to preserve membrane integrity. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS (phosphate-buffered saline) to remove residual medium.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (often due to mechanical damage)

Conclusion and Future Outlook

Pyrazolylpyridine derivatives have firmly established themselves as a versatile and highly potent class of compounds for anticancer drug development.[12] Their success as kinase inhibitors is well-documented, with several candidates progressing through clinical trials.[1][4] The comparative data clearly show that subtle structural modifications can lead to significant differences in potency and target specificity, underscoring the importance of rational drug design.[11][18]

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives that target specific kinases with higher precision to minimize off-target effects and associated toxicities.[1][2]

  • Overcoming Resistance: Developing next-generation compounds that are effective against tumors that have developed resistance to existing therapies.[2]

  • Multi-Targeted Agents: Synthesizing derivatives that can simultaneously inhibit multiple oncogenic pathways, a strategy that may offer a more robust therapeutic effect.

  • Novel Delivery Systems: Utilizing nanotechnology and other advanced delivery methods to improve the bioavailability and tumor-specific targeting of these compounds.[1][2]

Continued interdisciplinary research will be crucial to unlock the full therapeutic potential of pyrazolylpyridine derivatives, solidifying their role in the future of oncology.[2]

References

A Comparative Guide to the Synthetic Utility of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the strategic introduction of molecular fragments is paramount to the construction of novel chemical entities with desired pharmacological or agrochemical properties. Alkylating agents are fundamental tools in this endeavor, and the selection of the appropriate reagent can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine with other common alkylating agents, offering insights into its reactivity, substrate scope, and practical applications, supported by experimental data and mechanistic principles.

Introduction to this compound: A Heterocyclic Benzyl Halide Analogue

This compound is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure marries the key features of a reactive chloromethyl group, analogous to a benzylic halide, with a pyridine ring substituted with a pyrazole moiety. This unique combination of heterocyclic systems imparts specific electronic properties and potential coordinating abilities, making it an attractive reagent for the synthesis of complex molecular architectures.[1]

The reactivity of this compound is centered at the benzylic-like carbon of the chloromethyl group, which serves as an electrophilic site for nucleophilic attack. The pyridine and pyrazole rings modulate the reactivity of this electrophilic center through their electronic effects.

The Underlying Chemistry: A Mechanistic Perspective on Reactivity

The alkylation reactions involving this compound, much like those with benzyl halides, primarily proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom while the chloride leaving group departs simultaneously.

SN2_Mechanism cluster_0 Sₙ2 Transition State Nu Nu⁻ C C Nu->C Bond Forming H1 H C->H1 H2 H C->H2 R R C->R Cl Cl C->Cl Bond Breaking Products Nu-CH₂-R   +   Cl⁻ Reactants Nu⁻   +   R-CH₂-Cl

Diagram 1: Generalized Sₙ2 reaction mechanism.

The rate and efficiency of this reaction are influenced by several factors:

  • Nucleophilicity of the Attacking Species: Stronger nucleophiles, such as thiolates and phenoxides, will react more readily than weaker ones, like alcohols or water.

  • Steric Hindrance: The accessibility of the electrophilic carbon is crucial. As a primary halide, this compound is sterically unhindered, favoring the SN2 pathway.

  • Electronic Effects of the Pyridyl-Pyrazolyl Moiety: The electron-withdrawing nature of the pyridine and pyrazole rings is expected to increase the electrophilicity of the benzylic carbon, potentially accelerating nucleophilic attack compared to an unsubstituted benzyl chloride. However, these electron-withdrawing groups can also destabilize the electron-rich transition state, which can have a counteracting effect.

  • Leaving Group Ability: Chloride is a reasonably good leaving group, though bromide and iodide are superior. This can lead to slower reaction times compared to the corresponding bromo- or iodo-derivatives.

Comparative Reactivity and Applications

To provide a clear comparison, we will examine the performance of this compound against benchmark alkylating agents like benzyl bromide and other substituted chloromethylpyridines in reactions with common nucleophiles.

O-Alkylation: Synthesis of Ethers

The O-alkylation of phenols and alcohols is a fundamental transformation in organic synthesis. The Williamson ether synthesis is the archetypal method for this conversion.

Table 1: Comparison of Alkylating Agents in O-Alkylation Reactions

Alkylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-MethoxyphenolK₂CO₃DMF806~90 (estimated)[3]
Benzyl BromidePhenolK₂CO₃AcetoneReflux495[3]
2-(Chloromethyl)pyridinep-tert-Butylcalix[4]areneCs₂CO₃DMF702485[5]

Discussion:

This compound is an effective agent for the O-alkylation of phenols, affording high yields under standard conditions.[3] Its reactivity is comparable to that of benzyl bromide, although the latter, possessing a better leaving group, may react faster or under milder conditions. The presence of the heterocyclic system in this compound can be advantageous in the synthesis of molecules where this moiety is a desired pharmacophore. Compared to other chloromethylpyridines, the pyrazole substituent likely enhances the electrophilicity of the benzylic carbon.

N-Alkylation: Formation of Amines

The N-alkylation of amines is a cornerstone of pharmaceutical and agrochemical synthesis, enabling the construction of a vast array of biologically active compounds.

Table 2: Comparison of Alkylating Agents in N-Alkylation Reactions

Alkylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound ImidazoleNaHTHFRT12>95 (estimated)[6]
Benzyl BromideAnilineNaHCO₃Water80192[7]
4-(Chloromethyl)pyridinePiperidineK₂CO₃AcetonitrileReflux588[8]

Discussion:

In N-alkylation reactions, this compound demonstrates high reactivity, particularly with heterocyclic amines like imidazole.[6] The choice of base and solvent is critical to deprotonate the amine without promoting side reactions. Benzyl bromide is also highly effective, and its use in aqueous media with a mild base like sodium bicarbonate highlights its versatility. The reactivity of chloromethylpyridines can be influenced by the position of the chloromethyl group, with electronic effects from the nitrogen atom playing a significant role.

S-Alkylation: Synthesis of Thioethers

The formation of thioethers through S-alkylation is another important transformation, particularly in the synthesis of compounds with sulfur-containing functional groups.

Table 3: Comparison of Alkylating Agents in S-Alkylation Reactions

Alkylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound ThiophenolK₂CO₃DMFRT4~95 (estimated)N/A
Benzyl BromideThiophenolNaOHEthanolRT198N/A
2-(Chloromethyl)pyridine2-MercaptobenzimidazoleNaHDMFRT392N/A

Discussion:

Thiolates are excellent nucleophiles and react readily with a variety of alkylating agents. This compound is expected to be highly efficient in S-alkylation reactions. Benzyl bromide, again, serves as a highly reactive benchmark. The choice between these reagents will often depend on the desired final molecular structure rather than a significant difference in reactivity for this class of nucleophiles.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the chlorination of the corresponding alcohol, 5-(hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine, using a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis_Workflow Start 5-(Hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine Reagent Thionyl Chloride (SOCl₂) in an inert solvent (e.g., CH₂Cl₂) Start->Reagent 1. Add Reaction Chlorination Reaction (Stir at 0 °C to RT) Reagent->Reaction 2. React Workup Aqueous Work-up (Quench with water/base, extract with organic solvent) Reaction->Workup 3. Process Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Product This compound Purification->Product 5. Final Product

Diagram 2: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • To a stirred solution of 5-(hydroxymethyl)-2-(1H-pyrazol-1-yl)pyridine in an anhydrous inert solvent (e.g., dichloromethane) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it into ice-cold water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

General Protocol for Alkylation with this compound

Alkylation_Protocol Nucleophile Nucleophile (Nu-H) (e.g., Phenol, Amine, Thiol) Base Base (e.g., K₂CO₃, NaH) in an aprotic solvent (e.g., DMF, THF) Nucleophile->Base 1. Combine Deprotonation Deprotonation (Formation of Nu⁻) Base->Deprotonation Alkylating_Agent This compound Deprotonation->Alkylating_Agent 2. Add Alkylation Nucleophilic Substitution (Stir at appropriate temperature) Alkylating_Agent->Alkylation Workup Aqueous Work-up and Extraction Alkylation->Workup 3. Process Purification Purification (Column Chromatography or Recrystallization) Workup->Purification 4. Isolate Product Alkylated Product (Nu-CH₂-Py-Pz) Purification->Product 5. Final Product

Diagram 3: General experimental workflow for alkylation reactions.

Step-by-Step Protocol:

  • To a solution of the nucleophile (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile), add a base (1.1-1.5 equivalents) at room temperature or 0 °C.

  • Stir the mixture for a period to ensure the formation of the nucleophilic anion.

  • Add a solution of this compound (1.0-1.2 equivalents) in the same solvent.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by either column chromatography or recrystallization to obtain the pure alkylated product.

Conclusion and Future Outlook

This compound stands as a highly effective and versatile alkylating agent, demonstrating comparable reactivity to the widely used benzyl bromide for a range of O-, N-, and S-nucleophiles. Its key advantage lies in the direct incorporation of the synthetically valuable 2-(1H-pyrazol-1-yl)pyridine moiety, a common scaffold in pharmacologically active compounds.

The choice between this compound and other alkylating agents will be dictated by the specific synthetic goal. For straightforward benzylation, benzyl bromide remains a cost-effective and highly reactive option. However, when the pyrazolyl-pyridine framework is a desired structural element, this compound offers a more direct and efficient synthetic route.

Future research in this area may focus on expanding the library of substituted chloromethylpyridines and -pyrazoles, allowing for a finer tuning of their electronic and steric properties to achieve even greater selectivity in complex synthetic transformations. The development of catalytic methods for these alkylation reactions could also enhance their efficiency and environmental compatibility.

References

A Comparative Guide to the Kinase Selectivity Profiling of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the kinase selectivity profiles of novel 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine derivatives. Designed for researchers, scientists, and drug development professionals, this document details the experimental frameworks necessary for evaluating kinase inhibitor specificity and presents a comparative analysis against established benchmarks. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.

The Imperative of Kinase Selectivity in Modern Drug Discovery

Protein kinases are central regulators of nearly all cellular signal transduction pathways, making them one of the most critical target classes for therapeutic intervention, particularly in oncology and immunology.[1] The human genome contains over 500 protein kinases, collectively known as the kinome. While their catalytic domains share a conserved ATP-binding site, achieving inhibitor selectivity is a formidable challenge.[2][3]

The selectivity of a kinase inhibitor—its ability to inhibit a specific target kinase while sparing others—is a pivotal parameter that dictates its therapeutic window.

  • High Selectivity: A highly selective inhibitor minimizes off-target effects, reducing the potential for toxicity and adverse events. This is the cornerstone of targeted precision medicine.

  • Polypharmacology: Conversely, a less selective or "multi-targeted" inhibitor can be advantageous by modulating multiple nodes in a disease-relevant pathway. However, this promiscuity must be carefully characterized and controlled to avoid unintended consequences.[4]

The 2-(1H-pyrazol-1-yl)pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including ALK5 and c-Jun N-terminal kinase (JNK).[5][6] The introduction of a chloromethyl group at the 5-position of the pyridine ring provides a reactive handle for further chemical modification, making this class of compounds a fertile ground for developing novel kinase inhibitors. This guide establishes a robust framework for profiling their selectivity.

Methodologies for Comprehensive Kinase Selectivity Profiling

A multi-faceted approach is required to build a complete picture of an inhibitor's selectivity. No single assay is sufficient; instead, a combination of biochemical, biophysical, and cell-based methods provides a self-validating system.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays quantify the ability of a compound to directly inhibit the enzymatic activity of purified kinases. They are the workhorse of primary screening and selectivity profiling.

  • Luminescence-Based ADP Detection (ADP-Glo™): This is a universal and robust method applicable to virtually any kinase.[7] It measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. The assay is performed in two steps: first, the kinase reaction proceeds, and then a detection reagent is added to convert the generated ADP to ATP, which drives a luciferase-based reaction, producing a luminescent signal that is directly proportional to kinase activity.[8]

  • Radiometric Assays (³³P-ATP): Considered a gold standard for sensitivity, radiometric assays like the HotSpot™ platform measure the incorporation of a radiolabeled phosphate (from ³³P-ATP) onto a substrate.[9]

  • Fluorescence-Based Assays: Techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) and Microfluidic Mobility Shift Assays (MSA) offer non-radioactive alternatives for high-throughput screening.[10][11]

Biophysical Assays: Quantifying Direct Binding

These methods measure the direct physical interaction between an inhibitor and a kinase, independent of enzymatic activity. This is crucial for validating that inhibition occurs through direct binding to the target and for identifying non-ATP competitive inhibitors.

  • Differential Scanning Fluorimetry (DSF): DSF, or Thermal Shift Assay, measures the thermal stability of a protein.[12] The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This shift in Tm is a direct indicator of binding affinity and provides a rapid, cost-effective method for screening and selectivity profiling without needing to develop a specific activity assay for each kinase.[12]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

Confirming that a compound inhibits the target kinase within a living cell is a critical validation step. Cellular assays measure the downstream consequences of kinase inhibition, such as the phosphorylation of a known substrate.

  • Phospho-Substrate Analysis (Western Blot / Immunoassays): This involves treating cultured cells with the inhibitor, followed by lysis and detection of the phosphorylated form of a direct downstream substrate of the target kinase. A reduction in the phospho-protein signal indicates successful target engagement and pathway modulation in a physiological setting.

Comparative Experimental Design: Profiling Pyrazolylpyridine Derivatives

To objectively evaluate our novel derivatives, we designed a study comparing them against two well-characterized inhibitors across a broad, representative kinase panel.

Test Articles:

  • PY-101: A hypothetical this compound derivative.

  • PY-102: A derivative of PY-101 with a methyl substitution on the pyrazole ring, designed to probe a specific pocket.

  • Comparator A (Dasatinib): A well-known multi-kinase inhibitor used clinically, targeting BCR-ABL, SRC family kinases, and others.

  • Comparator B (Erlotinib): A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Kinase Panel: A panel of 80 kinases was selected to provide broad coverage of the human kinome, including representatives from all major families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).[11] Commercial services offer such panels, enabling rapid and comprehensive profiling.[9][11]

Data Analysis: Initial screening is performed at a single high concentration (e.g., 1 µM) to identify potential hits (% Inhibition).[13] Hits are then followed up with 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.[13][14]

Results: A Comparative Look at Selectivity

The following data are illustrative, designed to showcase how results are presented and interpreted in a typical selectivity profiling study.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetFamilyPY-101 PY-102 Comparator A (Dasatinib) Comparator B (Erlotinib)
SRC TK55 12 <1 >10,000
LCKTK8935<1 >10,000
ABL1TK1,2508501 >10,000
EGFR TK>10,000>10,0005,5002
Aurora ASTK4502,100358,900
CDK2CMGC8,300>10,00025>10,000
p38α (MAPK14)CMGC>10,000>10,000320>10,000

STK: Serine/Threonine Kinase; TK: Tyrosine Kinase. Data is hypothetical.

Visualization of Selectivity

A powerful way to visualize selectivity is by plotting inhibition data on a kinome dendrogram. In such a representation, inhibited kinases are marked with colored circles, where the size and color intensity correspond to the potency of inhibition. This provides an immediate, holistic view of a compound's activity across the entire kinome. For instance, a plot for Erlotinib would show a single, prominent circle on EGFR, while Dasatinib would show multiple circles across the SRC and ABL families.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data allows for a clear analysis of structure-activity relationships.[15][16]

  • Core Scaffold Activity: Both PY-101 and PY-102 demonstrate potent, sub-micromolar activity against the SRC family kinase (SFK) members SRC and LCK, while showing significantly less activity against other kinases like ABL1 and Aurora A. This suggests the this compound scaffold has an inherent selectivity for SFKs.

  • Impact of Substitution: The addition of a methyl group in PY-102 enhanced potency against SRC and LCK by approximately 3-5 fold compared to PY-101. This indicates the presence of a hydrophobic pocket near the pyrazole ring in these kinases that can be exploited to improve binding affinity. Conversely, this modification slightly decreased activity against Aurora A, demonstrating that small chemical changes can fine-tune selectivity.[2]

  • Comparative Analysis: Our derivatives show a clear selectivity profile that is distinct from the comparators. Unlike the broad-spectrum activity of Dasatinib or the highly focused activity of Erlotinib, the pyrazolylpyridine derivatives exhibit a profile selective for a specific kinase subfamily (SFKs).

Detailed Experimental Protocols & Workflows

To ensure reproducibility and trustworthiness, we provide detailed protocols for key experiments.

Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol is adapted from established methodologies for high-throughput kinase screening.[8][17]

  • Compound Preparation: Serially dilute test compounds in 100% DMSO to create 10-point, 3-fold dilutions. The final top concentration in the assay is typically 10 µM.

  • Assay Plate Preparation: Use a 384-well plate. Dispense 1 µL of the diluted compound into the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate reaction buffer.

    • Add 2 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Western Blot for SRC Pathway Inhibition
  • Cell Culture: Plate a relevant cell line (e.g., a cancer cell line with active SRC signaling) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., PY-102) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phosphorylated SRC (pSRC Tyr416).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize bands using an ECL detection reagent and an imaging system.

  • Analysis: Strip the membrane and re-probe for total SRC and a loading control (e.g., GAPDH) to confirm equal loading and specific inhibition of phosphorylation.

Visualization of Key Processes

Diagrams help clarify complex workflows and pathways.

KinaseScreeningCascade cluster_0 Biochemical Profiling cluster_1 Cellular Validation p Primary Screen (Single Dose, >80 Kinases) s Secondary Screen (IC50 Determination) p->s Identify Hits c Target Engagement Assay (e.g., Western Blot) s->c Validate in Cells f Functional Assay (e.g., Anti-proliferation) c->f Confirm Mechanism lead Lead Candidate f->lead Lead Candidate

Caption: A logical workflow for kinase inhibitor screening and validation.

ADP_Glo_Workflow start Kinase + Substrate + ATP + Inhibitor reaction Kinase Reaction (ADP is produced) start->reaction stop Add ADP-Glo™ Reagent (Depletes remaining ATP) reaction->stop detect Add Detection Reagent (Converts ADP to ATP) stop->detect luciferase Luciferase/Luciferin Reaction (ATP drives light production) detect->luciferase read Measure Luminescence luciferase->read

Caption: Step-by-step workflow of the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

This guide demonstrates a comprehensive and scientifically rigorous approach to profiling the kinase selectivity of novel this compound derivatives. Our comparative analysis, grounded in established methodologies, reveals that this chemical scaffold holds significant promise for developing potent and selective kinase inhibitors. The hypothetical derivatives PY-101 and PY-102 exhibited a desirable selectivity profile for SRC family kinases, and initial SAR exploration showed a clear path for potency optimization.

The successful advancement of any kinase inhibitor from a promising lead to a clinical candidate depends on this meticulous, multi-faceted profiling. By integrating biochemical, biophysical, and cell-based assays, researchers can build a robust data package that not only validates the primary mechanism of action but also anticipates potential off-target liabilities, ultimately accelerating the development of safer and more effective targeted therapies.

References

The Suzuki-Miyaura Catalytic Cycle: A Universal Engine for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki Coupling Protocols for Pyrazole Synthesis

For researchers, scientists, and drug development professionals, the pyrazole motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of C-C bonds, and its application to pyrazole synthesis allows for the late-stage functionalization and diversification of these important heterocycles. This guide provides a head-to-head comparison of three distinct and representative protocols for the Suzuki coupling of pyrazoles, offering insights into their mechanisms, applications, and practical considerations.

At the heart of these protocols lies the palladium-catalyzed Suzuki-Miyaura coupling. The generally accepted mechanism, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent all play a crucial role in the efficiency of this cycle.

Suzuki Coupling Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X_L2 R-Pd(II)-X L2 (R = Pyrazolyl) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-Ar'_L2 R-Pd(II)-R' L2 (R' = Aryl) Transmetalation->Ar-Pd(II)-Ar'_L2 B(OH)2X Boronic Acid Waste Transmetalation->B(OH)2X Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' R-R' Coupled Product Reductive_Elimination->Ar-Ar' R-X Pyrazolyl-X (X = Br, I, OTf) R-X->Oxidative_Addition R'-B(OH)2 Arylboronic Acid R'-B(OH)2->Transmetalation Base Base (e.g., K3PO4, Na2CO3) Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: The Classic Approach - Coupling of Bromopyrazoles with Pd(PPh₃)₄

This protocol represents a traditional and widely used method for the Suzuki coupling of halopyrazoles. It employs a common, commercially available palladium catalyst and is effective for a range of substrates.

Rationale and Mechanistic Insights

The use of Pd(PPh₃)₄, a Pd(0) source, allows for direct entry into the catalytic cycle via oxidative addition to the pyrazolyl-bromide bond. Triphenylphosphine (PPh₃) is a moderately electron-rich and sterically accessible ligand that stabilizes the palladium center. A base, typically sodium carbonate, is required to activate the boronic acid for the transmetalation step. The reaction is often carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base.

Experimental Protocol

Reaction: Suzuki‐Miyaura coupling of a 4-bromopyrazole derivative with an aryl boronic acid.[1]

  • To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol, 1.0 equiv.), aryl boronic acid (0.11 mmol, 1.1 equiv.), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (1.6 mL) and water (0.4 mL) via syringe.

  • Heat the reaction mixture at 90 °C for 6 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Bromopyrazole - Boronic Acid - Pd(PPh3)4 - Na2CO3 Inert Evacuate & Backfill with Argon Reagents->Inert Solvent Add Dioxane/Water Inert->Solvent Heat Heat at 90°C for 6 hours Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute & Extract with EtOAc/Water Cool->Extract Purify Dry, Concentrate & Purify Extract->Purify

Caption: Workflow for the classical Suzuki coupling of bromopyrazoles.

Protocol 2: Expanding the Scope - Coupling of Pyrazole Triflates with a dppf-Based Catalyst

Pyrazole triflates are valuable alternatives to halopyrazoles, as they can be readily prepared from the corresponding pyrazolones. This protocol, developed by Dvorak and co-workers, provides a robust method for their coupling.[2][3]

Rationale and Mechanistic Insights

Triflates are excellent leaving groups, making the oxidative addition step favorable. This protocol utilizes PdCl₂(dppf) as the catalyst precursor, which is reduced in situ to the active Pd(0) species. The ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf), is a bidentate ligand with a large bite angle, which is known to promote reductive elimination and stabilize the catalyst, preventing the formation of palladium black.[2] A key finding in the development of this protocol was that the addition of a slight excess of the dppf ligand significantly increased product yields, likely by preventing catalyst decomposition.[2] Potassium phosphate (K₃PO₄) is employed as the base, often providing better results than aqueous bases which can lead to hydrolysis of the triflate.[2]

Experimental Protocol

Reaction: General procedure for the Suzuki cross-coupling of pyrazole triflates.[2]

  • To a reaction tube, add the pyrazole triflate (1.0 equiv.), arylboronic acid (1.1 equiv.), and K₃PO₄ (1.4 equiv.).

  • Add PdCl₂(dppf) (0.04 equiv., 4 mol%) and dppf (0.02 equiv., 2 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at 80 °C until the reaction is complete (as monitored by TLC or LCMS).

  • Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Protocol2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Pyrazole Triflate - Boronic Acid - K3PO4 - PdCl2(dppf) & dppf Inert Evacuate & Backfill with Argon Reagents->Inert Solvent Add Anhydrous Dioxane Inert->Solvent Heat Heat at 80°C (Monitor progress) Solvent->Heat Filter Cool & Filter through Celite Heat->Filter Purify Concentrate & Purify Filter->Purify

Caption: Workflow for the Suzuki coupling of pyrazole triflates.

Protocol 3: The Modern Solution - Coupling of Unprotected Bromopyrazoles with a Buchwald Precatalyst

A significant challenge in the Suzuki coupling of N-H containing heterocycles like pyrazole is the acidic proton, which can interfere with the catalyst. Traditionally, this necessitates an N-protection/deprotection sequence. This modern protocol from the Buchwald group circumvents this issue by using a highly active palladium precatalyst.[4]

Rationale and Mechanistic Insights

This protocol employs a second-generation Buchwald precatalyst, XPhos Pd G2, which is an air- and moisture-stable complex that readily generates the active monoligated Pd(0)L species in solution. The ligand, XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is a bulky and electron-rich biarylphosphine. This steric bulk and electron-donating ability facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high catalytic activity. The robustness of this catalytic system allows for the direct coupling of unprotected bromopyrazoles, as it is not significantly inhibited by the acidic N-H proton.[4]

Experimental Protocol

Reaction: Suzuki-Miyaura coupling of unprotected 4-bromopyrazole.[4]

  • In a glovebox, add 4-bromopyrazole (1.0 mmol, 1.0 equiv.), arylboronic acid (2.0 mmol, 2.0 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and the XPhos Pd G2 precatalyst (P1, 1.0-1.5 mol%) to a vial.

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 60 °C for 5-8 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over MgSO₄.

  • Concentrate and purify by flash chromatography.

Protocol3_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Unprotected Bromopyrazole - Boronic Acid - K3PO4 - XPhos Pd G2 Solvent Add Dioxane/Water Reagents->Solvent Heat Heat at 60°C for 5-8 hours Solvent->Heat Filter Cool, Dilute & Filter Heat->Filter Wash Wash, Dry & Concentrate Filter->Wash Purify Purify Wash->Purify

Caption: Workflow for the Suzuki coupling of unprotected bromopyrazoles.

Head-to-Head Comparison of Protocols

FeatureProtocol 1: Classical (Halopyrazole)Protocol 2: Triflate CouplingProtocol 3: Modern (Unprotected)
Pyrazole Substrate Bromopyrazole (or Iodopyrazole)Pyrazole TriflateUnprotected Bromopyrazole
Catalyst Pd(PPh₃)₄PdCl₂(dppf) + excess dppfXPhos Pd G2 (Precatalyst)
Catalyst Loading ~5 mol%~4 mol%~1-1.5 mol%
Ligand Triphenylphosphine (PPh₃)dppfXPhos
Base Na₂CO₃ (aqueous)K₃PO₄ (anhydrous)K₃PO₄ (aqueous)
Typical Solvent Dioxane/WaterDioxane (anhydrous)Dioxane/Water
Temperature 90 °C80 °C60 °C
Key Advantage Uses a common and inexpensive catalyst.Access to pyrazoles from pyrazolones; good for substrates sensitive to harsh halogenation.Avoids N-protection; mild conditions; high catalyst efficiency.
Key Disadvantage Higher catalyst loading; may require harsh conditions for bromination.Requires synthesis of triflate; catalyst system is more expensive.Precatalyst is expensive; requires inert atmosphere for setup.
Representative Yields Good to excellentGood to excellent[2]Very good to excellent[4]

Discussion and Recommendations

The choice of protocol for a Suzuki coupling on a pyrazole core depends on several factors, including the availability of starting materials, the scale of the reaction, and the functional groups present in the molecule.

  • For routine, small-scale syntheses where the bromopyrazole is readily available, the classical protocol (Protocol 1) offers a cost-effective and straightforward approach. However, it may not be suitable for sterically hindered or electronically deactivated substrates.

  • When starting from a pyrazolone or when harsh halogenation conditions are not tolerated, the triflate coupling protocol (Protocol 2) is an excellent choice. The use of the dppf ligand system provides a robust and reliable method for a wide range of substrates.[2]

  • For complex syntheses, particularly in late-stage functionalization where avoiding protecting groups is critical, the modern Buchwald protocol (Protocol 3) is superior. Its high catalytic activity at lower temperatures and tolerance for the unprotected N-H group make it a powerful tool in drug discovery and development, despite the higher cost of the catalyst.[4]

Ultimately, the selection of the optimal protocol requires careful consideration of the specific synthetic challenge. This guide provides the foundational knowledge and practical details to make an informed decision and successfully implement the Suzuki-Miyaura coupling for the synthesis of diverse pyrazole derivatives.

References

A Researcher's Guide to the Antimicrobial Screening of Novel Pyrazole Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the scientific community has been in a relentless race against the evolution of drug-resistant pathogens. This has propelled the exploration of novel chemical scaffolds with potential antimicrobial activity. Among these, pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities, including notable antimicrobial efficacy. This guide provides a comprehensive framework for the antimicrobial screening of novel pyrazole derivatives, offering a comparative analysis of their performance and the detailed methodologies required for their evaluation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to screening.

The Scientific Rationale: Why Pyrazole Derivatives?

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This core structure is a common motif in many biologically active compounds. The antimicrobial potential of pyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanism can vary depending on the specific substitutions on the pyrazole ring, several key modes of action have been proposed. These include the inhibition of microbial growth by interfering with DNA synthesis, protein synthesis, or cell wall formation. The versatility of the pyrazole scaffold allows for the fine-tuning of its steric and electronic properties, which in turn can modulate its antimicrobial potency and spectrum of activity.

A Comparative Look at Novel Pyrazole Derivatives

The true measure of a novel antimicrobial agent lies in its performance relative to existing treatments and other investigational compounds. The following table summarizes the in-vitro antimicrobial activity of a selection of recently developed pyrazole derivatives against common bacterial and fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is compiled from various studies to provide a comparative landscape. A lower MIC value indicates greater potency.

Compound IDStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)Reference Compound (MIC in µg/mL)
PZ-1 81632Ciprofloxacin (0.5-2) / Fluconazole (0.25-1)
PZ-2 4816Ciprofloxacin (0.5-2) / Fluconazole (0.25-1)
PZ-3 1632>64Ciprofloxacin (0.5-2) / Fluconazole (0.25-1)
PZ-4 248Ciprofloxacin (0.5-2) / Fluconazole (0.25-1)

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes. Actual experimental values should be consulted from the primary literature.

The Experimental Workflow: A Step-by-Step Guide to Antimicrobial Screening

A rigorous and standardized methodology is paramount for generating reliable and comparable antimicrobial susceptibility data. The following protocol outlines the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel pyrazole derivatives, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • Novel pyrazole derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Step-by-Step Protocol
  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microbial strain from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing the Workflow

The following diagram illustrates the key steps in the antimicrobial screening workflow.

Antimicrobial_Screening_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis start Start inoculum Inoculum Preparation (0.5 McFarland) start->inoculum dilutions Compound Serial Dilutions start->dilutions inoculation Inoculation of 96-Well Plates inoculum->inoculation dilutions->inoculation incubation Incubation (37°C, 24h) inoculation->incubation readout Visual/Spectrophotometric Readout incubation->readout mic MIC Determination readout->mic

Caption: A flowchart of the broth microdilution method for MIC determination.

Proposed Mechanism of Action: A Visual Hypothesis

While the precise mechanism of action can be compound-specific, a common hypothesis for the antimicrobial activity of certain pyrazole derivatives involves the inhibition of DNA gyrase, an essential bacterial enzyme. This inhibition prevents DNA replication and leads to cell death.

The following diagram illustrates this proposed mechanism.

Pyrazole_MoA pyrazole Pyrazole Derivative gyrase Bacterial DNA Gyrase pyrazole->gyrase Binds to replication DNA Replication gyrase->replication Enables inhibition Inhibition gyrase->inhibition dna Bacterial DNA dna->replication cell_death Bacterial Cell Death replication->cell_death inhibition->replication Blocks inhibition->cell_death

Caption: Proposed mechanism of action of a pyrazole derivative via DNA gyrase inhibition.

Concluding Remarks for the Research Professional

The exploration of novel pyrazole derivatives represents a promising frontier in the development of new antimicrobial agents. The methodologies outlined in this guide provide a robust framework for the initial screening and comparative evaluation of these compounds. It is crucial to remember that in-vitro screening is the first step in a long and complex drug discovery process. Promising candidates will require further investigation, including studies on their mechanism of action, toxicity, and in-vivo efficacy. By adhering to standardized protocols and maintaining a rigorous scientific approach, the research community can effectively identify and advance the next generation of antimicrobial therapies.

A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Imperative of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It stands as a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2] Its value lies in its metabolic stability and its ability to serve as a versatile template for establishing critical interactions—such as hydrogen bonds and hydrophobic contacts—with biological targets.[3][4]

However, the true challenge and opportunity in harnessing the power of the pyrazole scaffold lie in understanding its isomerism. The placement of substituents around the pyrazole ring is not a trivial matter. A simple shift of a functional group from one position to another, creating a regioisomer, can profoundly alter a compound's biological activity. This guide provides an in-depth comparative analysis of pyrazole isomers, explaining the causality behind experimental choices and providing field-proven protocols to empower researchers in drug discovery to dissect these critical structure-activity relationships (SAR).

Two pyrazole regioisomers may exhibit vastly different pharmacological profiles for several reasons:

  • Target Binding and Selectivity: The specific geometry and electronic distribution required for optimal binding to a target's active site are highly sensitive to the spatial arrangement of substituents. One isomer may fit perfectly, while another may be inactive or bind to an entirely different off-target protein, leading to toxicity.

  • Physicochemical Properties: Isomerism affects properties like lipophilicity (LogP) and aqueous solubility.[3] These changes, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, dictating its bioavailability and efficacy in vivo.

  • Metabolic Stability: The position of a substituent can either shield a metabolically labile site or expose it to metabolizing enzymes like Cytochrome P450s, drastically changing the compound's half-life.

This guide will use a case study approach, focusing on the well-understood class of pyrazole-based COX-2 inhibitors, to illustrate these principles and provide the necessary experimental frameworks for rigorous comparative analysis.

Visualizing Pyrazole Isomerism

The substitution pattern on the pyrazole ring is fundamental to its function. Even with the same substituents, different arrangements lead to distinct chemical entities. The diagram below illustrates the concept of regioisomerism in a trisubstituted pyrazole system.

Caption: Regioisomers of a trisubstituted pyrazole core.

Case Study: Comparative Analysis of Pyrazole-Based COX-2 Inhibitors

The cyclooxygenase (COX) enzymes are key players in the inflammatory pathway. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a validated strategy for treating pain and inflammation with a reduced risk of gastrointestinal side effects.[5][6] The pyrazole scaffold is central to several selective COX-2 inhibitors, most notably Celecoxib.

For this analysis, we will compare two closely related pyrazole-based drugs: Celecoxib and Deracoxib . While not strict isomers, they share the same 1,5-diarylpyrazole core and target the same enzyme, making them an excellent model for understanding how subtle modifications to the substituents on the pyrazole ring dictate biological activity and selectivity.

  • Celecoxib: Features a trifluoromethyl (-CF3) group at the 3-position of the pyrazole ring.

  • Deracoxib: Features a difluoromethyl (-CHF2) group at the 3-position.[7]

This seemingly minor difference—a single fluorine atom—has significant consequences for their interaction with the COX enzymes. The sulfonamide moiety on the N1-phenyl ring of both compounds is crucial for their COX-2 selectivity, as it binds to a secondary pocket present in COX-2 but not COX-1.[5] However, the nature of the substituent at the 3-position fine-tunes this interaction and overall potency.

Data Presentation: COX-2 vs. COX-1 Inhibition

The following table summarizes representative inhibitory data for Celecoxib and Deracoxib against human COX-1 and COX-2 enzymes. The key metric for comparison is the Selectivity Index , calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib COX-115~375 [5]
COX-20.04[5]
Deracoxib COX-130~100 [6][8]
COX-20.3[6][8]

Note: IC₅₀ values can vary depending on assay conditions. The data presented are representative values for comparative purposes.

Analysis of Causality: The data clearly show that both compounds are selective COX-2 inhibitors, but Celecoxib is both more potent (lower IC₅₀ for COX-2) and more selective (higher selectivity index) than Deracoxib. The substitution of a difluoromethyl group (Deracoxib) for a trifluoromethyl group (Celecoxib) at the 3-position of the pyrazole ring results in a roughly 7.5-fold decrease in potency against COX-2. This highlights the exquisite sensitivity of the enzyme's active site to the electronic and steric properties of the inhibitor.

Experimental Design: A Validated Workflow for Comparative Analysis

To reliably compare pyrazole isomers, a multi-tiered assay cascade is essential. This workflow ensures that observations from simple biochemical assays translate to a more complex cellular environment.

G cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis a In Vitro COX-1 Inhibition Assay c Calculate IC₅₀ Values & Selectivity Index a->c b In Vitro COX-2 Inhibition Assay b->c d Cell-Based Assay (LPS-Stimulated PGE₂ Production) c->d Advance Potent/Selective Isomers e Confirm Cellular Potency (IC₅₀) d->e f Comparative Analysis (SAR Assessment) e->f

Caption: Experimental workflow for comparing pyrazole isomers.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay quantifies the peroxidase activity of cyclooxygenase. The initial cyclooxygenase reaction converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component to PGH₂. This protocol uses a colorimetric probe that acts as a co-substrate for the peroxidase reaction, producing a colored product that can be measured.

A. Materials & Reagents

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Test Compounds (Pyrazole Isomers) dissolved in DMSO

  • Positive Control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader (absorbance at 590-620 nm)

B. Step-by-Step Methodology

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in ice-cold assay buffer containing heme. The final concentration should be determined empirically for optimal signal.

  • Compound Plating: Create a serial dilution of your pyrazole isomers in DMSO. Add 1 µL of each concentration to the wells of a 96-well plate. For controls, add 1 µL of DMSO (vehicle/negative control) and 1 µL of the positive control inhibitor.

  • Enzyme Addition: To each well, add 150 µL of the enzyme solution (use separate plates for COX-1 and COX-2). Mix gently and incubate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing arachidonic acid and TMPD in the assay buffer. Add 50 µL of this mixture to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader set to kinetic mode. Measure the absorbance at 590 nm every minute for 10-20 minutes. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer against each enzyme.

C. Rationale and Self-Validation

  • Causality: Using isolated recombinant enzymes allows for the direct measurement of target engagement without the complexities of a cellular system. Running assays for both COX-1 and COX-2 in parallel is essential to determine selectivity.

  • Trustworthiness: The inclusion of a no-enzyme "blank" control, a DMSO "vehicle" control (100% activity), and a known inhibitor "positive" control validates the assay's performance on each plate. A robust Z'-factor should be calculated to ensure the assay window is sufficient for screening.

Protocol 2: Cell-Based LPS-Induced Prostaglandin E₂ (PGE₂) Production Assay

This assay measures the ability of pyrazole isomers to inhibit COX-2 activity in a more physiologically relevant context. Macrophages or monocytic cell lines (e.g., RAW 264.7 or THP-1) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, which then produces PGE₂.

A. Materials & Reagents

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds (Pyrazole Isomers) dissolved in DMSO

  • Positive Control (e.g., Celecoxib)

  • PGE₂ ELISA Kit

  • 24-well cell culture plates

B. Step-by-Step Methodology

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh serum-free medium containing serial dilutions of the pyrazole isomers. Include vehicle (DMSO) and positive controls. Incubate for 1 hour.

  • COX-2 Induction and Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression and stimulate PGE₂ production. Leave one set of wells untreated with LPS as a negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.

  • PGE₂ Quantification: Quantify the amount of PGE₂ in each supernatant sample using a commercial PGE₂ ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve from the ELISA data.

    • Calculate the concentration of PGE₂ in each sample.

    • Normalize the data: % Inhibition = [1 - (PGE₂_inhibitor - PGE₂_unstimulated) / (PGE₂_LPS - PGE₂_unstimulated)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to determine the cellular IC₅₀ value.

C. Rationale and Self-Validation

  • Causality: This assay confirms that the compound can cross the cell membrane, engage the target in the cellular milieu, and produce the desired functional outcome (reduction of prostaglandin synthesis). It provides a more accurate prediction of in vivo efficacy than a simple biochemical assay.

  • Trustworthiness: The unstimulated control confirms the baseline level of PGE₂, while the LPS-stimulated (vehicle-treated) control establishes the 100% activity window. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run with the same compound concentrations to ensure that the observed reduction in PGE₂ is due to specific COX-2 inhibition and not general cytotoxicity.

Conclusion and Future Outlook

The comparative analysis of pyrazole isomers is not merely an academic exercise; it is a cornerstone of rational drug design. As demonstrated with the COX-2 inhibitor case study, seemingly insignificant structural modifications can lead to substantial differences in potency and selectivity. The provided experimental workflow, moving from direct biochemical assays to more complex cell-based models, offers a robust framework for elucidating these critical structure-activity relationships.

For researchers in drug development, the message is clear: isomeric purity and precise structural characterization are paramount. A deep understanding of how different isomers interact with a biological target, validated through rigorous and well-controlled assays, is the key to unlocking the full therapeutic potential of the pyrazole scaffold and developing safer, more effective medicines.

References

A Senior Application Scientist's Guide to Docking Studies of Pyrazolylpyridine Derivatives with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical walkthrough of molecular docking studies focused on pyrazolylpyridine derivatives as inhibitors of protein kinases. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible scientific approach.

The Critical Role of Pyrazolylpyridines and Protein Kinases in Modern Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazolopyridine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors.[2] Its unique chemical architecture allows for the formation of key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[2] Several pyrazolopyridine-based drugs, such as selpercatinib, have already gained regulatory approval, underscoring the therapeutic potential of this compound class.[2]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the binding mode and affinity.[1] This guide will compare the docking performance of various pyrazolylpyridine derivatives against different protein kinases and provide a detailed, validated protocol for conducting these studies.

Comparative Docking Performance of Pyrazolylpyridine Derivatives

The efficacy of pyrazolylpyridine derivatives as kinase inhibitors is highly dependent on their specific substitutions and the target kinase. The following table summarizes key data from various docking studies, offering a comparative overview of their performance.

Derivative ClassTarget KinasePDB IDDocking SoftwareBinding Energy (kcal/mol)IC50 (µM)Key Interactions/Notes
PyrazolopyridineCDK2Not SpecifiedC-DockerHigh negative correlation with IC500.24 - 4.45The most potent compounds showed the highest (most negative) binding energies.[3]
PyrazoleVEGFR-22QU5AutoDock 4.2-10.09 (for compound 1b)Not ReportedDocking predicted strong inhibitory potential.[4][5]
PyrazoleAurora A2W1GAutoDock 4.2-8.57 (for compound 1d)Not ReportedShowed favorable binding in the ATP pocket.[4][5]
PyrazoleCDK22VTOAutoDock 4.2-10.35 (for compound 2b)Not ReportedDemonstrated potential as a CDK2 inhibitor.[4][5]
PyrazoleRET KinaseNot SpecifiedAutoDock Vina-7.14 (for compound 25)pIC50 = 8.8Formed four hydrogen bonds, with two crucial interactions with the hinge residue Ala807.[6]

Analysis of Comparative Data:

The data clearly indicates a strong correlation between the calculated binding energy from docking studies and the experimentally determined inhibitory activity (IC50). For instance, in the study on CDK2 inhibitors, the pyrazolopyridine derivatives with the lowest IC50 values also exhibited the most favorable binding energies.[3] This underscores the predictive power of molecular docking in identifying potent kinase inhibitors. The interactions with hinge region residues, such as Ala807 in RET kinase, are consistently highlighted as critical for potent inhibition, a feature well-captured by docking simulations.[6]

The Workflow of a Docking Study: A Visual Guide

The following diagram illustrates the typical workflow for a protein-ligand docking study, from initial preparation to final analysis.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Protein Structure (PDB Download) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Ligand Structure (Draw/Download) PrepLig 4. Prepare Ligand (Energy Minimization, Torsion angles) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking (AutoDock Vina) Grid->Dock Results 7. Analyze Results (Binding Energy, Poses) Dock->Results Visualize 8. Visualize Interactions (PyMOL) Results->Visualize Validate 9. Validate Protocol (RMSD Calculation) Results->Validate

Caption: A generalized workflow for a protein-ligand docking study.

Experimental Protocol: Docking a Pyrazolylpyridine Derivative to CDK2

This section provides a detailed, step-by-step protocol for docking a representative pyrazolylpyridine inhibitor into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2). This protocol is designed to be self-validating by starting with a known protein-ligand complex.

Software and Resources:

  • AutoDock Vina: For molecular docking.

  • MGLTools/AutoDock Tools (ADT): For preparing protein and ligand files.

  • PyMOL: For visualization and analysis.

  • Protein Data Bank (PDB): For obtaining the protein crystal structure.

Step 1: Target and Ligand Preparation (The "Why": Ensuring a Clean and Accurate Starting Point)

The initial preparation of the protein and ligand is arguably the most critical phase. Garbage in, garbage out. We must ensure that the structures are chemically correct and free of artifacts from the crystallographic process to obtain meaningful results.

  • Obtain the Protein Structure: Download the crystal structure of CDK2 in complex with an inhibitor. For this example, we will use a relevant PDB entry. A good practice is to select a high-resolution structure (<2.5 Å).

  • Prepare the Receptor (CDK2):

    • Load the PDB file into AutoDock Tools (ADT).

    • Remove Water Molecules: Water molecules are typically removed as their positions are often not well-resolved and can interfere with the docking process.

    • Add Hydrogens: The PDB file usually lacks hydrogen atoms. Adding them is crucial for correct ionization and hydrogen bonding. ADT can add polar hydrogens, which are sufficient for most docking studies.

    • Assign Charges: Kollman charges are a standard choice for proteins in AutoDock. These partial atomic charges are essential for calculating the electrostatic interactions in the scoring function.

    • Save as PDBQT: This file format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

  • Prepare the Ligand (Pyrazolylpyridine Derivative):

    • If you have a co-crystallized ligand, you can extract it from the PDB file. If you are docking a novel compound, you will need to create a 3D structure using software like ChemDraw or Avogadro and perform an energy minimization.

    • Load the Ligand into ADT: Open the 3D structure of your pyrazolylpyridine derivative.

    • Detect Root and Set Torsions: This step defines the rotatable bonds in the ligand, allowing for conformational flexibility during the docking simulation.

    • Save as PDBQT: Similar to the protein, this creates the necessary input file for Vina.

Step 2: Defining the Binding Site (The "Why": Focusing the Search)

To make the docking calculation computationally feasible and biologically relevant, we must define the search space for the ligand binding.

  • Grid Box Generation: In ADT, with the prepared protein loaded, define a grid box that encompasses the known ATP-binding site of CDK2. If you have a co-crystallized ligand, a good starting point is to center the grid box on this ligand and ensure its dimensions are large enough to allow for some movement and rotation (e.g., 20x20x20 Å).

Step 3: Running the Docking Simulation with AutoDock Vina (The "Why": The Search for the Best Fit)

AutoDock Vina uses a Lamarckian genetic algorithm to explore different conformations of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Execute Vina from the Command Line:

    This command will run the docking simulation and output the results to a log file.

Step 4: Analysis and Validation (The "Why": Ensuring the Results are Meaningful and Trustworthy)

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. It is crucial to critically analyze and validate these results.

  • Analyze the Output: The output file will contain the coordinates of the docked ligand poses, ranked by their binding affinity (in kcal/mol). The log file provides a summary of these scores.

  • Visualize the Interactions: Use PyMOL to load the protein and the docked ligand poses. This allows for a visual inspection of the binding mode. Key interactions to look for include:

    • Hydrogen bonds with the hinge region residues of the kinase.

    • Hydrophobic interactions with nonpolar residues in the active site.

    • Pi-stacking interactions with aromatic residues.

  • Protocol Validation (Self-Validation):

    • Re-docking: If you started with a co-crystallized ligand, the first step in validation is to re-dock this ligand into the protein's binding site.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[2][7] If the RMSD is high (>3.0 Å), it may be necessary to adjust the docking parameters or even consider a different docking program.[8]

Visualizing the Pyrazolylpyridine-Kinase Interaction

The following diagram illustrates the key interactions between a hypothetical pyrazolylpyridine inhibitor and the ATP-binding pocket of a protein kinase.

kinase_interaction cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Ala) Hydrophobic Hydrophobic Pocket (e.g., Leu, Val) Gatekeeper Gatekeeper Residue (e.g., Thr) Ligand Pyrazolylpyridine Inhibitor Ligand->Hinge H-Bond Ligand->Hydrophobic Hydrophobic Interaction Ligand->Gatekeeper van der Waals

Caption: Key interactions of a pyrazolylpyridine inhibitor in a kinase active site.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the rational design of pyrazolylpyridine-based kinase inhibitors. As demonstrated, there is a strong correlation between in silico predictions and experimental data, which can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. The protocol outlined in this guide provides a robust framework for conducting these studies with a high degree of scientific integrity.

Future advancements in this field will likely involve the integration of molecular dynamics simulations to account for protein flexibility and the use of more advanced scoring functions, potentially incorporating machine learning approaches, to further improve the accuracy of binding affinity predictions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in pharmaceutical and agricultural research, 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS No. 748796-39-6) is a compound handled by innovative scientists and developers.[1][2] Its utility in synthesis is matched by the imperative for its responsible handling and disposal. This guide provides an in-depth, procedural framework for the safe management of waste streams containing this compound, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond mere compliance, embedding safety and causality into every step of the disposal lifecycle.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a comprehensive understanding of the compound's inherent risks. While a specific, dedicated Safety Data Sheet (SDS) for this exact molecule is not universally published, its structural components—a halogenated pyridine ring and a pyrazole moiety—provide a clear basis for hazard assessment by referencing analogous compounds. The chloromethyl group, in particular, suggests significant reactivity and potential for biological interaction.

The compound is considered hazardous and necessitates careful handling.[3] The primary risks are associated with its corrosive nature and potential toxicity if ingested or inhaled.[3][4][5]

Table 1: Synthesized Hazard Profile | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Context | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |

alt text
| Warning | H302: Harmful if swallowed.[3][5][6] | Ingestion can lead to systemic damage or be fatal in significant quantities. The gastrointestinal tract may experience chemical burns.[3] | | Skin Corrosion/Irritation |
alt text
| Danger | H314: Causes severe skin burns and eye damage.[4][5][6] | The reactive chloromethyl group and acidic nature of related hydrochlorides can cause deep, slow-healing chemical burns upon contact.[3] | | Serious Eye Damage |
alt text
| Danger | H318: Causes serious eye damage.[5][6] | Direct contact with the solid or its solutions can cause irreversible damage to eye tissue. Vapors and mists are also highly irritating.[3] | | Respiratory Irritation |
alt text
| Warning | H335: May cause respiratory irritation.[4][7] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing, choking, and potential lung damage.[3] | | Hazardous Combustion Products | N/A | N/A | N/A | In a fire, thermal decomposition will release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5] |

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before any waste is generated, establishing a safe handling environment is paramount. All work and waste consolidation involving this compound must be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks.[8] An emergency eyewash station and safety shower must be readily accessible.[8]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may offer insufficient protection for prolonged contact and should be avoided.[8] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat.

The Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in standard refuse.[7][9] Federal regulations for halogenated pyridines mandate disposal via chemical destruction.[10]

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing halogenated waste with non-halogenated streams can lead to complex and expensive disposal procedures.[11]

  • Action: Establish a dedicated hazardous waste container specifically for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

  • Causality: This compound contains chlorine, classifying it as halogenated waste. Keeping it separate prevents the entire contents of a larger, non-halogenated solvent container from becoming classified as more expensive and difficult-to-process halogenated waste.

Step 2: Waste Collection and Containment

All materials that have come into contact with this compound are considered hazardous waste.

  • Unused or Waste Compound (Solid):

    • Carefully sweep or transfer the solid into a clearly labeled, sealable, and chemically compatible waste container.[8]

    • Ensure the container is made of appropriate material (e.g., glass or high-density polyethylene). Do not use aluminum or galvanized containers.[3]

  • Contaminated Labware (e.g., pipette tips, weighing paper, gloves):

    • Collect all contaminated disposable items in a designated, lined container or a heavy-duty, sealable plastic bag.

    • Once full, securely seal the bag and place it in the solid hazardous waste container.

  • Contaminated Solvents or Solutions (Liquid):

    • Pour waste solutions into a designated "Halogenated Organic Liquid Waste" container.

    • Use a funnel to prevent spills.

    • Keep the container securely capped at all times, except when adding waste.[11] This minimizes the release of potentially harmful vapors.

Step 3: Labeling and Storage

Proper labeling is a legal requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.

  • Details: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components.

    • The associated hazards (e.g., "Corrosive," "Toxic").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[4][8] Ensure it is in a designated satellite accumulation area within the laboratory.

Step 4: Final Disposal
  • Action: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Causality: Licensed disposal facilities are equipped for high-temperature incineration or other chemical destruction methods required to completely break down halogenated organic compounds into less harmful substances, in compliance with EPA regulations.[10] Attempting to neutralize or deactivate this chemical in the lab is not recommended as it can produce more hazardous byproducts.[9]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

Spill Response Workflow

Spill_Response_Workflow cluster_assessment Initial Response cluster_large_spill Major Spill cluster_small_spill Minor Spill (Controllable) Spill Spill Occurs Assess Assess Size & Risk Spill->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Large Spill or Unsure Don_PPE Don Appropriate PPE Assess->Don_PPE Small Spill & Trained Call_EHS Call EHS/Emergency Response (911) Evacuate->Call_EHS Contain Contain with Inert Absorbent Material Don_PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area with Detergent Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps (Small, Controllable Spills Only):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.[7][8]

  • Decontamination: Clean the spill area with a detergent solution and water.[12] All cleaning materials (sponges, paper towels, etc.) must be collected and disposed of as hazardous waste.[12]

  • Label and Dispose: Seal and label the waste container and manage it according to the protocol in Section 3.

For large spills, or if you are ever in doubt, evacuate the area immediately and contact your institution's EHS office or emergency services.[3]

By adhering to this comprehensive disposal guide, researchers can ensure they are not only meeting regulatory requirements but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount. 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a valuable intermediate in pharmaceutical development, yet its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2][3] This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Anticipated Hazards:

  • Corrosivity: Structurally similar compounds, such as 2-Chloro-5-(chloromethyl)pyridine and other chloromethylated pyrazoles, are known to cause severe skin burns and serious eye damage.[4][5][6][7] The chloromethyl group can act as a lachrymator and is reactive, contributing to skin and respiratory tract irritation.[4][8]

  • Toxicity: Ingestion of related compounds is harmful, and skin contact may be toxic.[4][6][9] Animal studies on analogs suggest that ingestion of even moderate amounts could lead to significant health damage.[4]

  • Sensitization: There is a potential for skin sensitization, where repeated contact may lead to an allergic reaction.[4]

  • Respiratory Irritation: Vapors or dusts are likely to cause respiratory irritation.[4][5][8]

Given these potential hazards, this compound must be handled as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. The following table outlines the recommended PPE for handling this compound, grounded in the anticipated hazards.

Body Part PPE Recommendation Rationale and Expert Insight
Eyes/Face Chemical splash goggles and a face shield.Standard safety glasses are insufficient. The high risk of severe eye damage from splashes of corrosive materials necessitates the full seal of chemical splash goggles.[4][5][9][10][11] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[10]
Hands Nitrile or neoprene gloves.Pyridine and its derivatives require gloves with proven chemical resistance.[12][13] Nitrile gloves are a good initial choice for incidental contact.[12] For prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or perforation before use.[9]
Body Flame-resistant lab coat.A lab coat is essential to protect the skin from accidental spills.[11][12] Given the organic nature of the compound, a flame-resistant lab coat is a prudent choice.
Respiratory Use in a certified chemical fume hood.Due to the potential for respiratory irritation, all handling of the solid compound and its solutions should be conducted within a functioning chemical fume hood to minimize inhalation exposure.[12][13]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step. The following workflow is designed to minimize exposure and prevent accidental releases.

operational_workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling a Receiving & Inspection b Secure Storage a->b Intact Container c Don Appropriate PPE b->c Transport in secondary container d Work in Fume Hood c->d e Weighing & Transfer d->e f Reaction Setup e->f g Decontamination f->g After experiment completion h Doff PPE Correctly g->h i Waste Segregation h->i

Operational workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][12] The storage area should be clearly labeled and secured.

  • Preparation: Before handling, ensure a chemical spill kit is readily accessible. Prepare all necessary equipment and reagents within the fume hood to minimize time spent with the container open.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to contain any dust. Use a disposable weighing boat to prevent cross-contamination.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[5][12] Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[5][12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

Waste Characterization:

Due to the presence of a chlorinated pyridine, waste containing this compound must be classified as halogenated organic waste .[14] Under no circumstances should this material be disposed of down the drain or in regular trash.[14]

disposal_plan cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Contaminated Solids (gloves, weigh boats, etc.) D Solid Waste Container (Labeled: Halogenated Waste) A->D B Residual Compound (empty containers) B->D C Liquid Waste (reaction mixtures, rinsates) E Liquid Waste Container (Labeled: Halogenated Organic Waste) C->E F EHS Pickup Request D->F E->F G Incineration F->G via approved facility

Disposal workflow for this compound waste.

Disposal Protocol:

  • Container Selection: Use designated, properly labeled, and leak-proof containers for hazardous waste.[14] Ensure containers are compatible with the chemical.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated solid waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated halogenated liquid waste container.

    • Empty Containers: "Empty" containers that held the compound are not truly empty and must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[14] Subsequent rinses can also be collected as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all constituents, and the approximate percentages.[14]

  • Pickup and Disposal: Follow your institution's procedures for arranging a pickup of hazardous waste by the Environmental Health & Safety (EHS) department.[14] All waste must be handled in accordance with local, state, and federal regulations.[4]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, fostering a culture of safety and enabling the advancement of critical drug development programs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.